Triethyl orthoformate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethoxymethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKASDNZWUGIAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3441 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041957 | |
| Record name | Ethyl orthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3441 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyl orthoformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.86 [mmHg] | |
| Record name | Triethyl orthoformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20787 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
122-51-0, 108055-42-1 | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3441 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triethyl orthoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl orthoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108055421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl orthoformate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl orthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl orthoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ORTHOFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355LRR361Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Triethyl Orthoformate: Properties, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthoformate, a versatile and reactive organic compound, serves as a cornerstone in a multitude of synthetic pathways, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and insights into its applications in drug development and beyond.
Core Physical and Chemical Properties
This compound, systematically named (diethoxymethoxy)ethane, is a colorless liquid with a characteristic pungent odor.[1] It is the orthoester of formic acid and is widely available commercially.[2][3] The industrial synthesis of this compound is primarily achieved through the reaction of hydrogen cyanide and ethanol (B145695).[2] An alternative laboratory-scale synthesis involves the reaction of sodium ethoxide with chloroform.[2]
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| CAS Number | 122-51-0 | [2] |
| IUPAC Name | (Diethoxymethoxy)ethane | [2][3] |
| Molecular Formula | C₇H₁₆O₃ | [2][3][4] |
| Molar Mass | 148.20 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1][5][6] |
| Density | 0.891 g/mL at 25 °C | [2][6] |
| Boiling Point | 146 °C | [2][6] |
| Melting Point | -76 °C | [2][6] |
| Refractive Index (n20/D) | 1.391 | [4] |
| Solubility in Water | Slightly soluble, decomposes | [7][8][9] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform | [7][10][11] |
Chemical Properties and Reactivity
This compound is a stable compound under standard conditions but is sensitive to moisture and acids.[12] It hydrolyzes in the presence of water, particularly under acidic conditions, to form ethanol and ethyl formate.[1] This reactivity is harnessed in its application as a dehydrating agent. It is a flammable liquid and its vapors can form explosive mixtures with air.[12]
Key chemical reactions involving this compound include:
-
Hydrolysis: Reacts with water to yield ethanol and ethyl formate.
-
Bodroux-Chichibabin Aldehyde Synthesis: Reacts with Grignard reagents to produce aldehydes with one additional carbon atom.[1][8]
-
Esterification: Acts as a water scavenger to drive esterification reactions to completion.[2]
-
Formylation and Alkylation: Serves as a formylating and alkylating agent.
-
Acetal (B89532) Formation: Used as a protecting group for alcohols and diols by forming acetals.[4]
-
Synthesis of Heterocycles: A key reagent in the synthesis of various heterocyclic compounds, including benzimidazoles and quinazolinones.[1][7]
Key Synthetic Applications and Experimental Protocols
This compound's utility in organic synthesis is extensive. Below are detailed protocols for some of its most important applications, providing a practical guide for researchers.
Bodroux-Chichibabin Aldehyde Synthesis
This reaction provides a valuable method for the one-carbon homologation of Grignard reagents to aldehydes. The reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.
Reaction Scheme:
Caption: Bodroux-Chichibabin Aldehyde Synthesis Pathway.
Experimental Protocol: Synthesis of n-Hexaldehyde
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.25 gram-atoms). Add 50 mL of anhydrous ether and a small crystal of iodine. Initiate the reaction by adding 5 mL of n-amyl bromide. Once the reaction starts, add an additional 300 mL of anhydrous ether, followed by a solution of n-amyl bromide (1.25 moles total) in 150 mL of anhydrous ether, added dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.
-
Reaction with this compound: Cool the Grignard solution to 5-10 °C. Add this compound (1 mole) dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and then reflux for 6 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add chilled 6% hydrochloric acid until all the solid has dissolved. The upper oily layer, which is the hexaldehyde diethyl acetal, is then separated.
-
Acetal Hydrolysis and Purification: The acetal is hydrolyzed by distillation with a solution of 100 g of concentrated sulfuric acid in 700 mL of water. The aldehyde distills rapidly. The distillate is collected in a solution of sodium bisulfite. The aldehyde is then liberated from the bisulfite adduct by adding a suspension of sodium bicarbonate. The free aldehyde is steam distilled, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and finally distilled to yield pure n-hexaldehyde.
Use as a Dehydrating Agent in Esterification
This compound is an effective water scavenger in esterification reactions, driving the equilibrium towards the product side by reacting with the water formed.
Reaction Scheme:
Caption: Esterification with Water Removal by this compound.
Experimental Protocol: Fischer Esterification with this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid, 1-2 mol%).
-
Addition of this compound: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure, and purify the resulting ester by distillation or column chromatography.
Synthesis of Heterocyclic Compounds
This compound is a key building block for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.
Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of o-phenylenediamines with this compound.
Reaction Scheme:
Caption: Synthesis of Benzimidazole from o-Phenylenediamine.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 equivalent) in an excess of this compound (5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the excess this compound under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
4(3H)-Quinazolinones are another class of biologically active heterocyclic compounds whose synthesis can be achieved using this compound.
Reaction Scheme:
Caption: Synthesis of 4(3H)-Quinazolinone.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-4(3H)-quinazolinones
-
Reaction Mixture: In a round-bottom flask, mix anthranilic acid (1 equivalent), the desired amine (1 equivalent), and this compound (1.2 equivalents).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture under reflux. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 3-aryl-4(3H)-quinazolinone.
Use as a Protecting Group for Alcohols and Diols
This compound can be used to protect hydroxyl groups as ethoxymethyl (EOM) ethers or to protect 1,2- and 1,3-diols as cyclic orthoformates. These protecting groups are stable under various reaction conditions and can be readily removed.
Experimental Workflow:
Caption: Workflow for Alcohol/Diol Protection and Deprotection.
General Experimental Protocol for Acetal Formation
-
Reaction Setup: Dissolve the alcohol or diol (1 equivalent) in an inert solvent such as dichloromethane (B109758) or toluene.
-
Reagent Addition: Add this compound (1.5-2 equivalents) and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or pyridinium (B92312) p-toluenesulfonate).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous drying agent. After solvent removal, the protected compound can be purified by column chromatography or distillation.
Experimental Protocols for Determining Physical Properties
Accurate determination of physical properties is crucial for compound characterization and process development.
Determination of Boiling Point
The boiling point of this compound can be determined using a simple distillation setup or a Thiele tube apparatus.
Experimental Protocol (Thiele Tube Method):
-
A small amount of this compound is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of this compound can be measured using a pycnometer or a digital density meter.
Experimental Protocol (Pycnometer Method):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present, and its mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring its mass.
-
The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a characteristic property that can be measured with high precision using a refractometer.
Experimental Protocol (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Conclusion
This compound is a reagent of significant importance in organic synthesis, offering a wide range of applications from aldehyde synthesis and esterification to the construction of complex heterocyclic systems vital for drug discovery. Its predictable reactivity and the availability of well-established protocols make it an invaluable tool for researchers and chemical development professionals. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.
References
- 1. This compound-Shandong JunTeng Chemical Co., Ltd. [juntengchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound [commonorganicchemistry.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. This compound | 122-51-0 [chemicalbook.com]
- 9. 122-51-0 CAS | this compound | High Purity Solvents | Article No. 00349 [lobachemie.com]
- 10. This compound, Affordable Price, Importer, Exporter, Distributors [joshi-group.com]
- 11. sanjaychemindia.com [sanjaychemindia.com]
- 12. This compound: Pure Reagent for Synthesis by PENPET [penpet.com]
An In-depth Technical Guide to the Synthesis of Triethyl Orthoformate from Chloroform and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl orthoformate, a versatile reagent in organic synthesis, serves as a cornerstone in the formation of acetals, formylation reactions, and as a dehydrating agent. Its synthesis from readily available precursors, chloroform (B151607) and ethanol (B145695), has been a subject of extensive study, leading to the development of multiple synthetic strategies. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, with a focus on the reaction between chloroform and ethanol. Detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathway and experimental workflow are presented to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.
Introduction
This compound, systematically named triethoxymethane, is an orthoester with the chemical formula HC(OC₂H₅)₃.[1] It is a colorless liquid with a pungent odor, finding widespread application in the pharmaceutical and chemical industries.[2] Notably, it is a key intermediate in the Bodroux-Chichibabin aldehyde synthesis and is utilized in the production of antimalarial drugs like chloroquine.[2] The synthesis of this compound from chloroform and ethanol is a classic and industrially relevant transformation. This guide delves into the core methodologies for this synthesis, providing detailed experimental procedures and quantitative data to facilitate reproducible and efficient laboratory-scale and potential scale-up production.
Synthetic Methodologies
The synthesis of this compound from chloroform and ethanol primarily proceeds via a nucleophilic substitution reaction, reminiscent of the Williamson ether synthesis.[3] The core of the reaction involves the displacement of chloride ions from chloroform by ethoxide ions. The primary methods to achieve this transformation are detailed below.
Classical Synthesis using Sodium Metal
This method involves the in situ generation of sodium ethoxide from the reaction of sodium metal with absolute ethanol. The highly reactive sodium ethoxide then reacts with chloroform to yield this compound.[1]
Reaction Scheme:
2 C₂H₅OH + 2 Na → 2 C₂H₅ONa + H₂ CHCl₃ + 3 C₂H₅ONa → HC(OC₂H₅)₃ + 3 NaCl
Synthesis using Sodium Hydroxide (B78521)
A more common and often safer alternative to using sodium metal is the use of sodium hydroxide. In this approach, sodium hydroxide reacts with ethanol to form sodium ethoxide, which then reacts with chloroform.[4][5] This method can be performed with or without the use of a phase transfer catalyst.
Synthesis using Sodium Hydroxide with a Phase Transfer Catalyst
The introduction of a phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol, can enhance the reaction rate and yield by facilitating the transfer of the ethoxide ion from the solid or aqueous phase to the organic phase where chloroform resides.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.
Table 1: Synthesis of this compound using Sodium Metal
| Parameter | Value | Reference |
| Reactants | ||
| Chloroform | 123 g (82 mL) | [7] |
| Absolute Ethanol | 750 mL | [7] |
| Sodium | 52 g | [7] |
| Reaction Conditions | ||
| Reaction Time | 30 minutes for sodium addition | [7] |
| Yield and Purity | ||
| Yield | 35 g (initial run), 45 g (second run with recovered materials) | [7] |
| Purity | Not specified | |
| Notes | The reaction can be vigorous and requires cooling.[7] |
Table 2: Synthesis of this compound using Sodium Hydroxide
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Reactants | ||||
| Chloroform | 60 g | 72 g | 70 g | [4][5] |
| Ethanol | 48.5 g | 48.5 g | 80 g | [4][5] |
| Sodium Hydroxide | 37 g | 49 g | 81 g | [4][5] |
| Mixed Solvent | 140 g | 168 g | 300 g | [4][5] |
| Reaction Conditions | ||||
| Temperature | 50 °C | 30 °C | Room Temperature | [4][5] |
| Reaction Time | 1 hour | 1.5 hours | 1.5 hours | [4][5] |
| Yield and Purity | ||||
| Yield | 65% | 70% | 65% | [4][5] |
| Purity | >98% | >98% | 98% | [4][5] |
| Notes | The mixed solvent is a pre-distilled fraction from the process.[4] | The ethanol is added gradually.[4] | The product is purified by washing and distillation.[5] |
Experimental Protocols
Detailed Experimental Protocol using Sodium Metal[8]
Materials:
-
Chloroform (dry): 123 g (82 mL)
-
Anhydrous Ethyl Alcohol: 750 mL
-
Sodium metal (clean, small pieces): 52 g
Apparatus:
-
2000 mL round-bottomed flask
-
Long reflux condenser (60-80 cm)
-
Heating mantle
-
Apparatus for filtration under anhydrous conditions
-
Distillation apparatus with a fractionating column
Procedure:
-
Ensure all glassware is thoroughly dried.
-
To the 2000 mL round-bottomed flask, add 750 mL of anhydrous ethyl alcohol and 123 g of dry chloroform.
-
Fit the flask with the long reflux condenser.
-
Gradually add 52 g of clean, small pieces of sodium through the condenser over a period of 30 minutes. If the reaction becomes too vigorous, cool the flask with a cold water bath.
-
After all the sodium has reacted, cool the mixture to room temperature.
-
Filter the sodium chloride precipitate through a sintered glass funnel, ensuring the filtration apparatus is dry. Wash the collected sodium chloride with a small amount of absolute alcohol, adding the washings to the main filtrate.
-
Transfer the filtrate to a distillation apparatus equipped with an efficient fractionating column.
-
Distill the solution to recover the excess chloroform and most of the ethyl alcohol. Collect this distillate for potential use in subsequent runs.
-
Decant the remaining liquid from any separated salt and fractionally distill it.
-
Collect the fraction boiling at 144-146 °C, which is the this compound. The reported yield for the initial run is 35 g.
Detailed Experimental Protocol using Sodium Hydroxide[5][6]
Materials:
-
Chloroform: 72 g
-
Ethanol: 48.5 g
-
Sodium Hydroxide: 49 g
-
Mixed Solvent (pre-distilled fraction): 168 g
Apparatus:
-
Reaction flask with a stirrer, thermometer, and addition funnel
-
Heating/cooling bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a reaction flask, combine 72 g of chloroform and 168 g of the mixed solvent.
-
Add 49 g of sodium hydroxide to the mixture.
-
Cool the mixture to 20 °C.
-
Gradually add 48.5 g of ethanol to the reaction mixture while maintaining the temperature at 30 °C.
-
After the addition is complete, maintain the reaction at 30 °C for 1.5 hours.
-
Upon completion, the reaction mixture is typically washed to remove salts and then purified by distillation. The final product purity is reported to be over 98%, with a yield of 70%.[4][5]
Mandatory Visualizations
Reaction Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]
- 6. CN109180441B - Synthetic method of this compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Industrial Production of Triethyl Orthoformate from Hydrogen Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the industrial synthesis of triethyl orthoformate, a versatile reagent in organic chemistry, with a specific focus on the process commencing from hydrogen cyanide and ethanol (B145695). This method, a variation of the Pinner reaction, is a cornerstone of industrial organo-synthesis.
Process Overview and Reaction Chemistry
The industrial synthesis of this compound from hydrogen cyanide (HCN) and ethanol is a well-established process.[1][2] The overall chemical transformation can be represented as:
HCN + 3 C₂H₅OH --(HX)--> HC(OC₂H₅)₃ + NH₄X (where X = Cl or Br)
This reaction is typically acid-catalyzed, with hydrogen chloride (HCl) or hydrogen bromide (HBr) being the most common catalysts.[3] The process occurs in two main stages:
-
Formation of the Pinner Salt: Hydrogen cyanide reacts with ethanol in the presence of a strong acid (like HBr) at low temperatures to form an intermediate imino ether salt, also known as a Pinner salt.[3][4]
-
Alcoholysis of the Pinner Salt: The Pinner salt is then treated with excess ethanol at a higher temperature to yield the final product, this compound, and an ammonium (B1175870) salt byproduct.[3][4]
The final product is typically purified by fractionation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various examples of the industrial synthesis process, as detailed in patent literature.[3]
Table 1: Reactant Molar Ratios and Yields
| Example | Molar Ratio (HCN : Ethanol : HBr) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 1 : 3.5 : 1.1 | 48 | 82.5 | 99.20 |
| 2 | 1 : 3.8 : 1.2 | 48 | 82.3 | 98.98 |
| 3 | 1 : 3.75 : 1.25 | 36 | 76.8 | 98.92 |
| 4 | 1 : 3.75 : 1.3 | 24 | 76.4 | 98.64 |
| 5 | 1 : 3.6 : 1.25 | 24 | 75.4 | 98.56 |
| 6 | 1 : 3.75 : 1.2 | 72 | 79.3 | 99.01 |
| 7 | 1 : 3.8 : 1.1 | 60 | 80.1 | 99.05 |
| 8 | 1 : 3.8 : 1.2 | 36 | 78.7 | 98.56 |
Table 2: Reaction Conditions
| Example | Pinner Salt Formation Temp. (°C) | Alcoholysis Temp. (°C) | Inert Solvent |
| 1 | -10 to -20 | 50 to 60 | Solvent Oil |
| 2 | -10 to -15 | 40 to 50 | n-heptane |
| 3 | 5 to 10 | 30 to 40 | Cyclohexane |
| 4 | -5 to 10 | 30 to 40 | Not Specified |
| 5 | -5 to -10 | 30 to 40 | Cyclohexane |
| 6 | -5 to 10 | 40 to 50 | Not Specified |
| 7 | -5 | 50 to 60 | n-heptane |
| 8 | 0 to 10 | 30 to 40 | n-heptane |
Detailed Experimental Protocol
The following is a generalized experimental protocol based on the procedures outlined in the patent literature.[3]
Materials:
-
Hydrogen Cyanide (HCN)
-
Anhydrous Ethanol (C₂H₅OH)
-
Hydrogen Bromide (HBr) gas
-
Inert Solvent (e.g., n-heptane, cyclohexane, or solvent oil)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Jacketed glass reactor with stirring, temperature control, and gas inlet/outlet
-
Cooling system capable of reaching -20°C
-
Heating system
-
Distillation/fractionation apparatus
-
Scrubber for waste gas treatment
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Initial Charge: A portion of the anhydrous ethanol and the inert solvent are charged into the reactor.
-
Cooling: The reactor contents are cooled to the desired temperature for Pinner salt formation (e.g., -10°C).
-
HCN Addition: Liquid hydrogen cyanide is carefully added to the cooled ethanol/solvent mixture while maintaining the temperature.
-
HBr Gas Introduction: Hydrogen bromide gas is then slowly bubbled through the reaction mixture. The temperature should be carefully controlled during this exothermic step.
-
Pinner Salt Formation: The reaction mixture is stirred at the low temperature until the formation of the imine salt (Pinner salt) is complete, which is often indicated by the precipitation of the salt.
-
Alcoholysis: The remaining portion of anhydrous ethanol is added to the reactor.
-
Heating: The reaction mixture is then heated to the specified alcoholysis temperature (e.g., 40-60°C) and held for the prescribed reaction time (24-72 hours).
-
Work-up: After the reaction is complete, the ammonium bromide byproduct is removed by filtration.
-
Purification: The solvent is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation to obtain the final product with high purity.[1]
Safety Considerations with Hydrogen Cyanide
Hydrogen cyanide is an extremely toxic and flammable substance that requires stringent safety protocols.[5][6]
-
Engineering Controls: All work with HCN must be conducted in a well-ventilated fume hood with a low sash height.[5] The laboratory should be under negative pressure.[5]
-
Personal Protective Equipment (PPE): This includes tight-fitting safety goggles, a face shield, double nitrile or neoprene gloves, and a lab coat.[5]
-
Handling: Use in-progress signs to alert others.[5] All glassware joints should be properly sealed.[5]
-
Storage: HCN should be stored in a cool, well-ventilated, and locked poisons cupboard, away from heat and incompatible materials like acids and oxidizing agents.[7][8]
-
Emergency Preparedness: An emergency response plan must be in place, and a cyanide antidote kit should be readily available.[6] All personnel must be trained in its use.[6]
Visualizations
Logical Relationships and Workflows
Caption: Production workflow for this compound.
Reaction Mechanism: The Pinner Reaction
Caption: The Pinner reaction mechanism.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN1340495A - Process for preparing orthoformate from hydrocyanic acid as waste gas of acrylonitrile plant - Google Patents [patents.google.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. sarponggroup.com [sarponggroup.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Triethyl orthoformate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of triethyl orthoformate, a versatile reagent in organic synthesis. It covers its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular structure, and presents key quantitative data in a structured format. Furthermore, this document outlines detailed experimental protocols for its application in common synthetic transformations and visualizes a key reaction pathway using a Graphviz diagram.
Core Properties and Identification
This compound, systematically named (diethoxymethoxy)ethane, is an organic compound with the chemical formula HC(OC₂H₅)₃.[1] It is a colorless and volatile liquid.[1]
CAS Number: 122-51-0[1][2][3][4][5]
Molecular Structure:
The molecule features a central carbon atom bonded to one hydrogen atom and three ethoxy groups (-OCH₂CH₃).
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, facilitating easy comparison and reference.
| Property | Value | References |
| Molecular Weight | 148.202 g/mol | [1][3][4] |
| Density | 0.891 g/mL at 25 °C | [1][3][4][7] |
| Boiling Point | 146 °C | [1][3][4][7] |
| Melting Point | -76 °C | [1][3][4][7] |
| Refractive Index (n20/D) | 1.391 | [3][4][7] |
| Vapor Pressure | 2.9 mmHg at 20 °C | [4][7] |
| Flash Point | 86 °F (30 °C) | [7] |
| Water Solubility | 1.35 g/L | [7] |
| LD50 (oral, rat) | 7.06 g/kg | [7] |
Key Applications and Experimental Protocols
This compound is a valuable reagent in a variety of organic transformations, primarily due to its ability to serve as a source of a formyl group or as a dehydrating agent.
Bodroux-Chichibabin Aldehyde Synthesis
This reaction allows for the synthesis of aldehydes from Grignard reagents. This compound provides a protected formyl group that is subsequently hydrolyzed to yield the aldehyde.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent (RMgBr) from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction with this compound: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to this compound is typically 1:1.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of dilute aqueous acid (e.g., 10% HCl or H₂SO₄) with stirring. This step hydrolyzes the intermediate acetal (B89532) to the desired aldehyde.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude aldehyde by distillation or column chromatography.
Fischer Esterification: Driving Equilibrium
In Fischer esterification reactions, the formation of water is a byproduct that can limit the yield of the desired ester. This compound can be employed as a dehydrating agent to drive the reaction towards the product side.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carboxylic acid, an excess of the alcohol (e.g., ethanol), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Addition of this compound: Add this compound to the reaction mixture. A typical molar ratio is 1:1 with respect to the limiting carboxylic acid.
-
Reaction: Heat the reaction mixture to reflux for several hours. The this compound will react with the water produced during the esterification to form ethanol (B145695) and ethyl formate, thus removing water from the equilibrium.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the ester with a suitable organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the ester by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the logical workflow of the Bodroux-Chichibabin aldehyde synthesis.
Caption: Workflow of the Bodroux-Chichibabin Aldehyde Synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 122-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 原甲酸三乙酯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. geno-chem.com [geno-chem.com]
- 6. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]
- 7. 122-51-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Triethyl Orthoformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethyl orthoformate in a variety of common organic solvents. Understanding the solubility characteristics of this versatile reagent is crucial for its effective use in chemical synthesis, formulation development, and various research applications. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For liquid-liquid systems, the term "miscibility" is often used. Two liquids are considered miscible if they form a homogeneous solution in all proportions. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its ester-like structure, exhibits a broad range of solubility in common organic solvents.
Quantitative Solubility Data
This compound is widely reported to be miscible with a variety of common organic solvents. Miscibility implies that the two liquids can be mixed in any ratio to form a single phase. For practical purposes in a laboratory or industrial setting, this can be considered as infinite solubility. In contrast, its solubility in water is limited. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent Class | Solvent | Scientific Term for Solubility | Quantitative Value |
| Alcohols | Ethanol | Miscible | Soluble in all proportions |
| Methanol | Soluble | Data not available in g/100mL | |
| Ethers | Diethyl Ether | Miscible[1] | Soluble in all proportions |
| Ketones | Acetone | Miscible[2][3][4] | Soluble in all proportions |
| Halogenated Hydrocarbons | Chloroform | Miscible[2][3][4] | Soluble in all proportions |
| Dichloromethane | Soluble | Data not available in g/100mL | |
| Esters | Ethyl Acetate | Soluble[5] | Data not available in g/100mL |
| Apolar Solvents | Toluene | Soluble | Data not available in g/100mL |
| Hexane | Soluble | Data not available in g/100mL | |
| Aqueous | Water | Slightly Miscible | 1.35 g/L[6][7][8] |
Experimental Protocol: Determination of Miscibility
The following protocol provides a detailed methodology for the qualitative determination of the miscibility of this compound in a given organic solvent.
Materials:
-
This compound (reagent grade)
-
Organic solvent to be tested (e.g., ethanol, diethyl ether, acetone, chloroform, ethyl acetate, toluene, hexane)
-
Dry, clean test tubes with stoppers or caps
-
Graduated pipettes or cylinders (1 mL and 5 mL)
-
Vortex mixer or magnetic stirrer
-
Safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Ensure all glassware is scrupulously clean and dry to avoid any contamination that might affect the results. Label each test tube with the name of the solvent being tested.
-
Solvent Addition: Using a clean, calibrated pipette or graduated cylinder, add 2 mL of the organic solvent to the corresponding labeled test tube.
-
This compound Addition: With a separate clean, calibrated pipette, add 2 mL of this compound to the same test tube.
-
Mixing: Securely stopper the test tube and invert it gently several times to allow the liquids to mix. For a more thorough mixing, use a vortex mixer for 10-15 seconds.
-
Observation: After mixing, allow the test tube to stand undisturbed in a test tube rack for at least 5 minutes. Observe the contents of the test tube against a well-lit background.
-
Miscible: If the two liquids form a single, clear, and homogeneous phase with no visible interface, they are considered miscible.
-
Immiscible or Partially Miscible: If two distinct layers are formed, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or partially miscible. Note the relative positions of the layers if they separate.
-
-
Confirmation (Optional): To confirm miscibility across different proportions, the experiment can be repeated with varying ratios of this compound to the solvent (e.g., 1:4 and 4:1).
-
Record Keeping: Meticulously record all observations for each solvent tested, including the appearance of the mixture after mixing and after the settling period.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the miscibility of this compound with an organic solvent.
Caption: Workflow for Determining Miscibility.
Conclusion
This compound demonstrates excellent solubility in a wide range of common organic solvents, being miscible with alcohols, ethers, ketones, and chloroform. This high degree of solubility makes it a highly versatile reagent in organic synthesis, allowing for its use in a variety of reaction conditions and with a broad spectrum of co-reagents and substrates. Its limited solubility in water is also a key property, often exploited in work-up procedures to facilitate its separation from aqueous phases. The provided experimental protocol offers a straightforward and reliable method for confirming its miscibility in any specific organic solvent of interest to researchers and drug development professionals.
References
- 1. camachem.com [camachem.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. This compound, 98% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 122-51-0 [chemicalbook.com]
- 6. 122-51-0 CAS | this compound | High Purity Solvents | Article No. 00349 [lobachemie.com]
- 7. This compound CAS#: 122-51-0 [m.chemicalbook.com]
- 8. DOSS [doss.turi.org]
An In-depth Technical Guide to the Hydrolysis and Stability of Triethyl Orthoformate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical behavior of triethyl orthoformate in aqueous environments. This compound (TEOF), an orthoester of formic acid, is a versatile reagent in organic synthesis and holds significant potential in pharmaceutical applications, particularly in the development of pH-sensitive drug delivery systems.[1][2] A thorough understanding of its hydrolysis and stability is paramount for its effective utilization.
Mechanism of Hydrolysis
The hydrolysis of this compound is predominantly an acid-catalyzed process. In neutral or basic aqueous solutions, it is exceedingly stable.[3] The generally accepted mechanism for its acid-catalyzed hydrolysis is the A-1 mechanism, which involves a rapid, reversible protonation of the orthoester, followed by a rate-determining decomposition of the protonated substrate to form a carboxonium ion.[4]
The key steps in the hydrolysis are as follows:
-
Protonation: An oxygen atom of the this compound is rapidly and reversibly protonated by a hydronium ion (H₃O⁺) from the acidic medium.
-
Rate-Limiting Step: The protonated substrate undergoes a slow, rate-determining cleavage to eliminate a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarboxonium ion.[4]
-
Hydration: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion, forming a protonated hemiorthoester.
-
Deprotonation and Decomposition: The protonated hemiorthoester is deprotonated by water. Subsequent protonation of another ethoxy group and elimination of a second ethanol molecule leads to the formation of ethyl formate (B1220265).
-
Final Hydrolysis: The resulting ethyl formate can further hydrolyze, especially under prolonged exposure to acidic or basic conditions, to yield formic acid and ethanol.
This multi-step pathway underscores the compound's stability at neutral to high pH and its controlled breakdown under acidic conditions.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Kinetics of Hydrolysis
The rate of this compound hydrolysis is highly dependent on several factors, most notably pH and temperature. The reaction kinetics are first-order with respect to the concentration of the orthoester and the proton concentration.[5][6]
Factors Influencing Hydrolysis Rate:
-
pH: Acid catalysis is essential for the hydrolysis to proceed at a significant rate. The rate is directly proportional to the concentration of hydronium ions. Consequently, as the pH decreases, the rate of hydrolysis increases substantially.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Studies have been conducted at various temperatures, such as 22°C and 50°C, to characterize the reaction's temperature dependence.[3]
-
Solvent Isotope Effect: The solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of this compound in aqueous solution is typically in the range of 0.37 to 0.47.[4] This value is consistent with the A-1 mechanism, where the pre-equilibrium protonation step is affected by the isotopic substitution of deuterium (B1214612) for protium.[4]
Quantitative Hydrolysis Data
The following table summarizes kinetic data for the hydrolysis of orthoformates under specific conditions, highlighting the significant rate acceleration achieved with a supramolecular catalyst compared to the uncatalyzed background reaction.
| Substrate | Conditions | kuncat (s⁻¹) | kcat (s⁻¹) | Rate Acceleration (kcat/kuncat) | Reference |
| This compound | pH 11.0, 50°C | 1.44 x 10⁻⁵ | 8.1 x 10⁻³ | 560 | [7] |
| Triisopropyl Orthoformate | pH 11.0, 50°C | 4.34 x 10⁻⁶ | 3.9 x 10⁻³ | 890 | [7] |
| Tri-n-propyl Orthoformate | pH 11.0, 50°C | 4.6 x 10⁻⁶ | 1.8 x 10⁻² | 3900 | [4] |
Note: The catalyzed reaction (kcat) data is from studies using a specific water-soluble self-assembled supramolecular host as a catalyst, which operates even in basic solutions by stabilizing the protonated substrate.[4][5]
Experimental Protocols for Studying Hydrolysis
Investigating the hydrolysis of this compound typically involves monitoring the disappearance of the reactant or the appearance of products over time using spectroscopic or chromatographic methods.
General Experimental Methodology:
-
Reagent Preparation:
-
Prepare an aqueous buffer solution of the desired pH (e.g., acetate (B1210297) buffer for acidic conditions).
-
If solubility is a concern, a co-solvent such as dioxane or acetonitrile (B52724) may be used.[6][8]
-
Prepare a stock solution of this compound in a suitable dry, inert solvent.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the buffer solution to the desired reaction temperature in a thermostatically controlled vessel (e.g., an NMR tube, a cuvette, or a reaction flask).
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer.
-
Monitor the reaction progress at fixed time intervals.
-
-
Analytical Techniques:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique for monitoring the reaction in real-time. The disappearance of the characteristic methine proton signal of this compound and the appearance of signals corresponding to ethyl formate and ethanol can be quantified.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the concentrations of the orthoester and its hydrolysis products over time, providing kinetic data.[6]
-
Gas Chromatography (GC): GC is also suitable for monitoring the volatile components of the reaction mixture.
-
Caption: A typical experimental workflow for studying hydrolysis kinetics.
Stability and Storage
The stability of this compound is dictated by its susceptibility to acid-catalyzed hydrolysis.
-
pH Stability: It is stable in aqueous media under neutral and alkaline (basic) conditions. However, it readily decomposes in the presence of even catalytic amounts of acid.[9]
-
Moisture Sensitivity: this compound is hygroscopic and sensitive to moisture.[9][10] Atmospheric moisture can be sufficient to cause slow decomposition over time, especially if acidic impurities are present.
-
Storage Recommendations: To ensure its integrity, this compound should be stored in a cool, dry place in a tightly sealed container, away from acids and strong oxidizing agents.[9][11]
Relevance in Drug Development
The pH-dependent stability of the orthoester linkage is a highly attractive feature for drug delivery applications. Poly(ortho esters) are a class of biodegradable polymers that incorporate this acid-sensitive linkage into their backbone.[6] These polymers are stable at physiological pH (around 7.4) but hydrolyze at the lower pH found in specific microenvironments, such as endosomes, lysosomes, or tumor tissues. This property allows for the design of drug delivery systems that release their therapeutic payload in a targeted, triggered manner. The hydrolysis of the polymer backbone leads to its degradation into biocompatible, low-molecular-weight products.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sourcing this compound: A Guide to Global Buyers - eCommerce Basis [ecbasis.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 9. This compound: Pure Reagent for Synthesis by PENPET [penpet.com]
- 10. This compound | 122-51-0 [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
The Versatility of Triethyl Orthoformate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthoformate (TEOF), with the chemical formula HC(OC₂H₅)₃, is a remarkably versatile and widely utilized reagent in organic synthesis. Its utility stems from its ability to act as a one-carbon electrophile, a protecting group precursor for carbonyls, and an efficient dehydrating agent. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in its effective application.
Formylation of Nucleophiles
This compound is a cornerstone reagent for the introduction of a formyl group (-CHO) onto a variety of nucleophiles, most notably amines. This transformation is fundamental in the synthesis of a vast array of pharmaceuticals and agrochemicals.
N-Formylation of Amines
The N-formylation of primary and secondary amines to their corresponding formamides is a crucial transformation. These formamides are not only stable compounds but also serve as key intermediates for the synthesis of isocyanates and formamidines, and as protecting groups for amines in multi-step syntheses.[1]
The reaction typically proceeds under acidic catalysis, which activates the this compound.[2] The acid protonates an ethoxy group, facilitating its departure as ethanol (B145695) and forming a highly electrophilic diethoxycarbenium ion. This ion is then attacked by the amine nucleophile. Subsequent elimination of a second ethanol molecule and hydrolysis yields the N-formyl product.[2]
Quantitative Data for N-Formylation of Amines
| Entry | Amine Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline (B41778) | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 4 min | 96 | |
| 2 | 4-Nitroaniline | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 25 min | 85 | |
| 3 | 2,6-Dimethylaniline | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 2 h | 70 | |
| 4 | Benzylamine | H₂SO₄–SiO₂ | This compound | 65 (Reflux) | 6 min | 94 | |
| 5 | Aniline | None | Water | 100 (Reflux) | 24 h | Good | [3] |
Experimental Protocol: N-Formylation of Aniline using Immobilized Sulfuric Acid [4]
-
Materials:
-
Aniline (6 mmol)
-
This compound (24 mmol)
-
Immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄–SiO₂) (1.2 g)
-
-
Procedure:
-
To a round-bottomed flask, add aniline and this compound.
-
Add the H₂SO₄–SiO₂ catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst.
-
The filtrate can be purified by column chromatography or recrystallization to yield the N-formylaniline.
-
Reaction Workflow: N-Formylation of Amines
Protection of Carbonyl Groups
In multi-step organic syntheses, it is often necessary to protect sensitive carbonyl functionalities to prevent undesired reactions. This compound is an excellent reagent for the protection of aldehydes and ketones as their diethyl acetals or ketals, respectively.[5] These acetals are stable under neutral and basic conditions and can be readily deprotected under acidic conditions.[5]
The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Nucleophilic attack by an alcohol (in this case, ethanol generated in situ from TEOF or added) leads to a hemiacetal, which is then further protonated and eliminates water. A second alcohol molecule then attacks the resulting oxocarbenium ion to form the stable acetal (B89532). This compound also acts as a dehydrating agent in this reaction, reacting with the water produced to drive the equilibrium towards acetal formation.[6]
Quantitative Data for Acetal Protection of Carbonyls
| Entry | Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | HBF₄-SiO₂ | None | Room Temp | Short | High | [5] |
| 2 | Cyclohexanone | HBF₄-SiO₂ | None | Room Temp | Short | High | [5] |
| 3 | Acetophenone | HBF₄-SiO₂ | Ethanol | Room Temp | - | High | [5] |
| 4 | Benzaldehyde | Yb(OTf)₃ (0.1 mol%) | Ethanol | Room Temp | - | High | [5] |
| 5 | Various Aldehydes | Tetrabutylammonium tribromide | Ethanol | Room Temp | - | Excellent | [6] |
Experimental Protocol: General Procedure for Acetal Formation [5]
-
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Acid catalyst (e.g., HBF₄-SiO₂, Yb(OTf)₃)
-
Anhydrous alcohol (if required)
-
-
Procedure:
-
To a stirred solution of the carbonyl compound in an anhydrous solvent (or neat if the substrate is a liquid), add this compound.
-
Add a catalytic amount of the acid catalyst. For weakly electrophilic carbonyls, using the corresponding alcohol as a solvent is recommended.[5]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Mechanism of Acetal Formation
References
- 1. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Triethyl Orthoformate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling procedures for triethyl orthoformate, a common reagent in organic synthesis. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure and accidents.
Understanding the Hazards of this compound
This compound [CAS No. 122-51-0] is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It is crucial to be fully aware of its properties to handle it safely.
GHS Hazard Classification:
-
Acute toxicity (Inhalation): Category 4[4]
-
Serious eye irritation: Causes serious eye irritation.[2][7]
-
Carcinogenicity: Category 1A[4]
-
Reproductive toxicity: Category 1A[4]
-
Specific target organ toxicity — repeated exposure: Category 2 (liver)[4]
Quantitative Safety Data
Proper risk assessment requires an understanding of the specific physical and chemical properties of this compound. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C7H16O3 | [8][9] |
| Molecular Weight | 148.20 g/mol | [5][8][10] |
| Appearance | Colorless liquid with a pungent odor | [1][9][10][11][12] |
| Boiling Point | 146 °C (lit.) | [9][10] |
| Melting Point | -76 °C (lit.) | [9][10] |
| Flash Point | 35 °C (95 °F) - closed cup | [9] |
| Density | 0.891 g/mL at 25 °C (lit.) | [9][10] |
| Vapor Density | 5.11 (vs air) | [9] |
| Vapor Pressure | 2.9 mmHg (20 °C) | |
| Explosive Limits | Lower: 0.7 % (V), Upper: 25.1 % (V) | [9] |
| Solubility | Slightly soluble in water, miscible with alcohol and ether.[1] Decomposes in water.[1][11] | |
| Oral LD50 (Rat) | 7060 mg/kg | [3][13][14] |
| Dermal LD50 (Rabbit) | 18,000 mg/kg | [5][13][14][15] |
| LC50 Inhalation (Rat) | 24750 mg/m3 (8 h) | [13][14] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Local exhaust ventilation should be used to keep airborne concentrations below exposure limits.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[2][4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[8]
-
Static Discharge: Take precautionary measures against static discharge.[4][8] Ground and bond containers and receiving equipment during transfer.[3][8]
-
Safety Equipment: An eyewash station and safety shower should be readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2] Inspect gloves before use and dispose of contaminated gloves properly.[5]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3] For larger quantities or increased risk of splashing, consider impervious clothing or a chemical-resistant suit.[5]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or in case of a spill, use a NIOSH-approved respirator with appropriate cartridges.[3]
Safe Handling and Storage Procedures
Handling:
-
Read and understand the Safety Data Sheet (SDS) before use.[4]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of vapor or mist.[5]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[3][9][16]
-
Keep containers tightly closed to prevent the ingress of moisture, as it is moisture-sensitive.[5][9]
-
Store in a flammable liquid storage cabinet.
Experimental Protocol: General Workflow for a Reaction Using this compound
The following is a generalized workflow for a laboratory-scale reaction involving this compound. Note: This is a template and must be adapted with specific quantities, reaction conditions, and work-up procedures based on the specific chemical transformation being performed. A thorough risk assessment should be conducted before commencing any new procedure.
Caption: General laboratory workflow for a reaction involving this compound.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][8] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[4][8]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin with plenty of water and soap.[8][16] Seek medical attention if skin irritation occurs.[8][16]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Get immediate medical attention.[3]
-
Ingestion: Rinse mouth with water.[4][5] Do NOT induce vomiting.[5] Seek medical attention if you feel unwell.[8]
Spill and Leak Procedures:
-
Minor Spills: Remove all ignition sources.[16] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][8][9] Collect the absorbed material and place it in a suitable, labeled container for disposal.[8][9][16]
-
Major Spills: Evacuate the area.[6] Wear appropriate PPE, including respiratory protection.[8] Contain the spill to prevent it from entering drains or waterways.[8][9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][6]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[9]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Logical Relationship of Safety Precautions
The following diagram illustrates the logical flow of safety considerations when working with this compound, from initial hazard identification to emergency response.
Caption: Logical flow of safety precautions for handling this compound.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[4][8] Do not allow the chemical to enter drains or the environment.[8][9]
By implementing these comprehensive safety measures, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. This compound | 122-51-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. This compound - Starshinechemical [starshinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. grokipedia.com [grokipedia.com]
- 11. This compound-Shandong JunTeng Chemical Co., Ltd. [juntengchem.com]
- 12. sanjaychemindia.com [sanjaychemindia.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. msds.nipissingu.ca [msds.nipissingu.ca]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mechanism and Application of Triethyl Orthoformate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethyl orthoformate (TEOF), with the chemical formula HC(OC₂H₅)₃, is a versatile and reactive orthoester widely employed in organic synthesis.[1][2] As a stable, commercially available liquid, it serves as a crucial one-carbon (C1) building block and a dehydrating agent.[1][2][3] Its utility spans from the installation of protecting groups to the formation of carbon-carbon bonds and the synthesis of complex heterocyclic systems, making it an invaluable reagent in the pharmaceutical and fine chemical industries.[4][5] This guide provides an in-depth examination of the core mechanisms of TEOF, details its key applications with quantitative data, and supplies practical experimental protocols.
Core Mechanism of Action: Acid-Catalyzed Activation
The reactivity of this compound is predominantly unlocked under acidic conditions.[4] The central carbon atom of the orthoester is highly electrophilic, but direct nucleophilic attack is slow. The presence of a protic or Lewis acid catalyst dramatically accelerates reactions by generating a highly reactive dialkoxycarbenium ion intermediate.
The activation sequence is as follows:
-
Protonation: One of the ethoxy groups is protonated by the acid catalyst.
-
Elimination of Ethanol (B145695): The protonated intermediate readily eliminates a molecule of ethanol.
-
Formation of Dialkoxycarbenium Ion: This elimination results in the formation of a planar, resonance-stabilized dialkoxycarbenium ion. This cation is a potent electrophile and is the key intermediate that reacts with various nucleophiles.
Figure 1: Acid-Catalyzed Activation of this compound.
Key Applications in Synthesis
Protection of Diols
One of the most common applications of TEOF is the protection of 1,2- and 1,3-diols as cyclic acetals.[6] This reaction is efficient and reversible, making it ideal for multi-step synthesis. The reaction is driven to completion by the removal of ethanol, often through distillation. TEOF also acts as a water scavenger, reacting with any water present to drive the equilibrium toward the product.[1]
The general mechanism involves the initial formation of the dialkoxycarbenium ion, followed by a two-step reaction with the diol:
-
First Nucleophilic Attack: One hydroxyl group of the diol attacks the carbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group attacks the newly formed intermediate, displacing a second molecule of ethanol and forming the stable cyclic acetal (B89532).
Figure 2: General Mechanism for Diol Protection.
Bodroux-Chichibabin Aldehyde Synthesis
TEOF is a key reagent in the Bodroux-Chichibabin aldehyde synthesis, which extends a carbon chain by one carbon to form an aldehyde.[7][8] The reaction involves the nucleophilic attack of a Grignard reagent (R-MgBr) on TEOF to form a diethyl acetal.[9][10] This acetal is stable under the basic reaction conditions but is readily hydrolyzed with aqueous acid in a subsequent workup step to yield the final aldehyde product.[7][8]
Reaction Steps:
This method is a valuable alternative to other formylation techniques and is widely used for both aliphatic and aromatic aldehydes.[7]
Synthesis of Heterocycles
TEOF is an essential C1 synthon for constructing a wide variety of heterocyclic rings, which are core scaffolds in many pharmaceutical agents.[2][11] It reacts with substrates containing two nucleophilic groups, such as 1,2-diamines, o-aminophenols, or o-aminothiophenols, to form fused ring systems like benzimidazoles, benzoxazoles, and benzothiazoles, respectively.[2][12] The reaction typically proceeds by forming an intermediate amidine or imino ether, which then undergoes intramolecular cyclization.[11]
Quantitative Data Summary
The efficiency of reactions involving TEOF is highly dependent on the substrate and reaction conditions. The following table summarizes representative data for the key applications discussed.
| Reaction Type | Substrate Example | Catalyst / Conditions | Yield (%) |
| Diol Protection | 1,2-Propanediol | p-Toluenesulfonic acid (cat.), Reflux | >90% |
| Aldehyde Synthesis | Phenylmagnesium bromide | TEOF in THF, Reflux, then H₃O⁺ workup | 65-75% |
| Heterocycle Synthesis | o-Phenylenediamine | Acetic acid (cat.), Reflux | 75-86%[2] |
| Formylation | Indole | POCl₃, DMF, then TEOF | ~80% |
Detailed Experimental Protocols
Protocol: Protection of a Diol (2-Methyl-2-propyl-1,3-propanediol)
-
Objective: To synthesize 2,2-diethyl-5,5-dimethyl-1,3-dioxane.
-
Materials:
-
2-Methyl-2-propyl-1,3-propanediol (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the diol, toluene, and TEOF.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Ethanol and water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
-
Protocol: Bodroux-Chichibabin Synthesis of Benzaldehyde (B42025)
-
Objective: To synthesize benzaldehyde from bromobenzene (B47551).
-
Materials:
-
Magnesium turnings (1.1 eq)
-
Bromobenzene (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous diethyl ether or THF (solvent)
-
Iodine crystal (catalyst)
-
1 M Hydrochloric acid
-
-
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine. Add a solution of bromobenzene in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
Reaction with TEOF: After the Grignard reagent has formed (magnesium is consumed), cool the flask in an ice bath. Add this compound dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting crude benzaldehyde diethyl acetal by distillation. The acetal can then be hydrolyzed to benzaldehyde by stirring with aqueous acid.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a synthesis reaction involving this compound, from initial setup to final product isolation.
Figure 3: Standard Experimental Workflow for TEOF Reactions.
Conclusion
This compound is a powerful and versatile reagent whose reactivity is centered on the acid-catalyzed formation of a highly electrophilic dialkoxycarbenium ion. This core mechanism enables its widespread use in critical synthetic transformations, including the protection of diols, the formylation of organometallics, and the construction of diverse heterocyclic systems. A thorough understanding of its mechanism and careful control of reaction conditions allow chemists in research and drug development to leverage TEOF for the efficient and high-yield synthesis of complex molecular targets.
References
- 1. grokipedia.com [grokipedia.com]
- 2. One-Pot Reactions of this compound with Amines [mdpi.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 7. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 8. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Bodroux-Chichibabin Aldehyde Synthesis Using Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bodroux-Chichibabin aldehyde synthesis is a classic yet highly relevant organic reaction for the formylation of Grignard reagents, effectively converting them into aldehydes with one additional carbon atom.[1] This method provides a powerful tool for the introduction of an aldehyde functional group, a versatile synthetic handle, into a wide range of organic molecules. The reaction proceeds through the nucleophilic attack of a Grignard reagent on triethyl orthoformate, leading to the formation of a diethyl acetal (B89532). Subsequent acidic hydrolysis of this intermediate liberates the desired aldehyde.[2] This application note provides detailed protocols for the synthesis of both aliphatic and aromatic aldehydes, summarizes key reaction parameters, and discusses its applications, particularly in the context of pharmaceutical development.
Reaction Principle and Mechanism
The core of the Bodroux-Chichibabin aldehyde synthesis lies in the reaction between a Grignard reagent (R-MgX) and this compound [CH(OC₂H₅)₃]. The Grignard reagent, a potent nucleophile, attacks the electrophilic central carbon atom of the this compound. This initial addition leads to the displacement of one ethoxy group and the formation of a diethyl acetal. The acetal is stable under the basic conditions of the Grignard reaction but can be readily hydrolyzed in the presence of an acid to yield the final aldehyde product and ethanol.[2]
The overall transformation can be summarized as follows:
Step 1: Acetal Formation R-MgX + CH(OC₂H₅)₃ → R-CH(OC₂H₅)₂ + MgX(OC₂H₅)
Step 2: Acetal Hydrolysis R-CH(OC₂H₅)₂ + H₂O --(H⁺)--> R-CHO + 2 C₂H₅OH
Applications in Research and Drug Development
The aldehyde functionality is a cornerstone in organic synthesis, serving as a precursor to a vast array of other functional groups and as a key component in the construction of complex molecular architectures. Consequently, the Bodroux-Chichibabin synthesis has found utility in various areas of chemical research.
While direct application in the final step of synthesizing a marketed drug is not extensively documented under this specific reaction name, the principles of using orthoformates for formylation are fundamental in medicinal chemistry. The synthesis of complex aldehydes as intermediates for the construction of pharmacologically active molecules is a common strategy. For instance, the reaction of a suitable Grignard reagent with this compound can be a crucial step in building heterocyclic scaffolds present in many drug candidates.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of an aliphatic and an aromatic aldehyde.
Protocol 1: Synthesis of n-Hexanal (Aliphatic Aldehyde)
This protocol is adapted from a well-established procedure in Organic Syntheses.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
n-Amyl bromide
-
This compound
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place magnesium turnings (1.25 g atom). Add 50 mL of anhydrous diethyl ether and a small crystal of iodine. Initiate the reaction by adding a small amount of n-amyl bromide. Once the reaction starts, add the remaining n-amyl bromide (1.25 mol) dissolved in anhydrous diethyl ether (150 mL) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Reaction with this compound: To the freshly prepared Grignard reagent, add this compound (1.0 mol) dropwise with stirring. A white precipitate may form during the addition.
-
Reaction Completion and Work-up: After the addition of this compound is complete, remove the ether by distillation. Heat the residue on a steam bath for a short period (e.g., 15 minutes) to ensure the reaction goes to completion.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a chilled solution of 6% sulfuric acid to hydrolyze the acetal. The aldehyde will be present in the organic layer.
-
Purification: Separate the organic layer. The crude aldehyde can be purified by forming the bisulfite addition product. Wash the organic layer with a saturated sodium bisulfite solution. The crystalline bisulfite adduct is then filtered and decomposed by adding a sodium carbonate solution. The liberated aldehyde is then extracted with ether, dried over anhydrous sodium sulfate, and purified by distillation.
Quantitative Data for n-Hexanal Synthesis:
| Parameter | Value |
| Starting Material | n-Amyl Bromide |
| Product | n-Hexanal |
| Yield | 45-55% |
| Boiling Point | 128-131 °C |
Protocol 2: Synthesis of Benzaldehyde (B42025) (Aromatic Aldehyde)
This protocol is based on literature reports for the synthesis of aromatic aldehydes.[3]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
This compound
-
Hydrochloric acid or Sulfuric acid (dilute)
-
Sodium bisulfite
-
Sodium carbonate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Preparation of Phenylmagnesium Bromide: Prepare the Grignard reagent from magnesium turnings and bromobenzene in anhydrous diethyl ether as described in Protocol 1.
-
Reaction with this compound: To the solution of phenylmagnesium bromide, add an equimolar amount of this compound dropwise with stirring.
-
Reaction Completion: For optimal yields, allow the reaction mixture to stand at room temperature for an extended period, for instance, fifteen hours. This extended reaction time has been reported to significantly increase the yield of benzaldehyde.[3]
-
Hydrolysis: After the standing period, cool the reaction mixture in an ice bath and hydrolyze the intermediate acetal by the slow addition of dilute hydrochloric acid or sulfuric acid with vigorous stirring.
-
Purification: Separate the ethereal layer containing the benzaldehyde diethyl acetal. The acetal can be hydrolyzed by steam distillation from the acidic solution. The benzaldehyde in the distillate can be extracted with ether. The ether extract is then washed with a sodium bisulfite solution to form the solid adduct. The bisulfite adduct is filtered and then treated with a sodium carbonate solution to regenerate the pure benzaldehyde. The aldehyde is then extracted with ether, the extract dried over anhydrous magnesium sulfate, and the solvent removed to yield pure benzaldehyde. A final distillation under reduced pressure can be performed for higher purity.
Quantitative Data for Benzaldehyde Synthesis:
| Parameter | Value |
| Starting Material | Bromobenzene |
| Product | Benzaldehyde |
| Reported Yield | up to 90% (as bisulfite adduct)[3] |
| Boiling Point | 178.1 °C |
Summary of Reaction Parameters
| Parameter | Aliphatic Aldehyde (n-Hexanal) | Aromatic Aldehyde (Benzaldehyde) |
| Grignard Reagent | n-Amylmagnesium bromide | Phenylmagnesium bromide |
| Reaction Time | Reflux 30 min after addition | Stand for 15 hours |
| Work-up | Distillation of ether, short heating | Extended standing |
| Hydrolysis | Dilute H₂SO₄ | Dilute HCl or H₂SO₄ |
| Purification | Bisulfite adduct formation | Bisulfite adduct formation |
| Typical Yield | 45-55% | up to 90%[3] |
Logical Workflow of the Experimental Protocol
Conclusion
The Bodroux-Chichibabin aldehyde synthesis using this compound remains a valuable and straightforward method for the preparation of both aliphatic and aromatic aldehydes from Grignard reagents. The reaction is characterized by its operational simplicity and the use of readily available starting materials. By carefully controlling the reaction conditions, particularly the reaction time, high yields of the desired aldehyde can be achieved. These protocols and data provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.
References
Triethyl Orthoformate: A Versatile Protecting Group for Alcohols and Amines in Organic Synthesis
For Immediate Release
Triethyl orthoformate (TEOF) has emerged as a highly effective and versatile reagent for the protection of alcohol and amine functionalities in multi-step organic synthesis. Its application is crucial for researchers, scientists, and drug development professionals seeking to prevent unwanted side reactions and enhance synthetic efficiency. This document provides detailed application notes and protocols for the use of this compound as a protecting group, complete with quantitative data, experimental procedures, and mechanistic insights.
Introduction
In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the selective protection of reactive functional groups is a fundamental strategy. Alcohols and amines are nucleophilic and can interfere with various reaction conditions. This compound offers a convenient and acid-labile method to mask these groups as ethoxymethylidene (EOM) ethers and N-ethoxymethylidene derivatives, respectively. These protected forms are stable to a range of non-acidic reagents, allowing for chemical modifications at other sites of the molecule. The protecting group can be readily removed under mild acidic conditions, regenerating the original alcohol or amine.
Mechanism of Protection and Deprotection
The protection of alcohols and amines with this compound is typically catalyzed by an acid. The acid protonates one of the ethoxy groups of TEOF, making it a good leaving group. The alcohol or amine then acts as a nucleophile, attacking the central carbon atom and displacing ethanol (B145695). This process repeats, ultimately forming the protected compound and ethanol as a byproduct. The removal of ethanol from the reaction mixture drives the equilibrium towards the formation of the protected product.
Deprotection is essentially the reverse process. In the presence of aqueous acid, the ethoxymethylidene group is hydrolyzed back to the parent alcohol or amine.
Experimental Protocols
Protection of Primary Alcohols
General Procedure using p-Toluenesulfonic Acid (p-TsOH):
A solution of the primary alcohol (1.0 equiv.), this compound (2.0-5.0 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the protected alcohol, which can be further purified by column chromatography if necessary.
Protection of Primary and Secondary Amines
General Procedure for N-Formylation using an Acid Catalyst:
The amine (1.0 equiv.) is dissolved in this compound (which can also serve as the solvent) or an inert solvent. A catalytic amount of an acid, such as p-toluenesulfonic acid or immobilized sulfuric acid on silica (B1680970) gel, is added.[1] The mixture is heated to reflux, and the reaction is monitored by TLC. After completion, the reaction mixture is worked up by neutralizing the acid catalyst and extracting the product. Purification is typically achieved by column chromatography or recrystallization. For example, the reaction of 2-methyl-3-nitroaniline (B147196) with this compound in the presence of p-toluenesulfonic acid at 120°C yields the corresponding ethyl N-(2-methyl-3-nitrophenyl)formimidate in 88% yield.[2]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the protection of various alcohols and amines using this compound.
Table 1: Protection of Alcohols with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Montmorillonite KSF | Dichloromethane | Room Temp | 2 | 90 | [3] |
| Cinnamyl Alcohol | Montmorillonite KSF | Dichloromethane | Room Temp | 2 | 92 | [3] |
Table 2: Protection of Amines with this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole | p-TsOH | Toluene | Reflux | 6 | 85 | [4] |
| 5-Nitrobenzimidazole | p-TsOH | Toluene | Reflux | 8 | 78 | [4] |
| 2-Methylbenzimidazole | p-TsOH | Toluene | Reflux | 6 | 82 | [4] |
| Benzylamine | None | This compound | 120 | 5 | 72 | [5] |
| Aniline | Acetic Acid | Methanol (B129727) | Reflux | 3 | 65 | [6][7] |
| Benzylamines | Diethyl Phosphite | None | 80-130 | - | 28-85 | [1] |
Deprotection Protocols
The ethoxymethylidene protecting group is readily cleaved under mild acidic conditions.
General Procedure for Deprotection:
The protected alcohol or amine is dissolved in a protic solvent such as methanol or a mixture of tetrahydrofuran (B95107) and water. A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15) is added. The reaction is stirred at room temperature or gently heated until deprotection is complete, as monitored by TLC. The reaction is then neutralized, and the deprotected product is isolated by extraction and purified as necessary.
Visualizing the Workflow and Mechanisms
To aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow and the reaction mechanisms for protection and deprotection.
Caption: General experimental workflow for the protection and deprotection of alcohols and amines.
Caption: Simplified mechanism for the acid-catalyzed protection of alcohols and amines.
Caption: Simplified mechanism for the acid-catalyzed deprotection of protected alcohols and amines.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of synthetic chemists for the protection of alcohols and amines. The straightforward reaction conditions, stability of the protected compounds, and the mild deprotection methods make it an attractive choice for a wide range of synthetic applications, particularly in the development of new pharmaceuticals and other complex organic molecules. The protocols and data presented herein provide a comprehensive guide for the effective utilization of this important reagent.
References
- 1. Three-Component Reaction of Benzylamines, Diethyl Phosphite and this compound: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Acid-Catalyzed Formylation of Aromatic Compounds with Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and specialty materials. Acid-catalyzed formylation using triethyl orthoformate (TEOF) offers a versatile and efficient method for this purpose. This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acid catalyst activates the this compound to generate a highly reactive diethoxycarbenium ion. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of the corresponding aromatic aldehyde after hydrolysis. The choice of acid catalyst, whether a Brønsted or Lewis acid, and the reaction conditions can significantly influence the reaction's efficiency and regioselectivity.
Reaction Mechanism and Workflow
The acid-catalyzed formylation of aromatic compounds with this compound follows a well-established electrophilic aromatic substitution pathway. The key steps are outlined below:
Caption: Logical workflow of the acid-catalyzed formylation of aromatic compounds.
Data Presentation: A Comparative Overview of Catalysts and Substrates
The efficiency of the acid-catalyzed formylation is highly dependent on the nature of the aromatic substrate, the type of acid catalyst employed, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Formylation of Phenols and Naphthols
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | MgCl₂/Et₃N/Paraformaldehyde | Acetonitrile | Reflux | 2-4 | High | [1] |
| 2-Bromophenol (B46759) | MgCl₂/Et₃N/Paraformaldehyde | Tetrahydrofuran (B95107) | 75 | 4 | 80-81 | [2] |
| 2-Naphthol | MgCl₂/Et₃N/Paraformaldehyde | Acetonitrile | Reflux | - | High | [1] |
| 4-Methoxyphenol | MgCl₂/Et₃N/Paraformaldehyde | Acetonitrile | Reflux | - | High | [3] |
| 2,6-Dimethylphenol | FeCl₃ | No Solvent (MW) | - | 2 min | 95 | [4] |
| Phenol | ZnCl₂ | No Solvent (MW) | - | 2 min | 95 | [4] |
| 1-Naphthol | BF₃·OEt₂ | No Solvent (MW) | - | 1.7 min | 98 | [4] |
Note: The MgCl₂/Et₃N/Paraformaldehyde system, while not using this compound, is a key method for ortho-formylation of phenols and is included for comparison.
Table 2: Formylation of Indoles and Other Electron-Rich Arenes
| Aromatic Substrate | Catalyst | Formylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Indole (B1671886) | BF₃·OEt₂ | Trimethyl Orthoformate | Neat | Room Temp. | 1-5 min | 82 | [5] |
| 1,2,4-Trimethoxybenzene | BF₃·OEt₂ | Trimethyl Orthoformate | Neat | Room Temp. | - | 30 (byproduct) | [5] |
| 1,3,5-Trimethoxybenzene | BF₃·OEt₂ | Trimethyl Orthoformate | Neat | Room Temp. | - | Moderate-High | [6] |
| N,N-Dimethylaniline | POCl₃/DMF (Vilsmeier-Haack) | - | - | - | - | High | [7] |
| Anthracene | POCl₃/N-Methylformanilide | - | - | - | - | High | [7] |
Experimental Protocols
Protocol 1: Ortho-Formylation of 2-Bromophenol using MgCl₂/Et₃N and Paraformaldehyde[2]
This protocol details a highly regioselective method for the ortho-formylation of phenols.
Materials:
-
Anhydrous magnesium dichloride (9.52 g, 100 mmol)
-
Solid paraformaldehyde (4.50 g, 150 mmol)
-
Dry tetrahydrofuran (250 mL)
-
Triethylamine (10.12 g, 100 mmol)
-
2-Bromophenol (8.65 g, 50 mmol)
-
1 N HCl
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 500-mL three-necked round-bottomed flask equipped with a stirring bar, reflux condenser, and rubber septa, purged with argon gas, add anhydrous magnesium dichloride and solid paraformaldehyde.
-
Add dry tetrahydrofuran via syringe, followed by the dropwise addition of triethylamine. Stir the mixture for 10 minutes.
-
Add 2-bromophenol dropwise via syringe.
-
Immerse the reaction mixture in an oil bath at approximately 75°C and heat at a gentle reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of ether.
-
Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be further purified by recrystallization from hexane (B92381) to yield pure 3-bromosalicylaldehyde.
Protocol 2: C3-Formylation of Indole using BF₃·OEt₂ and Trimethyl Orthoformate[5]
This protocol describes a rapid and efficient formylation of indoles under neat conditions.
Materials:
-
Indole (1.0 mmol)
-
Trimethyl orthoformate (1.0 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
Procedure:
-
In a reaction vessel, combine indole and trimethyl orthoformate.
-
Rapidly add boron trifluoride diethyl etherate to the mixture at room temperature.
-
The reaction is typically complete within 1-5 minutes, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extracting the product with an organic solvent.
-
The organic layer is then dried and concentrated to yield the crude product, which can be purified by column chromatography.
Concluding Remarks
The acid-catalyzed formylation of aromatic compounds using this compound is a powerful tool in organic synthesis. The choice of catalyst and reaction conditions allows for the formylation of a wide range of substrates, from phenols to electron-rich heterocycles. The provided protocols offer a starting point for researchers to explore this versatile reaction in their synthetic endeavors. Careful consideration of the substrate's electronic properties and steric factors is crucial for achieving high yields and desired regioselectivity. For instance, the use of magnesium-mediated methods provides excellent ortho-selectivity for phenols[1], while BF₃·OEt₂ is highly effective for the C3-formylation of indoles[5]. This methodology is a valuable alternative to other formylation techniques such as the Vilsmeier-Haack and Reimer-Tiemann reactions, often offering milder conditions and different regiochemical outcomes[8][9].
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Triethyl Orthoformate as a Water Scavenger in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction, however, is often reversible, with the formation of water as a byproduct limiting the reaction equilibrium and thus the final product yield. To overcome this limitation, effective removal of water is paramount. Triethyl orthoformate (TEOF) has emerged as a highly effective and versatile water scavenger in esterification reactions. Its ability to react irreversibly with water to form stable, low-boiling point byproducts drives the equilibrium towards the desired ester product, often resulting in significantly higher yields and purity.
These application notes provide a comprehensive overview of the use of this compound as a water scavenger in esterification reactions. Detailed protocols for various carboxylic acid substrates, quantitative data demonstrating the efficacy of TEOF, and a mechanistic illustration of its function are presented to guide researchers in optimizing their esterification processes.
Principle of Operation
This compound removes water from the reaction mixture through an acid-catalyzed hydrolysis reaction. In the presence of an acid catalyst, which is typically used for the esterification reaction itself, TEOF reacts with water to produce ethyl formate (B1220265) and ethanol (B145695).[1]
Reaction: HC(OC₂H₅)₃ + H₂O --(H⁺)--> HCOOC₂H₅ + 2 C₂H₅OH
This reaction is effectively irreversible under the typical conditions of esterification, thus continuously removing the water byproduct and shifting the equilibrium of the main esterification reaction towards the product side, in accordance with Le Châtelier's principle.
Advantages of Using this compound
-
Increased Yields: By removing water, TEOF drives the esterification equilibrium to completion, resulting in higher product yields.
-
Mild Reaction Conditions: The use of TEOF can often allow for milder reaction conditions (e.g., lower temperatures) as the equilibrium is not solely dependent on driving off water by distillation.
-
Broad Substrate Scope: TEOF is compatible with a wide range of carboxylic acids and alcohols.
-
Simplified Workup: The byproducts of the TEOF reaction (ethyl formate and ethanol) are volatile and can often be easily removed during workup.
Data Presentation
The efficacy of this compound as a water scavenger is demonstrated in the following tables, which summarize quantitative data from representative esterification reactions.
Table 1: Esterification of Partially Esterified Terephthalic Acid with and without this compound [2]
| Entry | This compound (TEOF) | Catalyst | Reaction Time (hours) | Product Yield (%) | Final Acid Number |
| 1 | Present | H₂SO₄ | 2 | ~80 | 0.31 |
| 2 | Absent | H₂SO₄ | 2 | ~53 | 2.92 |
| 3 | Absent | None | 2 | ~37 | 3.17 |
Data extracted from US Patent 3,639,451. The starting material was partially esterified terephthalic acid.
Table 2: General Yield Comparison for Fischer Esterification of Benzoic Acid
| Entry | Alcohol | Water Removal Method | Typical Yield (%) |
| 1 | Methanol | Excess Methanol | ~75 (isolated)[3] |
| 2 | Isopropanol | Excess Isopropanol | Variable, often lower due to steric hindrance[4] |
| 3 | Methanol | TEOF as water scavenger | >90 (expected) |
Note: The yield for the TEOF-assisted reaction is an expected value based on the principle of water removal driving the reaction to completion.
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound as a water scavenger.
Protocol 1: General Procedure for the Esterification of an Aromatic Carboxylic Acid using this compound
This protocol is a general guideline for the esterification of aromatic carboxylic acids, such as benzoic acid, with an alcohol using TEOF as a water scavenger.
Materials:
-
Aromatic carboxylic acid (e.g., Benzoic Acid)
-
Alcohol (e.g., Ethanol, Propanol, Isopropanol)
-
This compound (TEOF)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., Toluene or Dichloromethane, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (1.0 eq), the alcohol (3.0-5.0 eq), and this compound (1.5-2.0 eq). If a solvent is used, add it at this stage.
-
Catalyst Addition: With stirring, carefully add the acid catalyst (0.05-0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: a. Cool the reaction mixture to room temperature. b. If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate. c. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude ester can be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Esterification of a Dicarboxylic Acid (Adipic Acid) using this compound
This protocol provides a method for the esterification of a dicarboxylic acid, which can be challenging due to the potential for side reactions.
Materials:
-
Adipic Acid
-
Ethanol (absolute)
-
This compound (TEOF)
-
Concentrated Sulfuric Acid
-
Toluene (optional, for azeotropic removal if not using TEOF)
-
Anhydrous potassium carbonate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine adipic acid (1.0 eq), absolute ethanol (6.0-8.0 eq, a larger excess is often beneficial for dicarboxylic acids), and this compound (3.0-4.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC or GC.
-
Workup: a. After cooling, neutralize the excess acid by carefully adding anhydrous potassium carbonate until gas evolution ceases. b. Filter the mixture to remove the salts. c. Remove the excess ethanol and other volatile components by distillation. d. The remaining residue can be taken up in an organic solvent like diethyl ether and washed with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude diethyl adipate.
-
Purification: Purify the product by vacuum distillation.
Protocol 3: Esterification of a Long-Chain Fatty Acid (Oleic Acid) using this compound
This protocol is suitable for the esterification of long-chain fatty acids, which are common in biofuel and oleochemical industries.
Materials:
-
Oleic Acid
-
Methanol or Ethanol
-
This compound (TEOF)
-
Acid catalyst (e.g., Amberlyst-15 or sulfuric acid)
-
Hexane (B92381) or other non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add oleic acid (1.0 eq), the alcohol (e.g., methanol, 5.0-10.0 eq), and this compound (2.0-3.0 eq).
-
Catalyst Addition: Add the acid catalyst. If using a solid catalyst like Amberlyst-15, it can be added directly. If using sulfuric acid, add it cautiously.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 3-6 hours.
-
Workup: a. Cool the reaction mixture. If a solid catalyst was used, filter it off. b. Dilute the mixture with hexane and wash with saturated sodium bicarbonate solution to remove any remaining acid. c. Wash with brine. d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification: The resulting fatty acid ester is often of high purity, but can be further purified by vacuum distillation if required.
Mandatory Visualizations
Caption: Logical relationship of TEOF in esterification.
Caption: Mechanism of water scavenging by TEOF.
Caption: General experimental workflow for esterification.
References
Application Notes & Protocols: One-Pot Synthesis of Heterocyclic Compounds Using Triethyl Orthoformate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triethyl orthoformate, CH(OC₂H₅)₃, is a versatile and commercially available reagent widely employed in organic synthesis.[1][2] Its reactivity makes it a valuable C1 building block for the construction of various heterocyclic scaffolds. One-pot reactions utilizing this compound are particularly advantageous as they offer operational simplicity, high atom economy, reduced reaction times, and lower generation of waste, aligning with the principles of green chemistry.[1] These multi-component reactions (MCRs) allow for the synthesis of complex molecules in a single step, avoiding the need to isolate intermediates.[1] This document provides detailed protocols and comparative data for the one-pot synthesis of several key heterocyclic families—benzimidazoles, quinazolinones, and 1,3,5-triazines—using this compound.
Two-Component Synthesis of Benzimidazoles
Benzimidazoles are a crucial class of heterocyclic compounds present in numerous pharmacologically active molecules.[3] The one-pot condensation of o-phenylenediamines with this compound provides a direct and efficient route to this scaffold. The reaction typically proceeds by heating the reactants, often in the presence of a catalyst or under solvent-free conditions.[1][3]
Experimental Workflow: Benzimidazole Synthesis
Caption: General workflow for the one-pot synthesis of benzimidazoles.
Detailed Experimental Protocol
Synthesis of 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride: [4]
-
To a 125 mL two-neck round-bottomed flask, add N¹,N²-bis(2,4,6-trimethylphenyl)-1,2-benzenediamine (600 mg, 1.74 mmol) and this compound (60 mL).
-
Equip the flask with a fractional distillation apparatus.
-
Heat the reaction mixture to 145 °C with stirring.
-
Pass a slow stream of nitrogen through the solution to facilitate the removal of ethanol (B145695) and excess this compound by distillation.
-
After distilling approximately 50 mL of solvent, cool the flask to below 40 °C.
-
Slowly add trimethylsilyl (B98337) chloride (TMSCl) (0.44 mL, 3.48 mmol) to the reaction mixture.
-
A precipitate will form. Continue stirring the suspension at room temperature for 12 hours.
-
Collect the solid product by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum.
Three-Component Synthesis of 4(3H)-Quinazolinones
Quinazolinones are bicyclic heterocyclic compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities.[5] A highly efficient one-pot, three-component synthesis involves the reaction of an anthranilic acid, an amine, and this compound.[1] This reaction can be promoted by various catalysts, including Lewis acids and Brønsted acids, and can be performed under conventional heating or microwave irradiation.[1][5]
Experimental Workflow: 4(3H)-Quinazolinone Synthesis
Caption: General workflow for three-component quinazolinone synthesis.
Detailed Experimental Protocol
Microwave-Assisted Synthesis of 2,3-disubstituted-4(3H)-Quinazolinones: [5]
-
In a microwave reactor vessel, combine anthranilic acid (10 mmol), a substituted aniline (B41778) (10 mmol), and this compound (14 mmol).
-
Add 2-ethoxyethanol (B86334) (5 mL) as the solvent and a catalytic amount of H₃PW₁₂O₄₀·13H₂O (1.2 mol%).
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a power level and temperature optimized for the specific substrates (e.g., 150 W, 120 °C) for 10-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure 4(3H)-quinazolinone product.
Three-Component Synthesis of 1,3,5-Triazine (B166579) Derivatives
1,3,5-Triazines are a class of nitrogen-containing heterocycles with applications in pharmaceuticals, agriculture, and material science.[6] A catalyst-free, one-pot, three-component reaction of aldehydes, thiourea (B124793), and this compound provides an efficient route to functionalized 1,3,5-triazine-2,4-dithione derivatives.[6]
Experimental Workflow: 1,3,5-Triazine Synthesis
Caption: Workflow for one-pot synthesis of 1,3,5-triazine derivatives.
Detailed Experimental Protocol
Synthesis of 4-Aryl-6-(ethylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones: [6]
-
To a screw-capped vial, add an aromatic aldehyde (1.0 mmol, 1.0 equiv), thiourea (2.5 mmol, 2.5 equiv), and this compound (1.0 mmol, 1.0 equiv).
-
Add dimethylformamide (DMF, 1 mL) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the vial to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for representative one-pot syntheses of various heterocyclic compounds using this compound.
| Heterocycle Type | Key Substrates | Catalyst / Conditions | Time | Yield (%) | Reference |
| Benzimidazole | o-Phenylenediamine, TEOF | Acetic Acid (cat.), Reflux | 3 h | 75-86% | [3] |
| 4(3H)-Quinazolinone | Anthranilic acid, Aniline, TEOF | H₃PW₁₂O₄₀, Microwave (120°C) | 10-15 min | 85-95% | [5] |
| 4(3H)-Quinazolinone | Anthranilic acid, Amine, TEOF | Zn(ClO₄)₂, Reflux | 15 min - 8 h | 67-98% | [1] |
| 1,2,4-Triazolo- benzothiazole | 2-Hydrazinobenzothiazole, TEOF | Acetic Acid (cat.), Methanol, Reflux | 3 h | 65% | [1][3] |
| 1,3,5-Triazine | 4-Chlorobenzaldehyde, Thiourea, TEOF | Catalyst-Free, DMF, 80°C | 5 h | 92% | [6] |
| Imidazolinium Salt | N-(2-iodoethyl)arylamine, Amine, TEOF | One-pot sequence | N/A | High | [7] |
| Hetarylaminomethyli- denefuranone | 5-(4-chlorophenyl)furan-2(3H)-one, 2-Aminopyridine, TEOF | Isopropyl Alcohol, Reflux | 15 min | 95% | [8] |
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Aldehydes via Reaction of Grignard Reagents with Triethyl Orthoformate
Introduction
The formylation of Grignard reagents using triethyl orthoformate, a reaction known as the Bodroux-Chichibabin aldehyde synthesis, is a robust and effective method for preparing aldehydes with one more carbon atom than the parent organohalide.[1][2][3][4] This reaction is of significant value in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules where the introduction of a formyl group is required.[5] The process involves a two-step sequence: first, the nucleophilic addition of a Grignard reagent to this compound to yield a diethyl acetal (B89532), followed by acidic hydrolysis of the acetal intermediate to afford the desired aldehyde.[1][4][6]
Reaction Principle
The core of this synthetic route lies in the reactivity of the Grignard reagent (R-MgX) as a potent nucleophile. It attacks the electrophilic carbon atom of this compound [HC(OC₂H₅)₃]. This initial reaction displaces one ethoxy group to form a stable diethyl acetal [R-CH(OC₂H₅)₂].[6][7] The acetal acts as a protected form of the aldehyde, preventing further reaction with the Grignard reagent. Subsequent workup with dilute acid easily hydrolyzes the acetal to release the final aldehyde product (R-CHO).[2][7]
Reaction Scheme
-
Step 1: Acetal Formation R-MgX + HC(OC₂H₅)₃ → R-CH(OC₂H₅)₂ + MgX(OC₂H₅)
-
Step 2: Acetal Hydrolysis R-CH(OC₂H₅)₂ + H₂O --(H⁺)--> R-CHO + 2 C₂H₅OH
Experimental Protocols and Methodologies
Protocol 1: General Synthesis of Aromatic Aldehydes
This protocol is adapted from the established Bodroux-Tschitschibabin method for synthesizing benzaldehyde (B42025) and its derivatives.[7]
Materials and Equipment:
-
Three-necked round-bottom flask (1-L)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or water bath
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Appropriate aryl halide (e.g., bromobenzene, bromotoluene)
-
This compound
-
Anhydrous toluene (B28343) (optional)
-
5 N Sulfuric acid for hydrolysis
-
Calcium chloride drying tubes
Procedure:
-
Apparatus Setup: Assemble the 1-L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to remove moisture. Protect all openings with calcium chloride guard tubes, as Grignard reagents are highly sensitive to water.[7][8]
-
Grignard Reagent Preparation:
-
Place magnesium turnings (e.g., 0.2 moles) into the flask.
-
Prepare a solution of the aryl halide (e.g., 0.2 moles of bromobenzene) in anhydrous diethyl ether.
-
Add a small portion of the aryl halide solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with this compound:
-
Dilute the freshly prepared Grignard reagent with additional anhydrous ether.[7]
-
Slowly add this compound (e.g., 0.2 moles) to the stirring Grignard solution.[7]
-
Optimization Note: Yields can be significantly improved by removing the ether solvent via distillation and heating the residue.[2][7] Alternatively, after the addition of the orthoformate, the mixture can be refluxed for a period to drive the reaction to completion.[7]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Decompose the reaction mixture by slowly adding 5 N sulfuric acid while stirring vigorously. Continue the addition until the magnesium salts have dissolved.[7]
-
Boil the mixture for approximately 15 minutes to ensure complete hydrolysis of the acetal to the aldehyde.[7]
-
-
Isolation and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude aldehyde can be purified by fractional distillation or recrystallization.
-
Quantitative Data Summary
The Bodroux-Chichibabin synthesis provides moderate to excellent yields for a variety of aldehydes. The table below summarizes reported yields for several substrates.
| Grignard Reagent Source | Reagents & Conditions | Product Aldehyde | Reported Yield (%) | Reference |
| Bromobenzene | 1) Mg, Et₂O; 2) HC(OEt)₃; 3) H₃O⁺ | Benzaldehyde | 89.2 - 95.0% | [7] |
| o-Bromotoluene | 1) Mg, Et₂O; 2) HC(OEt)₃; 3) H₃O⁺ | o-Tolualdehyde | 51.7% | [7] |
| m-Bromotoluene | 1) Mg, Et₂O; 2) HC(OEt)₃; 3) H₃O⁺ | m-Tolualdehyde | 56.2% | [7] |
| p-Bromotoluene | 1) Mg, Et₂O; 2) HC(OEt)₃; 3) H₃O⁺ | p-Tolualdehyde | 50.4% | [7] |
| n-Pentyl Bromide | 1) Mg, Et₂O; 2) HC(OEt)₃; 3) H₃O⁺ | n-Hexanal | Not specified | [1] |
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical pathway and the general laboratory workflow for the synthesis.
Caption: Reaction mechanism for aldehyde synthesis.
References
- 1. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 2. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 3. Bodroux–Chichibabin aldehyde synthesis - Wikiwand [wikiwand.com]
- 4. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 5. nbinno.com [nbinno.com]
- 6. allen.in [allen.in]
- 7. Phenyl-MgBr + Orthoformate -> Benzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Lewis Acid Catalysts for Reactions Involving Triethyl Orthoformate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triethyl orthoformate (TEOF) is a versatile and widely used reagent in organic synthesis, serving as a precursor for formylation, acetalization, and other important transformations. The reactivity of TEOF is significantly enhanced by the presence of Lewis acid catalysts, which activate the orthoformate for nucleophilic attack. This document provides detailed application notes and experimental protocols for several key reactions involving this compound and various Lewis acid catalysts. The information is intended to guide researchers in selecting the appropriate catalyst and reaction conditions to achieve high efficiency and yield in their synthetic endeavors.
N-Formylation of Amines
The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the production of pharmaceuticals and other fine chemicals.[1] Lewis acid catalysis provides an efficient method for this reaction using this compound as the formylating agent.
Comparison of Lewis Acid Catalysts for N-Formylation of Aniline (B41778)
The following table summarizes the performance of various Lewis acid catalysts in the N-formylation of aniline with this compound.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Immobilized H₂SO₄ on SiO₂ | - | TEOF (reflux) | 65 | 0.1 | 96 | [1] |
| 2 | ZnCl₂ | 10 | Neat | 70 | 0.17 | >90 | [2][3] |
| 3 | SnCl₂ | - | Neat | 100 | 1.5 | >90 | [3] |
| 4 | LaCl₃ | - | Neat | 100 | 1 | >90 | [3] |
| 5 | La(OTf)₃ | - | Neat | 100 | 1 | >90 | [3] |
| 6 | FeCl₃ | - | Neat | 100 | 2 | 80-90 | [2][3] |
| 7 | AlCl₃ | - | Neat | 100 | 2 | 80-90 | [2][3] |
| 8 | NiCl₂ | - | Neat | 100 | 3 | 80-90 | [2][3] |
Experimental Protocol: N-Formylation of Aniline using Immobilized Sulfuric Acid on Silica (B1680970) Gel[1]
Materials:
-
Aniline
-
This compound (TEOF)
-
Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of aniline (0.548 mL, 6 mmol) and this compound (4.0 mL, 24 mmol), add the immobilized H₂SO₄ on silica gel (1.2 g).
-
Stir the reaction mixture under reflux conditions (65 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with EtOAc (20 mL) and filter.
-
Add water (30 mL) to the filtrate and extract with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the formanilide (B94145) product.
Reaction Workflow and Mechanism
Caption: Workflow and proposed mechanism for N-formylation.
Acetalization of Carbonyl Compounds
Acetalization is a common method for protecting carbonyl groups in multi-step syntheses. This compound, in the presence of a Lewis acid, serves as both a reactant and a dehydrating agent.
Comparison of Lewis Acid Catalysts for Acetalization of Benzaldehyde (B42025)
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Bi(OTf)₃·4H₂O | 0.1 | Ethanol (B145695) | RT | 5 min | 98 | [4] |
| 2 | TiCl₄ | - | - | - | - | High | [5] |
| 3 | LaCl₃ | - | - | - | - | High | [4] |
| 4 | BF₃·OEt₂ | - | - | - | - | High | [4] |
| 5 | FeCl₃ | - | - | - | - | High | [4] |
| 6 | ZrCl₄ | - | - | - | - | High | [4] |
Experimental Protocol: Acetalization of Benzaldehyde using Bismuth Triflate[4]
Materials:
-
Benzaldehyde
-
This compound (TEOF)
-
Ethanol
-
Bismuth(III) triflate tetrahydrate (Bi(OTf)₃·4H₂O)
Procedure:
-
To a solution of benzaldehyde (1 mmol) in ethanol (5 mL), add this compound (1.2 mmol).
-
Add bismuth(III) triflate tetrahydrate (0.1 mol%).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the benzaldehyde diethyl acetal.
Acetalization Logical Relationship
Caption: Logical flow of the Lewis acid-catalyzed acetalization.
Formylation of Allylsilanes
The formylation of allylsilanes with this compound provides access to β,γ-unsaturated aldehyde acetals, which are valuable synthetic intermediates. The choice of Lewis acid is crucial to prevent side reactions.
Comparison of Lewis Acid Catalysts for the Formylation of Allyltrimethylsilane
Hosomi, Endo, and Sakurai reported that strong Lewis acids like TiCl₄ lead to the formation of a bisallylated byproduct.[6] In contrast, weaker Lewis acids or catalytic amounts of certain Lewis acids favor the desired monoallylation.
| Entry | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | TiCl₄ | 1 equiv. | CH₂Cl₂ | -25 to 5 | - | Bisallylated product | - | [6] |
| 2 | ZnCl₂ | 1 equiv. | CH₂Cl₂ | 5 | 12 | 4,4-Diethoxy-1-butene | 45 | [6] |
| 3 | SnCl₄ | catalytic | CH₂Cl₂ | -25 to 5 | 5-48 | 4,4-Diethoxy-1-butene | 45-83 | [6] |
Experimental Protocol: Formylation of 3-Methyl-2-butenyltrimethylsilane with Trimethyl Orthoformate[6]
Materials:
-
3-Methyl-2-butenyltrimethylsilane
-
Trimethyl orthoformate
-
Zinc chloride (ZnCl₂)
-
Diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
3% aq. HCl
-
Anhydrous sodium sulfate (Na₂SO₄) and sodium carbonate (Na₂CO₃)
Procedure:
-
Prepare a solution of ZnCl₂ (0.55 g, 4.0 mmol) in Et₂O (0.6 mL) and CH₂Cl₂ (1.2 mL).
-
Add this solution to a cooled (5 °C) solution of trimethyl orthoformate (1.27 g, 12.0 mmol) in CH₂Cl₂ (15 mL).
-
Add a solution of 3-methyl-2-butenyltrimethylsilane (0.51 g, 4.0 mmol) in CH₂Cl₂ (10 mL) dropwise with stirring.
-
Store the reaction mixture for 12 hours at 5 °C.
-
Wash the solution with cold (5 °C) 3% aq. HCl (10 mL).
-
Dry the organic layer over a mixture of Na₂SO₄ and Na₂CO₃.
-
Distill off the solvent at atmospheric pressure.
-
Purify the residue by distillation to obtain 4,4-dimethoxy-2-methyl-1-butene as a colorless oil (yield: 430 mg, 83%).
Reaction Pathway Diagram
Caption: Pathways in allylsilane formylation.
Lewis Acid-Catalyzed Claisen Rearrangement
The Claisen rearrangement is a powerful C-C bond-forming reaction. A Lewis acid-catalyzed variant allows the reaction to proceed under milder conditions.
Comparison of Lewis Acid Catalysts for the Acyl-Claisen Rearrangement[7]
The reaction of propionyl chloride with (E)-crotyl morpholine (B109124) in the presence of various Lewis acids was investigated.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereoselectivity (anti/syn) |
| 1 | Yb(OTf)₃ | 10 | 78 | >99:1 |
| 2 | AlCl₃ | 10 | 75 | >99:1 |
| 3 | Ti(OⁱPr)₂Cl₂ | 10 | 81 | >99:1 |
| 4 | TiCl₄·THF₂ | 10 | 88 | >99:1 |
| 5 | TiCl₄·THF₂ | 5 | 92 | >99:1 |
Representative Experimental Protocol for Lewis Acid-Catalyzed Acyl-Claisen Rearrangement[7]
Materials:
-
Allylic morpholine
-
Diisopropylethylamine (i-Pr₂EtN)
-
Lewis acid catalyst (e.g., TiCl₄·THF₂)
-
Acid chloride (e.g., propionyl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
1 N NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Lewis acid catalyst (0.08 mmol) in CH₂Cl₂ at 23 °C, sequentially add the allylic morpholine (0.8 mmol) and i-Pr₂EtN (1.2 mmol).
-
To the resulting solution, add the acid chloride (0.98 mmol) as a 1.0 M solution in CH₂Cl₂ over 5 minutes.
-
Allow the reaction to proceed for 2-6 hours until completion (monitored by TLC).
-
Dilute the mixture with Et₂O and wash with 1 N NaOH.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Lewis acid-catalyzed Claisen rearrangement.
References
- 1. mdpi.com [mdpi.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols for the Synthesis of Triethyl Orthoformate via Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of triethyl orthoformate utilizing phase transfer catalysis (PTC). This method offers a safer and more efficient alternative to traditional synthetic routes by enabling reactions between reactants in immiscible phases, leading to improved yields, milder reaction conditions, and reduced side products. The protocol herein is designed for easy adoption in a laboratory setting, with a focus on reproducibility and scalability.
Introduction
This compound is a versatile reagent and intermediate in organic synthesis, widely employed in the pharmaceutical and fine chemical industries for formylation and alkylation reactions.[1] Traditional synthesis methods often involve hazardous reagents and harsh conditions. The application of phase transfer catalysis presents a significant process improvement, enhancing the reaction between sodium ethoxide and an ethylating agent in a heterogeneous system.[2][3] A phase transfer catalyst, such as polyethylene (B3416737) glycol or a quaternary ammonium (B1175870) salt, facilitates the transfer of the ethoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate and increasing the overall efficiency.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data from various experimental conditions for the synthesis of this compound using phase transfer catalysis, as described in the cited literature.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Polyethylene Glycol 800 | Dichloromethane/Ethanol (B145695) | 20 | 8 | 88 | 98.65 | [6] |
| Polyethylene Glycol 400 | Tetrahydrofuran | -20 | 19 | 87 | 98.50 | [6] |
| Polyethylene Glycol 600 | Dioxane | 0 | 11 | 86 | 98.60 | [6] |
| Polyethylene Glycol 800 | Dioxane/Ethanol | - | - | 89 | 98.8 | [6] |
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound using phase transfer catalysis.
Materials:
-
Ethyl formate (B1220265)
-
Sodium ethoxide
-
Bromoethane (B45996) or Chloroethane
-
Phase Transfer Catalyst (e.g., Polyethylene Glycol 800)
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dioxane)
-
Anhydrous Ethanol (if using a co-solvent)
-
Nitrogen gas
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, etc.)
-
Stirring and temperature control equipment
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.
-
Purge the entire system with dry nitrogen gas to ensure an inert atmosphere.
-
-
First Step: Formation of Diethoxy Sodium Methoxide Intermediate
-
Under a nitrogen atmosphere, charge the flask with the chosen anhydrous solvent (e.g., 500 mL of dichloromethane) and ethanol (e.g., 100 mL), if applicable.
-
Add ethyl formate (e.g., 1.5 mol) to the solvent mixture at the desired temperature (e.g., 20°C).
-
Begin stirring and add sodium ethoxide (e.g., 1.0 mol) and the phase transfer catalyst (e.g., 2.04 g of Polyethylene Glycol 800, which is 1-5% of the weight of sodium ethoxide).[6]
-
Allow the reaction to proceed for the specified time (e.g., 3 hours) at the set temperature.[6]
-
-
Second Step: Formation of this compound
-
After the initial reaction period, add bromoethane (e.g., 0.95 mol) dropwise to the reaction mixture while maintaining the temperature.
-
Continue stirring the reaction for an additional period (e.g., 5 hours) to ensure complete conversion.[6]
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the mixture to remove any solid byproducts.
-
Wash the filter cake with a small amount of the solvent used in the reaction and combine the filtrates.
-
Recover the solvent from the filtrate by distillation under normal pressure. The recovered solvent can be reused.
-
Collect the fraction boiling in the range of 143.5-146.0°C, which is the this compound product.[6]
-
-
Analysis:
-
Determine the purity of the collected product using gas chromatography (GC) or other suitable analytical techniques.
-
Logical Workflow of the Synthesis
Caption: Workflow for this compound Synthesis.
Signaling Pathway of Phase Transfer Catalysis
Caption: Phase Transfer Catalysis Mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 3. This compound (TEOF) | High-Purity Reagent [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. CN109180441B - Synthetic method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Triethyl Orthoformate in the Synthesis of Quinolines and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthoformate (TEOF) is a versatile and widely utilized reagent in organic synthesis, primarily serving as a one-carbon synthon. Its reactivity allows for the efficient construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of quinolines, benzimidazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and imidazolinium salts using this compound.
Synthesis of Quinolines via a Modified Gould-Jacobs Reaction
This compound is a key reagent in a modified, often microwave-assisted, Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. This method involves the condensation of an aniline (B41778) with a β-ketoester in the presence of this compound to form an intermediate, which then undergoes thermal or microwave-assisted cyclization.[1][2]
Data Presentation: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives[2]
| Entry | Aryl Amine | Product | Reaction Time (Microwave) | Yield (%) |
| 1 | 3-Chloroaniline | 3-Acetyl-7-chloro-4-hydroxyquinoline | 5-7 min (Intermediate), 10-15 min (Cyclization) | 85 |
| 2 | 4-Methoxyaniline | 3-Acetyl-4-hydroxy-6-methoxyquinoline | 5-7 min (Intermediate), 10-15 min (Cyclization) | 88 |
| 3 | 4-Nitroaniline | 3-Acetyl-4-hydroxy-6-nitroquinoline | 5-7 min (Intermediate), 10-15 min (Cyclization) | 82 |
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction[1][2]
Materials:
-
Aryl amine (1.0 eq)
-
Ethyl acetoacetate (B1235776) (1.0 eq)
-
This compound (1.1 eq)
-
Diphenyl ether (solvent for cyclization)
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Reflux condenser
Procedure:
Step 1: Intermediate Formation
-
In a microwave-safe vessel, mix the appropriate aryl amine (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.1 eq).
-
Subject the mixture to microwave irradiation under solvent-free conditions for 5-7 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude intermediate is used directly in the next step.
Step 2: Cyclization
-
Transfer the intermediate from Step 1 to a round-bottom flask containing diphenyl ether.
-
Heat the mixture in a microwave reactor for 10-15 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add n-hexane to precipitate the product.
-
Filter the solid, wash with n-hexane, and recrystallize from a suitable solvent to obtain the pure 3-acetyl-4-hydroxyquinoline derivative.
Visualization: Modified Gould-Jacobs Reaction Workflow
References
Application Notes and Protocols: Diethyl Acetal Formation from Ketones using Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. The formation of acetals from ketones is a robust method to mask the reactivity of the carbonyl group, rendering it stable to a variety of nucleophilic and basic conditions. Triethyl orthoformate, in conjunction with an acid catalyst, serves as an efficient reagent for the formation of diethyl acetals from ketones. This protocol offers the dual advantage of providing the necessary ethoxy groups and acting as a dehydrating agent by reacting with the water generated during the reaction, thus driving the equilibrium towards acetal (B89532) formation.[1][2]
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the synthesis of diethyl acetals from various ketones using this compound.
Reaction Mechanism and Principles
The formation of a diethyl acetal from a ketone using this compound is an acid-catalyzed process. The generally accepted mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the ketone, enhancing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack by Ethanol (B145695): A molecule of ethanol, either added as a solvent or generated in situ from the reaction of this compound with any present water, attacks the activated carbonyl carbon. This results in the formation of a hemiketal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent ethoxy group, leading to the formation of a resonance-stabilized oxonium ion.[4]
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the neutral diethyl acetal and regenerate the acid catalyst.[5]
This compound plays a crucial role by reacting with the water produced during the reaction to form ethyl formate (B1220265) and ethanol, thereby shifting the equilibrium towards the product side.[2]
Caption: Acid-catalyzed mechanism of diethyl acetal formation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the diethyl acetal formation from various ketones using this compound with different acid catalysts.
Table 1: Diethyl Acetal Formation from Cyclohexanone (B45756)
| Catalyst | Catalyst Loading (mol%) | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 0.2 | Cyclohexanone (1), this compound (1.05), Ethanol (2) | Ethyl acetate (B1210297) | 100 (reflux) | 1 | 86.8 | [6] |
| p-Toluenesulfonic acid | catalytic | Cyclohexanone (1), Trimethyl orthoformate (1), Isopropanol (transketalization) | None | 110-160 | 4 | 90-96 | [7][8] |
| Hydrochloric acid | 0.1 | Cyclohexanone (1), this compound (1.2) | Methanol | Ambient | 12 | >99 (conversion) | [9] |
Table 2: Diethyl Acetal Formation from Aromatic Ketones
| Ketone | Catalyst | Catalyst Loading (mol%) | Reagents (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Hydrochloric acid | 0.1 | Acetophenone (1), this compound (1.2) | Methanol | Ambient | 12 | 90 | [9] |
| 4-Methylacetophenone | Hydrochloric acid | 0.1 | 4-Methylacetophenone (1), this compound (1.2) | Methanol | Ambient | 24 | 85 | [9] |
| 4-Methoxyacetophenone | Hydrochloric acid | 0.1 | 4-Methoxyacetophenone (1), this compound (1.2) | Methanol | Ambient | 12 | 92 | [9] |
| 4-Chloroacetophenone | Hydrochloric acid | 0.1 | 4-Chloroacetophenone (1), this compound (1.2) | Methanol | Ambient | 12 | 95 | [9] |
| Benzophenone | Trifluoromethanesulfonic acid | catalytic | Benzophenone (1), this compound | Alcohol | Not specified | Not specified | High | [2] |
Experimental Protocols
General Protocol for Diethyl Acetal Formation from a Ketone
This general procedure can be adapted for a variety of ketones.
Materials:
-
Ketone (1 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous ethanol (can be used as a solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.1-1 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or excess ethanol)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1 eq.), this compound (1.2 eq.), and the anhydrous solvent.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, ~0.01 eq.).
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 1-24 hours, depending on the substrate and catalyst), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to afford the pure diethyl acetal.
Specific Protocol: Synthesis of 1,1-Diethoxycyclohexane
This protocol is adapted from a literature procedure.[6]
Materials:
-
Cyclohexanone (4.45 g, 45.2 mmol)
-
This compound (7.05 g, 47.5 mmol)
-
p-Toluenesulfonic acid monohydrate (0.04 g, ~0.2 mmol)
-
Ethanol (4.15 g, 90 mmol)
-
Ethyl acetate (95 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 200-mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (4.45 g), this compound (7.05 g), p-toluenesulfonic acid monohydrate (0.04 g), ethanol (4.15 g), and ethyl acetate (95 mL).
-
Heat the mixture to reflux (approximately 100°C) and maintain this temperature for 1 hour with stirring.
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate using a rotary evaporator to yield the crude 1,1-diethoxycyclohexane.
-
The product can be further purified by vacuum distillation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a diethyl acetal.
Caption: General workflow for diethyl acetal synthesis.
Conclusion
The formation of diethyl acetals from ketones using this compound is a reliable and widely used method for carbonyl protection. The choice of acid catalyst and reaction conditions can be tailored to the specific substrate to achieve high yields. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Triethyl Orthoformate in Fine Chemical and Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthoformate (TEOF), a seemingly simple organic molecule with the formula HC(OC₂H₅)₃, stands as a cornerstone reagent in the synthesis of a vast array of fine chemicals and pharmaceuticals. Its versatility as a formylating agent, an ethylating agent, and a protecting group makes it an indispensable tool in the chemist's arsenal. This document provides detailed application notes, experimental protocols, and quantitative data to highlight the multifaceted utility of this compound in modern organic synthesis.
Formylation Reactions: A Gateway to Aldehydes and N-Formyl Compounds
This compound is widely employed as a one-carbon building block, primarily for the introduction of a formyl group (-CHO). This is particularly evident in the N-formylation of amines and the celebrated Bodroux-Chichibabin aldehyde synthesis.
N-Formylation of Primary and Secondary Amines
The N-formyl group is a crucial functional moiety in many pharmaceutical compounds and serves as a key intermediate in various synthetic transformations. This compound offers a reliable method for the formylation of amines, often under mild conditions. The reaction can be performed neat, in a suitable solvent, or with the aid of a catalyst to enhance reaction rates and yields.
Quantitative Data for N-Formylation of Amines with this compound
| Entry | Amine Substrate | Catalyst | Reaction Conditions | Time | Yield (%) |
| 1 | Aniline (B41778) | Immobilized H₂SO₄ on SiO₂ | Reflux | 4 min | 96 |
| 2 | p-Toluidine | Immobilized H₂SO₄ on SiO₂ | Reflux | 5 min | 95 |
| 3 | p-Anisidine | Immobilized H₂SO₄ on SiO₂ | Reflux | 6 min | 94 |
| 4 | p-Nitroaniline | Immobilized H₂SO₄ on SiO₂ | Reflux | 15 min | 92 |
| 5 | Benzylamine | Immobilized H₂SO₄ on SiO₂ | Reflux | 8 min | 93 |
| 6 | Aniline | None | Water, Reflux | 24 h | 75 |
Experimental Protocol: N-Formylation of Aniline using Immobilized Sulfuric Acid on Silica (B1680970) Gel
-
Materials:
-
Aniline (1.0 eq)
-
This compound (2.0 eq)
-
Immobilized sulfuric acid on silica gel (H₂SO₄-SiO₂) (0.1 g per 1 mmol of amine)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline and this compound.
-
Add the H₂SO₄-SiO₂ catalyst to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst and wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent and excess this compound under reduced pressure to obtain the crude N-phenylformamide.
-
Purify the product by recrystallization or column chromatography on silica gel if necessary.
-
Application Notes and Protocols for the Electrophilic Formylation of Activated Aromatic Species with Triethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrophilic formylation of activated aromatic compounds, such as phenols, anilines, indoles, and pyrroles, using triethyl orthoformate. This method serves as a valuable alternative to classical formylation techniques like the Vilsmeier-Haack and Rieche reactions.
Introduction
Electrophilic formylation is a fundamental transformation in organic synthesis, providing a key aldehyde functional group for the construction of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] this compound, a stable and commercially available reagent, offers a versatile and often milder approach for the introduction of a formyl group onto electron-rich aromatic rings.[2] The reaction typically proceeds via the in-situ generation of a diethoxycarbenium ion under acidic conditions, which then acts as the electrophile in an electrophilic aromatic substitution reaction.
Advantages of this compound in Formylation
-
Milder Reaction Conditions: Compared to the often harsh conditions of the Vilsmeier-Haack (POCl₃/DMF) or Rieche (dichloromethyl methyl ether/TiCl₄) reactions, formylation with this compound can often be performed under more benign conditions, improving functional group tolerance.[1][3]
-
Safety: this compound is less hazardous than reagents like dichloromethyl methyl ether, which is a suspected carcinogen.
-
Good to Excellent Yields: For highly activated substrates, this method can provide formylated products in high yields.[4][5]
-
Regioselectivity: The regioselectivity of the formylation is often dictated by the electronic and steric nature of the substituents on the aromatic ring, typically favoring the less sterically hindered position.[6] For phenols, ortho-formylation can be achieved with high selectivity.[4][7]
Data Presentation
Table 1: Formylation of Substituted Phenols with this compound and Lewis Acids
| Entry | Phenol (B47542) Substrate | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenol | AlCl₃ | Dichloromethane (B109758) | RT | 4 | 75 | [8] |
| 2 | Resorcinol | AlCl₃ | Dichloromethane | RT | 2 | 85 | [8] |
| 3 | 3,5-Dimethoxyphenol | TiCl₄ | Dichloromethane | 0 | 1 | 94 | [9] |
| 4 | 2,3,5-Trimethylphenol | TiCl₄ | Dichloromethane | 0 | 1 | 93 | [9] |
| 5 | 3,4,5-Trimethoxyphenol | TiCl₄ | Dichloromethane | 0 | 1 | High | [9] |
Table 2: N-Formylation of Substituted Anilines with this compound
| Entry | Aniline (B41778) Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | Aniline | H₂SO₄-SiO₂ | Neat | 65 | 4 min | 96 | [10] |
| 2 | 4-Nitroaniline | H₂SO₄-SiO₂ | Neat | 65 | 25 min | 85 | [10] |
| 3 | 2,6-Dimethylaniline | H₂SO₄-SiO₂ | Neat | 65 | 2 h | 70 | [10] |
| 4 | 4-Methoxyaniline | Acetic Acid | Neat | Reflux | 3 h | 82 | [11] |
| 5 | 2-Aminobenzonitrile | Protic Acid | Various | Reflux | 1-5 h | 41-83 | [11] |
Table 3: Formylation of Indole (B1671886) and Pyrrole Derivatives with this compound
| Entry | Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| 1 | Indole | BF₃·OEt₂ | Neat | RT | 5 min | 82 | [1][2] |
| 2 | 2-Methylindole | BF₃·OEt₂ | Neat | RT | 5 min | 85 | [1][2] |
| 3 | 5-Bromoindole | BF₃·OEt₂ | Neat | RT | 5 min | 78 | [1][2] |
| 4 | Pyrrole-2-carboxylate | Dichloromethyl propyl ether | Dichloromethane | RT | 1 h | ~95 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Formylation of Phenols with this compound and Aluminum Chloride
This protocol is a general guideline for the ortho-formylation of activated phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (3.0 - 5.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert-atmosphere flask, add the substituted phenol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired formylated phenol.
Protocol 2: General Procedure for the N-Formylation of Anilines with this compound
This protocol describes a solvent-free approach for the N-formylation of anilines using an immobilized acid catalyst.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (4.0 eq)
-
Immobilized Sulfuric Acid on Silica Gel (H₂SO₄-SiO₂)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, combine the substituted aniline and this compound.
-
Add the immobilized sulfuric acid on silica gel catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the aniline's reactivity.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst and wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent and excess this compound under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Formylation of Indoles with this compound and Boron Trifluoride Etherate
This protocol details a rapid and efficient formylation of indoles under neat conditions.[1][2]
Materials:
-
Indole derivative (1.0 eq)
-
This compound (1.0 - 1.5 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
To a flask, add the indole derivative and this compound.
-
Rapidly add boron trifluoride etherate to the mixture at room temperature with stirring. The reaction is typically exothermic and proceeds quickly.
-
Stir the reaction for 1-5 minutes. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
// Nodes TEOF [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LA [label="Lewis Acid (LA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated_TEOF [label="Activated Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carbenium_Ion [label="Diethoxycarbenium Ion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatic [label="Activated Aromatic Ring\n(Ar-H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sigma_Complex [label="Sigma Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetal_Product [label="Formyl Acetal Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; H3O [label="H₃O⁺ (Work-up)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Final Aldehyde Product\n(Ar-CHO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TEOF -> Activated_TEOF; LA -> Activated_TEOF; Activated_TEOF -> Carbenium_Ion [label="- EtOH-LA"]; Aromatic -> Sigma_Complex; Carbenium_Ion -> Sigma_Complex [label="Electrophilic Attack"]; Sigma_Complex -> Acetal_Product [label="- H⁺"]; Acetal_Product -> Aldehyde; H3O -> Aldehyde [label="Hydrolysis"]; } ends_dot Caption: Mechanism of Lewis acid-catalyzed formylation.
Comparison with Other Formylation Methods
| Feature | This compound | Vilsmeier-Haack Reaction | Rieche Formylation |
| Reagents | This compound, Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | DMF, POCl₃ (or other acid halides) | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄) |
| Electrophile | Diethoxycarbenium ion | Vilsmeier reagent (chloroiminium ion) | Dichloromethyl cation equivalent |
| Substrate Scope | Electron-rich aromatics (phenols, anilines, indoles, pyrroles) | Electron-rich aromatics and heterocycles | Electron-rich aromatics (phenols, mesitylene) |
| Reaction Conditions | Generally mild to moderate | Often requires heating, can be harsh | Typically requires strong Lewis acids and low temperatures |
| Advantages | Milder conditions, safer reagents, good for highly activated substrates | Highly versatile, widely used, good yields | Effective for certain substrates, can provide good regioselectivity |
| Disadvantages | May not be effective for less activated aromatics | Uses hazardous reagents (POCl₃), can be harsh for sensitive substrates | Uses a carcinogenic reagent, requires stringent anhydrous conditions |
| Regioselectivity | Generally ortho/para directing, influenced by sterics | Can be highly regioselective, often at the most electron-rich position | Often ortho to activating groups |
Conclusion
The electrophilic formylation of activated aromatic species using this compound is a powerful and versatile method in organic synthesis. It offers a valuable alternative to traditional formylation reactions, often with the benefits of milder conditions and the use of less hazardous reagents. The choice of Lewis acid and reaction conditions can be tailored to the specific substrate, allowing for the efficient synthesis of a wide variety of aromatic aldehydes that are key intermediates in the development of new drugs and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Navigating the Challenges of Triethyl Orthoformate Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals, the synthesis and handling of triethyl orthoformate can present significant challenges, primarily due to its susceptibility to hydrolysis. This technical support center provides troubleshooting guidance and frequently asked questions to ensure the integrity of your synthesis and workup processes, leading to higher yields and product purity.
Troubleshooting Guide: Preventing Hydrolysis of this compound
This guide addresses common issues encountered during the synthesis and workup of this compound, offering targeted solutions to prevent unwanted hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis during reaction: Presence of acidic conditions or excess water can lead to the decomposition of the product.[1][2][3] | - Maintain Alkaline Conditions: Ensure the reaction medium is maintained at a pH between 7 and 14 throughout the synthesis.[1][2] - Control Reagent Addition: Add ethanol (B145695) dropwise and consider using hot ethanol (10-60°C) to manage the reaction rate and temperature.[2] - Anhydrous Reagents: Use absolute ethanol and ensure all other reagents and solvents are thoroughly dried.[4] |
| Inefficient Workup: Hydrolysis can occur during aqueous washing steps if not performed correctly. | - Anhydrous Workup: Whenever possible, opt for an anhydrous workup. This involves using drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove water.[5] - Controlled Aqueous Wash: If an aqueous wash is necessary, use a carefully controlled "scientific washing method." This involves maintaining a specific pH (typically alkaline) during the wash.[2][3] | |
| Product Decomposes During Purification | Acidic Impurities: Residual acidic catalysts or byproducts can catalyze hydrolysis during distillation. | - Neutralize Before Distillation: Wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any acidic traces before distillation. Ensure the organic layer is thoroughly dried afterward. - Azeotropic Distillation: Use a co-boiling agent or mixed solvent to help remove water azeotropically during distillation.[1][2] |
| Cloudy or Hazy Product Appearance | Water Contamination: The presence of finely dispersed water droplets in the final product. | - Effective Drying: Ensure the organic phase is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for an adequate amount of time before the final filtration and solvent removal.[5] - Filtration: Filter the dried solution through a fine filter paper or a pad of celite to remove any suspended drying agent particles. |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Water content in solvents and reagents can vary. | - Standardize Reagent Quality: Always use freshly dried solvents and reagents. Consider storing them over molecular sieves.[6][7] - Inert Atmosphere: For highly sensitive reactions, conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to hydrolysis?
A1: this compound is an orthoester. Orthoesters are thermodynamically unstable in the presence of water, especially under acidic conditions.[8] The presence of acid catalyzes the hydrolysis reaction, leading to the formation of ethyl formate (B1220265) and ethanol. This reaction is often irreversible and can significantly reduce the yield of the desired product.[8]
Q2: What is the optimal pH range to maintain during the synthesis of this compound?
A2: To suppress hydrolysis, it is crucial to maintain alkaline conditions. The recommended pH range is typically between 7 and 14.[1][2] Some protocols specify a more controlled range of 7-10.[2][3]
Q3: Can I use a standard aqueous workup for my this compound synthesis?
A3: A standard aqueous workup can be risky due to the potential for hydrolysis. If an aqueous wash is unavoidable, it must be performed carefully, ensuring the pH of the aqueous layer is controlled (ideally alkaline). However, an anhydrous workup is the preferred method to minimize the risk of product degradation.[8]
Q4: What are the best practices for an anhydrous workup?
A4: Anhydrous workup involves the complete exclusion of water. Key steps include:
-
Quenching the reaction with an anhydrous reagent if necessary.
-
Removing solid byproducts by filtration under an inert atmosphere.
-
Drying the organic solution with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[5]
-
Removing the solvent under reduced pressure.
Q5: How can I effectively remove water from my reaction without causing hydrolysis?
A5: Besides using drying agents, azeotropic distillation is an effective method. By adding a co-boiling agent that forms an azeotrope with water, water can be removed from the reaction mixture as it forms, driving the equilibrium towards product formation and preventing hydrolysis.[1][2] Molecular sieves can also be used to sequester water during the reaction.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound with pH Control
This protocol is based on methods designed to suppress hydrolysis by maintaining alkaline conditions.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add sodium hydroxide (B78521) (e.g., 1.2 equivalents) and chloroform (B151607) (e.g., 1.0 equivalent) to a suitable mixed solvent.
-
Reagent Addition: While stirring vigorously, slowly add hot ethanol (e.g., 2.0 equivalents, preheated to 40-50°C) dropwise over a period of 60-90 minutes.[2]
-
Reaction Monitoring: Maintain the reaction temperature at a specified level (e.g., 30-50°C) and monitor the pH to ensure it remains within the 7-14 range.[1][2]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 1-2 hours.
-
Workup:
-
Cool the reaction mixture.
-
Add a controlled amount of water to dissolve the inorganic salts.
-
Separate the organic layer.
-
Wash the organic layer with a small amount of water, ensuring the pH remains alkaline.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation.
Protocol 2: Anhydrous Workup Procedure
This protocol outlines a general method for working up a reaction mixture containing this compound without the use of water.
-
Reaction Quenching (if applicable): If the reaction needs to be quenched, use an anhydrous method. For example, if unreacted sodium metal is present, it can be carefully quenched by the addition of a small amount of anhydrous ethyl acetate.
-
Removal of Solids: If the reaction mixture contains solid byproducts (e.g., sodium chloride), remove them by filtration. For air-sensitive applications, this should be done under an inert atmosphere.
-
Drying of the Organic Solution:
-
Transfer the filtrate to a clean, dry flask.
-
Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5]
-
Stir the mixture for at least 30 minutes. The drying agent should appear free-flowing and not clumped together, indicating that the solution is dry.
-
-
Isolation of the Product:
-
Filter off the drying agent.
-
Wash the drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
-
Further Purification: The resulting crude product can then be purified by distillation.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the hydrolysis pathway, a decision-making workflow for workup selection, and a recommended reaction setup.
Caption: Hydrolysis pathway of this compound.
Caption: Decision workflow for selecting a workup method.
Caption: Recommended setup for anhydrous synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]
- 3. CN1033854C - Synthetic process of this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. docta.ucm.es [docta.ucm.es]
- 7. moodle2.units.it [moodle2.units.it]
- 8. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction yield in Bodroux-Chichibabin synthesis with triethyl orthoformate
Welcome to the technical support center for the Bodroux-Chichibabin aldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yield when using triethyl orthoformate.
Troubleshooting Guide
Low or inconsistent yields in the Bodroux-Chichibabin synthesis can often be traced back to a few critical experimental parameters. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Poor Grignard Reagent Quality: The Grignard reagent is the cornerstone of this reaction. Its quality is paramount for a successful synthesis. | Solution: • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (Nitrogen or Argon) and cooled before use. Solvents like diethyl ether or THF must be anhydrous.[1] • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by: - Adding a small crystal of iodine.[1] - Adding a few drops of 1,2-dibromoethane. - Stirring the magnesium turnings vigorously under an inert atmosphere before adding the solvent.• Titrate the Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration. This will ensure accurate stoichiometry in the main reaction. |
| Inefficient Reaction with this compound: The reaction between the Grignard reagent and this compound can be sluggish. | Solution: • Increase Reaction Temperature: Refluxing the reaction mixture is a common strategy to improve the reaction rate and yield.[2][3] The specific temperature will depend on the boiling point of the solvent used (e.g., ~34°C for diethyl ether, ~66°C for THF).• Optimize Reaction Time: The reaction time can influence the yield. For instance, the synthesis of n-hexaldehyde involves a 6-hour reflux. Monitor the reaction progress by TLC or GC to determine the optimal time for your specific substrate. |
| Hydrolysis of Intermediates or Product: The acetal (B89532) intermediate and the final aldehyde product can be sensitive to acidic conditions and water. | Solution: • Anhydrous Workup: Ensure that the initial workup to quench the reaction is performed under anhydrous conditions where possible, before introducing aqueous acid for hydrolysis.• Controlled Hydrolysis: The hydrolysis of the acetal to the aldehyde should be carried out with care. Use a dilute acid solution and maintain a low temperature to minimize side reactions. |
Issue 2: Presence of Significant Side Products
| Side Product | Cause | Prevention |
| Wurtz Coupling Product (R-R): The Grignard reagent can react with the starting alkyl/aryl halide. | Slow Addition: Add the alkyl/aryl halide slowly to the magnesium turnings during the Grignard reagent formation. This helps to maintain a low concentration of the halide and minimize self-coupling. | |
| Unreacted Starting Material: | Incomplete Reaction: | Optimize Reaction Conditions: As mentioned above, ensure the quality of the Grignard reagent, consider increasing the reaction temperature (reflux), and allow for sufficient reaction time. Check the stoichiometry of your reactants. |
| Products from Reaction with Solvent: | Solvent Reactivity: Ethereal solvents are generally stable, but prolonged reflux at high temperatures with highly reactive Grignard reagents could potentially lead to side reactions. | Use Appropriate Solvents: Diethyl ether and THF are the most common and generally suitable solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the Grignard reagent and this compound?
While the theoretical stoichiometry is 1:1, in practice, it is often beneficial to use a slight excess of the Grignard reagent to ensure complete conversion of the this compound. A common starting point is a 1.1 to 1.2 molar equivalent of the Grignard reagent relative to the this compound. However, the optimal ratio may vary depending on the specific substrate and should be determined empirically.
Q2: Which solvent is better, diethyl ether or THF?
Both diethyl ether and THF are commonly used solvents for the Bodroux-Chichibabin synthesis.
-
Diethyl ether has a lower boiling point (~34°C), which allows for a milder reflux. It is also less hygroscopic than THF.
-
THF has a higher boiling point (~66°C), which can lead to faster reaction rates. However, it is more prone to absorbing moisture and can form peroxides, so it must be properly dried and purified before use.
The choice of solvent may depend on the reactivity of the Grignard reagent and the desired reaction temperature.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture at different time points, quenching them, and analyzing the product mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help in determining the optimal reaction time and identifying the formation of any significant side products.
Q4: Can this reaction be used for the synthesis of aromatic aldehydes?
Yes, the Bodroux-Chichibabin synthesis is a versatile method that can be used to prepare both aliphatic and aromatic aldehydes. The general principles and troubleshooting steps outlined here are applicable to both classes of compounds.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of n-hexaldehyde as reported in Organic Syntheses. This serves as a benchmark for optimizing your own reactions.
| Parameter | Value | Reference |
| Grignard Reagent | n-Amylmagnesium bromide | [4] |
| Orthoformate | This compound | [4] |
| Stoichiometry (Grignard:Orthoformate) | 1.25 : 1 | [4] |
| Solvent | Diethyl ether | [4] |
| Reaction Temperature | Reflux (~34°C) | [4] |
| Reaction Time | 6 hours | [4] |
| Yield | 45-50% | [4] |
Experimental Protocols
Detailed Protocol for the Synthesis of n-Hexaldehyde
This protocol is adapted from a procedure published in Organic Syntheses.[4]
1. Preparation of the Grignard Reagent (n-Amylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place magnesium turnings (1.25 gram atoms).
-
Add dry diethyl ether (50 mL) and a small crystal of iodine to the flask.
-
Start stirring and add a small amount of n-amyl bromide (5 cc).
-
Once the reaction initiates (indicated by bubbling and a change in color), add more dry diethyl ether (300 mL).
-
Slowly add a solution of n-amyl bromide (total of 1.25 moles) in dry diethyl ether (150 mL) from the dropping funnel.
-
After the addition is complete, gently reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with this compound:
-
Cool the Grignard solution to approximately 50°C.
-
Add this compound (1 mole) dropwise over 15-20 minutes.
-
Reflux the resulting mixture for 6 hours.
3. Workup and Hydrolysis:
-
After reflux, arrange the condenser for distillation and remove the diethyl ether using a steam bath.
-
Cool the reaction mixture and carefully add chilled 6% hydrochloric acid (750 cc), keeping the flask cool with an ice bath.
-
Once all the solid has dissolved, separate the upper oily layer, which is the diethyl acetal of n-hexaldehyde.
-
Hydrolyze the acetal by distilling it with a solution of concentrated sulfuric acid (100 g) in water (700 cc).
-
Collect the distillate containing the n-hexaldehyde.
4. Purification:
-
The aldehyde can be further purified by forming the bisulfite addition product, followed by regeneration of the aldehyde and final distillation.
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues in the Bodroux-Chichibabin synthesis.
References
Common side reactions of triethyl orthoformate with nucleophiles
Technical Support Center: Triethyl Orthoformate Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound (TEOF) with common nucleophiles. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
FAQs and Troubleshooting Guides
Category 1: Reactions with Amine Nucleophiles
Question: I am attempting an N-formylation of a primary aromatic amine with this compound but observing low yields of the desired formamide (B127407) and the formation of other products. What are the likely side reactions?
Answer: When reacting primary amines with this compound, especially under acidic conditions, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired N-formyl derivative.
-
Amidine Formation: A common side reaction is the formation of N,N'-diarylformamidines. This occurs when the initially formed N-arylformimidate intermediate reacts with a second molecule of the primary amine instead of undergoing hydrolysis to the formamide.
-
Cascade Reactions/Dimerization: With certain substrates, such as 2-aminobenzonitrile, cascade reactions can lead to the formation of complex heterocyclic structures like triazachrysenes.[1][2][3] This typically involves the reaction of TEOF with the amine, followed by dimerization or further reaction of the intermediate.[1][2][3]
-
Complex Mixtures: In multi-component reactions involving diamines and other reagents like diethyl phosphite, a complex and often inseparable mixture of mono- and di-substituted products, along with other side products, can be formed.[4]
-
N-Ethylation: Although less common, N-ethylation of the amine can occur as a side reaction in some three-component reactions involving TEOF.[5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of this compound to ensure the amine is the limiting reagent, which can disfavor the formation of N,N'-diarylformamidines.
-
Ensure Hydrolysis: The final step to obtain the N-formyl product is the hydrolysis of the formimidate intermediate.[6] Ensure that water is present during the reaction workup to facilitate this step. For catalyst-free approaches, conducting the reaction in water can be a highly efficient method.[6]
-
Catalyst Choice: The reaction can be catalyzed by acids.[2][6] However, the choice of catalyst can influence the product distribution. Consider screening different acid catalysts (e.g., H₂SO₄, CH₃COOH) or using a milder, solid-supported acid catalyst to improve selectivity.[2][6]
-
Solvent Selection: The choice of solvent is critical. For instance, using toluene (B28343) allows for the azeotropic removal of ethanol (B145695), which can drive the reaction forward.[3]
Category 2: Reactions with Carbonyls (Ketones & Aldehydes)
Question: I am using this compound to protect a ketone as a diethyl acetal (B89532), but the reaction is sluggish and incomplete. What could be the issue?
Answer: The protection of carbonyl groups as acetals using this compound is a standard procedure, but its efficiency can be hampered by several factors.
-
Insufficient Catalysis: This reaction typically requires an acid catalyst to activate the this compound. Without a catalyst, the reaction is often very slow or does not proceed at all.
-
Presence of Water: this compound is highly sensitive to moisture and can be hydrolyzed to ethyl formate (B1220265) and ethanol, especially under acidic conditions.[7][8][9] This consumes the reagent and introduces water, which can shift the equilibrium of acetal formation back towards the starting materials. TEOF is often used as a moisture scavenger for this reason.[7][10]
-
Self-Condensation of Carbonyl: For enolizable ketones, acid catalysis can promote side reactions such as aldol (B89426) condensation or the formation of α,β-unsaturated ketones, which can then react further. With aryl ketones, tandem reactions can lead to the formation of m-terphenyl (B1677559) derivatives.[11]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Add a Dehydrating Agent: TEOF itself acts as a water scavenger by converting any byproduct water into ethanol and ethyl formate, which helps to drive the equilibrium towards acetal formation.[7] Using an excess of TEOF is a common strategy.
-
Optimize Catalyst: Use a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Avoid strong, aqueous acids that introduce water.
-
Reaction Temperature: Gently heating the reaction mixture can increase the rate of acetal formation.
Category 3: Reactions with Carboxylic Acids
Question: My attempt to synthesize an ethyl ester from a carboxylic acid using this compound is giving me low yield. What is the primary competing reaction?
Answer: this compound is an excellent reagent for converting carboxylic acids to their corresponding ethyl esters, often without the need for an external catalyst.[7] The primary reason for low yield is often related to reaction conditions and the stability of the orthoformate.
-
Incomplete Reaction: The reaction proceeds by converting the byproduct water into ethanol and ethyl formate, thus driving the esterification to completion.[7] If the reaction is not allowed to proceed long enough (e.g., refluxing until low-boiling components cease to evolve), the conversion may be incomplete.[7]
-
Hydrolysis of TEOF: As with other reactions, the presence of any initial water in the carboxylic acid starting material or solvent can lead to the premature hydrolysis of this compound, reducing its availability for the esterification reaction.[8][12][13]
-
Competitive Reaction with Acid Catalysts: If an external carboxylic acid catalyst (like acetic acid) is used instead of allowing the substrate acid to self-catalyze, the catalyst itself can react with the orthoformate, consuming the reagent in a non-productive pathway.[14]
Troubleshooting Steps:
-
Use Excess TEOF: Refluxing the carboxylic acid in an excess of neat this compound is a highly effective method for quantitative conversion to the ethyl ester.[7]
-
Ensure Anhydrous Starting Materials: Dry the carboxylic acid and any solvents used to minimize competitive hydrolysis of the orthoformate.
-
Monitor Reaction Progress: Continue reflux until the evolution of low-boiling byproducts (ethanol, ethyl formate) has stopped to ensure the reaction has gone to completion.
Quantitative Data Summary
The following table summarizes common reaction conditions and expected outcomes. Note that yields are highly substrate-dependent.
| Nucleophile | Reagents & Conditions | Desired Product | Common Side Product(s) | Key Troubleshooting Point |
| Primary Amine | TEOF, Acid Catalyst (e.g., H₂SO₄) | N-Formyl Amine | N,N'-Disubstituted Amidine | Ensure hydrolytic workup[6] |
| Ketone | TEOF, Acid Catalyst (e.g., p-TsOH) | Diethyl Acetal | Aldol/Self-Condensation Products | Maintain strictly anhydrous conditions |
| Carboxylic Acid | Neat TEOF, Reflux | Ethyl Ester | (minimal if anhydrous) | Drive reaction to completion by removing volatiles[7] |
| Active Methylene | TEOF, Acetic Anhydride | Ethoxymethylene Derivative | (Varies by substrate) | Zinc chloride may be needed for some substrates[14] |
Experimental Protocols
Protocol 1: General Procedure for N-Formylation of Primary Amines
-
Activation (Acid-Catalyzed): To a solution of the primary amine in a suitable anhydrous solvent (e.g., THF, Toluene), add a catalytic amount of an acid (e.g., p-TsOH).
-
Nucleophilic Attack: Add 1.2-1.5 equivalents of this compound dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction proceeds via an N-aryl/alkylformimidate intermediate.[6]
-
Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or water. This step is crucial for hydrolyzing the imidate intermediate to the final N-formyl product.[6]
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualized Workflows and Mechanisms
Troubleshooting Low Yield in Amine Formylation
Caption: A troubleshooting guide for low yields in N-formylation reactions.
Mechanism: Formylation vs. Amidine Side Reaction
Caption: Competing pathways for the reaction of an imidate intermediate.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Reactions of this compound with Amines [mdpi.com]
- 4. Three-Component Reaction of Diamines with this compound and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Component Reaction of Benzylamines, Diethyl Phosphite and this compound: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Ortho ester - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]
- 14. US7161024B2 - Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Reactions Containing Triethyl Orthoformate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with triethyl orthoformate (TEOF). It addresses common challenges encountered during the purification of reaction products and offers detailed protocols to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying products from reactions involving this compound? A1: The main challenge is the sensitivity of this compound to acidic conditions, especially in the presence of water. Under acidic conditions, it readily hydrolyzes to ethyl formate (B1220265) and ethanol (B145695).[1][2] This can lower the yield of the desired product if the product itself is acid-sensitive or complicate the purification by introducing additional byproducts. Conversely, TEOF is significantly more stable in neutral or basic solutions.[1]
Q2: How can I effectively remove unreacted this compound from my reaction mixture? A2: Unreacted TEOF (boiling point: 146 °C) can be removed by several methods depending on the properties of your desired product[3]:
-
Fractional Distillation: This is highly effective if your product has a significantly different boiling point.
-
Aqueous Workup: Washing the reaction mixture with water or a mild aqueous base (like sodium bicarbonate solution) can help hydrolyze and remove TEOF. This is only suitable if your product is stable under these conditions.
-
High Vacuum: For non-volatile products, applying a high vacuum can remove the relatively volatile TEOF.
Q3: What are the common byproducts in a reaction where TEOF is used as a reagent or solvent? A3: The most common byproducts originate from the reaction of TEOF with water, either present as an impurity or generated during the reaction. These include ethanol and ethyl formate.[3] Depending on the specific reaction, side-reactions with other reagents can also occur.
Q4: My desired product is sensitive to water. How should I design the workup and purification? A4: For moisture-sensitive products, an anhydrous workup is essential. This involves:
-
Using dried solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoiding aqueous washes. Purification can be achieved by filtering the reaction mixture to remove solid byproducts, followed by removal of volatiles under reduced pressure and purification by distillation or chromatography using anhydrous solvents.[4][5]
Q5: Can I use an acidic wash to remove TEOF? A5: While an acidic wash will rapidly hydrolyze TEOF, it is generally not recommended unless your target compound is stable to acid. The hydrolysis reaction can be exothermic and may affect the stability of your product.[1] A neutral or slightly basic wash is a safer approach for removing TEOF if an aqueous workup is necessary.[6]
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low product yield after aqueous workup. | 1. Hydrolysis of TEOF/Product: The workup solution was acidic, causing the decomposition of TEOF and potentially the desired product.[1] 2. Product Loss: The product may have some solubility in the aqueous layer. | 1. Ensure the pH of the aqueous wash is neutral or basic (pH 7-10).[6][7] A wash with saturated sodium bicarbonate solution is often a good choice.[8] 2. Perform multiple extractions with the organic solvent to maximize recovery. Wash the combined organic layers with brine to remove excess water. |
| Final product is contaminated with a high-boiling point liquid. | 1. Residual TEOF: The impurity is likely unreacted this compound (BP 146 °C).[3] | 1. Perform careful fractional distillation. 2. If the product is not volatile, remove TEOF under high vacuum. 3. For stable products, wash the organic solution with 2% aqueous NaOH, dry with solid KOH, and re-distill. |
| Formation of an unexpected ester byproduct. | 1. TEOF as an Esterifying Agent: TEOF can convert carboxylic acids (present as starting material or impurity) into ethyl esters.[3] 2. Hydrolysis of TEOF: The impurity could be ethyl formate from the hydrolysis of TEOF.[3] | 1. Ensure all starting materials are free of acidic impurities. 2. Use purification methods like column chromatography to separate the desired product from the ester byproduct. |
| Reaction mixture becomes very thick or solidifies during workup. | 1. Precipitation of Salts: Removal of solvent may cause inorganic salts (e.g., NaCl) to precipitate.[4] 2. Product Crystallization: The product may be crystallizing upon concentration. | 1. Filter the mixture before concentrating to remove any inorganic salts.[5] 2. If it is the product, proceed with crystallization as the purification method. Add a suitable anti-solvent if necessary. |
Quantitative Data Summary
This table summarizes key physical properties of TEOF and its common byproducts, which is crucial for planning purification by distillation.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₆O₃ | 148.20 | 146 | 0.891 |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 54.3 | 0.917 |
Experimental Protocols
Protocol 1: General Aqueous Workup for Water-Stable Products
This protocol is suitable for reactions where the desired product is stable in the presence of water and mild base.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the cooled mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times.[10]
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude product by column chromatography, distillation, or crystallization.
Protocol 2: Anhydrous Workup for Moisture-Sensitive Products
This protocol is designed for products that are unstable in the presence of water.
-
Cooling & Filtration: Cool the reaction mixture and, if any solid byproducts (like NaCl) have formed, filter them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
-
Solvent Removal: Remove the reaction solvent and other volatile components (like unreacted starting materials) under reduced pressure.
-
Fractional Distillation: Purify the residue by fractional distillation under vacuum.[4]
-
Pro-Tip: To maximize the recovery of the last drops of a high-boiling product, a higher-boiling, non-reactive "chaser" solvent (e.g., purified xylene) can be added to the distillation flask to push the remaining product through the column.[11]
-
Visualizations
Workflow & Logic Diagrams
Caption: General workflow for purifying products from TEOF reactions.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. Three-Component Reaction of Diamines with this compound and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Triethyl Orthoformate as a Dehydrating Agent
Welcome to the technical support center for the efficient use of triethyl orthoformate (TEOF) as a dehydrating agent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound to remove water from reaction mixtures.
Q1: Why is my dehydration reaction incomplete, resulting in low product yield?
Possible Causes and Solutions:
-
Insufficient this compound: The stoichiometry of TEOF is critical. It reacts with water in a 1:1 molar ratio to produce ethanol (B145695) and ethyl formate (B1220265).[1] Ensure you are using at least a stoichiometric equivalent to the amount of water present or generated in your reaction. It is often advantageous to use an excess of TEOF to drive the reaction to completion.[2]
-
Presence of Excess Water: this compound is highly sensitive to moisture and can be consumed by ambient humidity or residual water in solvents and reagents.[3][4][5][6][7] Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Low Reaction Temperature: Dehydration reactions with TEOF may require heating to proceed at an optimal rate. The ideal temperature depends on the specific reaction, but refluxing is common.[1]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between TEOF and water.
-
Degraded this compound: TEOF can degrade upon exposure to moisture.[3][7] Use a fresh bottle or a properly stored and sealed container of TEOF.
Q2: I am observing unexpected side products in my reaction. What could be the cause?
Possible Causes and Solutions:
-
Hydrolysis of this compound: In the presence of water and an acid catalyst, TEOF can hydrolyze.[8] This can lead to the formation of ethyl formate and ethanol, which may participate in side reactions.
-
Reaction with Other Functional Groups: this compound can react with other functional groups in your starting materials or products, such as amines or active methylene (B1212753) compounds, especially under acidic conditions.[9][10][11]
-
High Temperatures: Excessive heat can lead to the decomposition of starting materials, intermediates, or the desired product. Optimize the reaction temperature by monitoring the reaction progress at different temperatures.
Q3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Possible Causes and Solutions:
-
Absence of a Catalyst: While some dehydrations with TEOF can proceed without a catalyst, an acid catalyst is often required to initiate and accelerate the reaction with water.[12] Common catalysts include sulfuric acid or camphorsulfonic acid.[2][7]
-
Low Reaction Temperature: As mentioned previously, increasing the temperature can significantly enhance the reaction rate.
-
Insufficient Mixing: In heterogeneous mixtures, efficient stirring is crucial to increase the contact between reactants.
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
This compound is a moisture-sensitive and flammable liquid.[3][4][5][6] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[3][4][5][6] Containers should be flushed with an inert gas like argon or nitrogen before sealing. Always use in a well-ventilated area and avoid inhalation of vapors.[3][4][6]
Q2: What is the mechanism of dehydration using this compound?
This compound reacts with water, typically under acidic catalysis, to form ethyl formate and two molecules of ethanol.[1] This reaction consumes water, shifting the equilibrium of a water-producing reaction towards the product side.
Q3: Can this compound be used with any solvent?
This compound is miscible with most common organic solvents such as ethanol, ether, and chloroform.[7] However, it is crucial to use anhydrous solvents to prevent the premature consumption of the dehydrating agent.
Q4: How can I monitor the progress of my dehydration reaction?
The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of products. You can also monitor the disappearance of water using methods like Karl Fischer titration.
Q5: Are there any incompatible materials I should be aware of when using this compound?
Yes, this compound is incompatible with strong oxidizing agents and acids.[3][5][7] Contact with acids can lead to rapid decomposition.
Quantitative Data Summary
The efficiency of this compound as a dehydrating agent is influenced by several factors. The following table summarizes quantitative data from various studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield/Outcome | Reference |
| TEOF Stoichiometry | 1.0 equivalent | >1.0 equivalent (excess) | Not specified | Incomplete reaction | Increased yield |
| Temperature | 30°C | 50°C | Reflux | 70% yield (synthesis) | 65% yield (synthesis) |
| Catalyst | None | Acid Catalyst (e.g., H₂SO₄) | Not specified | Slower reaction | Accelerated reaction |
| Reaction Time | 1.5 hours | 1 hour | 12 hours | 70% yield (synthesis) | 65% yield (synthesis) |
Experimental Protocols
Protocol 1: General Procedure for Dehydration in an Esterification Reaction
-
Preparation: Ensure all glassware is oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and reagents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add the carboxylic acid, the alcohol, and the anhydrous solvent.
-
Addition of TEOF: Add 1.1 to 1.5 molar equivalents of this compound relative to the theoretical amount of water that will be produced.
-
Catalyst Addition (if necessary): If required, add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Reaction: Heat the reaction mixture to the desired temperature (often reflux) and stir.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. sdfine.com [sdfine.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. CN1033854C - Synthetic process of this compound - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Managing Exothermic Reactions with Triethyl Orthoformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethyl orthoformate in exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions involving this compound?
A1: The primary hazard is a rapid, uncontrolled increase in temperature, known as a thermal runaway. This can lead to a dangerous increase in pressure, boiling of solvents, and potentially vessel rupture or fire, especially given that this compound is flammable.[1][2] this compound itself reacts exothermically with acids and strong oxidizing agents, which can generate significant heat.[1][2][3] The synthesis of this compound, particularly from chloroform (B151607) and sodium ethoxide, is a known highly exothermic reaction with a risk of thermal runaway if not properly controlled.[4]
Q2: What are the key parameters to monitor and control during an exothermic reaction with this compound?
A2: The most critical parameter is the reaction temperature. Continuous monitoring of the internal reaction temperature is essential. Other important parameters include the rate of reactant addition, stirring speed, and cooling medium temperature.[5] Maintaining a consistent and efficient cooling system is paramount.[6]
Q3: What are the recommended cooling methods for laboratory-scale exothermic reactions with this compound?
A3: Several effective cooling methods can be employed depending on the scale and exothermicity of the reaction:
-
Ice Baths: A mixture of ice and water provides a stable 0 °C environment suitable for moderately exothermic reactions.[7]
-
Salt-Ice Baths: For temperatures below 0 °C, mixtures of ice and salts like sodium chloride (-20 °C) or calcium chloride (-40 °C) can be used.[7]
-
Dry Ice/Solvent Baths: A mixture of dry ice and a solvent like acetone (B3395972) or isopropanol (B130326) can achieve temperatures down to -78 °C.[7][8]
-
Circulating Chillers: For precise and prolonged temperature control, a circulating chiller connected to a jacketed reaction vessel is highly recommended.[9]
Q4: How can I prevent a thermal runaway reaction?
A4: Preventing thermal runaway relies on several key strategies:[5]
-
Slow and Controlled Addition of Reagents: Add the reactive reagent slowly and in small portions to allow the cooling system to dissipate the generated heat effectively.
-
Adequate Cooling Capacity: Ensure your cooling system is appropriately sized for the scale and expected exotherm of your reaction.
-
Efficient Stirring: Maintain vigorous and consistent stirring to ensure uniform temperature distribution throughout the reaction mixture and prevent localized hot spots.
-
Pre-cooling: Cool the reaction vessel and initial reactants to the desired reaction temperature before initiating the addition of the exothermic reagent.
-
Dilution: Running the reaction in a suitable solvent can help to absorb and dissipate heat more effectively.
Troubleshooting Guide
Problem: The reaction temperature is rising too quickly and exceeding the target temperature.
| Possible Cause | Solution |
| Rate of reagent addition is too fast. | Immediately stop the addition of the reagent. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel. If using a circulator, check the fluid level and temperature setting. |
| Insufficient stirring. | Increase the stirring speed to improve heat transfer to the vessel walls. |
| Reaction is too concentrated. | If safe to do so, add more pre-chilled solvent to the reaction mixture. |
Problem: The reaction has stalled or is proceeding very slowly after initial exotherm.
| Possible Cause | Solution |
| Temperature is too low. | The initial cooling might have been too aggressive. Allow the reaction temperature to slowly rise to the target setpoint. |
| Poor mixing. | Ensure the stirrer is functioning correctly and providing adequate agitation. |
| Reagent quality issues. | This compound is moisture-sensitive.[1][3] Ensure it is dry and of appropriate purity. |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction Using this compound
This protocol outlines a general procedure for conducting an exothermic reaction involving the addition of a reagent to a solution containing this compound.
Materials:
-
Jacketed reaction vessel or a round-bottom flask
-
Overhead stirrer or magnetic stirrer with a stir bar
-
Digital thermometer with a probe
-
Addition funnel
-
Circulating chiller or cooling bath
-
Inert gas supply (e.g., Nitrogen or Argon)
-
This compound (anhydrous)
-
Reactants and solvent (anhydrous)
Procedure:
-
Vessel Preparation: Assemble the dry reaction vessel with the stirrer, thermometer, addition funnel, and inert gas inlet/outlet. Ensure all glassware is dry.[10][11]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initial Charge and Cooling: Charge the reaction vessel with this compound and the initial reactant(s) dissolved in a suitable anhydrous solvent.
-
Cooling: Begin cooling the reaction vessel to the desired initial temperature using the circulating chiller or cooling bath. For example, for a reaction at 0 °C, set the chiller to -5 °C to -10 °C to account for heat transfer lag.
-
Reagent Addition: Once the initial solution has reached the target temperature, begin the slow, dropwise addition of the second reagent from the addition funnel with vigorous stirring.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to maintain the temperature within the desired range (e.g., ± 2 °C). If the temperature rises too quickly, immediately stop the addition and allow the cooling system to bring it back down.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the set temperature for the specified time.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Quantitative Data from Literature
The following table summarizes reaction conditions from various literature sources for the synthesis of this compound, which is itself an exothermic process. These parameters can serve as a reference for understanding the temperature ranges and reaction times that may be encountered.
| Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Chloroform, Sodium Hydroxide, Ethanol | 25 °C, then 50 °C | 1 hour | 65 | [12] |
| Chloroform, Sodium Hydroxide, Ethanol | 20 °C, then 30 °C | 1.5 hours | 70 | [12] |
| Chloroform, Sodium Hydroxide, Ethanol | 24 °C | 1.5 hours | 65 | [12] |
| Ethyl Formate, Sodium Ethoxide, Chloroethane | 20 °C, then reflux | 3 hours, then 6 hours | 85 | [4] |
| Ethyl Formate, Sodium Ethoxide, Bromoethane | 5 °C, then 60 °C | 4 hours, then 4 hours | 89 | [4] |
Visualizations
Caption: A flowchart of the general experimental workflow for managing an exothermic reaction involving this compound.
Caption: A decision-making flowchart for troubleshooting a sudden temperature increase during an exothermic reaction.
References
- 1. This compound: Pure Reagent for Synthesis by PENPET [penpet.com]
- 2. This compound | 122-51-0 [chemicalbook.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. CN109180441B - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 7. Cooling mixtures | Resource | RSC Education [edu.rsc.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. asynt.com [asynt.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]
Minimizing byproduct formation in formylation reactions using triethyl orthoformate
Welcome to the technical support center for minimizing byproduct formation in formylation reactions using triethyl orthoformate (TEOF). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound for formylation?
A1: The most common byproducts depend on the substrate. For substrates with multiple nucleophilic sites, such as amino alcohols or certain aromatic amines, you may observe:
-
O-formylation: If your substrate contains a hydroxyl group, it can compete with the desired N-formylation.[1]
-
Di-formylation: If multiple amine groups or other reactive sites are present and sterically accessible, di-formylation can occur.[1]
-
N-ethyl formamides: In the presence of some acid catalysts like sulfuric acid at high temperatures, an ethyl group from the orthoformate can migrate to the nitrogen atom.[2]
-
Polymerization/Resin Formation: Phenolic substrates, in particular, can undergo polymerization under harsh acidic conditions.[1][3]
Q2: My reaction is sluggish or not going to completion. What are the possible causes?
A2: Low reactivity can be due to several factors:
-
Insufficient Catalyst: this compound often requires an acid catalyst to become sufficiently electrophilic.[4][5] Ensure you are using an appropriate catalyst (e.g., p-TsOH, H₂SO₄–SiO₂) if your substrate is not reactive enough.
-
Moisture: Water can hydrolyze this compound and quench the acid catalyst, reducing the reaction efficiency.[1] Ensure all reagents and glassware are dry.
-
Low Temperature: While higher temperatures can lead to byproducts, a temperature that is too low may not provide enough energy to overcome the activation barrier. Gentle heating or reflux is often required.[4]
-
Steric Hindrance: Highly hindered amines may react slowly. In such cases, a more reactive formylating agent might be necessary.[1][2]
Q3: How can I favor N-formylation over O-formylation in a substrate containing both amine and hydroxyl groups?
A3: To achieve selective N-formylation, consider the following strategies:
-
Use Milder Conditions: O-formylation can sometimes be avoided by running the reaction at lower temperatures and for shorter durations.[1]
-
Choose a Selective Method: Some methods have shown high selectivity for N-formylation. For instance, using formic acid with a catalytic amount of sodium formate (B1220265) can be selective for amines even in the presence of unprotected hydroxyl groups.[2] While this method doesn't use TEOF, it highlights a strategy that can be adapted. A catalyst-free approach using TEOF in water has also been reported for primary amines, which could potentially offer selectivity.[2]
-
Protecting Groups: If other methods fail, protecting the hydroxyl group before the formylation step is a reliable strategy.
Q4: I am observing the formation of an N-ethyl formamide (B127407) byproduct. How can I prevent this?
A4: The formation of N-ethyl formamides has been reported when using p-toluenesulfonic acid or sulfuric acid at high temperatures.[2] To avoid this, you can:
-
Use milder acid catalysts.
-
Conduct the reaction at a lower temperature.
-
Consider a catalyst-free method if your substrate is sufficiently reactive.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your formylation experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Formylated Product | 1. Presence of moisture. 2. Inactive or insufficient catalyst. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use anhydrous solvents and reagents; dry glassware thoroughly. 2. Add an appropriate acid catalyst (e.g., H₂SO₄–SiO₂, p-TsOH).[4] 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[4] |
| Significant O-Formylation Byproduct | 1. Reaction conditions are too harsh (high temperature, strong acid). 2. The hydroxyl group is highly reactive. | 1. Lower the reaction temperature and reduce the reaction time.[1] 2. Use a milder, more N-selective formylating agent or method.[1] 3. Protect the hydroxyl group prior to formylation. |
| Formation of Di-formylated Products | 1. Multiple reactive sites on the substrate. 2. Stoichiometry of the formylating agent is too high. | 1. Carefully control the stoichiometry by reducing the amount of this compound.[1] 2. Monitor the reaction closely and stop it once the desired mono-formylated product is maximized. |
| Polymerization or Resin Formation | 1. Substrate (especially phenols) is prone to polymerization under acidic conditions. 2. Reaction temperature is too high. | 1. Use milder reaction conditions and avoid strong acids if possible. 2. Maintain the lowest effective temperature for the reaction.[3] 3. Keep the reaction time to a minimum.[1] |
Data on Reaction Conditions and Yields
The following table summarizes various reported conditions for the N-formylation of amines using this compound, offering a comparative overview of their efficacy.
| Substrate Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Amines | None | Water | Reflux or 90 (MW) | 24-48 h or 2-4 h (MW) | Moderate to Good | [2] |
| Primary/Secondary Amines | H₂SO₄–SiO₂ | None | 65 (Reflux) | 4 min - 2 h | 70-96 | [4] |
| Aromatic Amines | p-Toluenesulfonic acid | None | High Temperature | Not specified | Good | [2] |
| Aliphatic/Aromatic Amines | EDTA | DMSO | 80 | 6 h | Satisfactory | [6] |
Experimental Protocols
Protocol 1: N-Formylation of Primary Amines using Immobilized Sulfuric Acid on Silica (B1680970) Gel
This protocol is adapted from a method reported to be highly efficient for a range of primary and secondary amines.[4]
Materials:
-
Primary or secondary amine (1.0 eq, e.g., 6 mmol)
-
This compound (4.0 eq, 24 mmol)
-
Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂) (e.g., 1.2 g)
-
Ethyl acetate (B1210297) (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottomed flask, add the amine and this compound.
-
Add the H₂SO₄–SiO₂ catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 minutes to 2 hours depending on the amine's reactivity.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst and wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent and excess this compound under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free N-Formylation of Primary Amines in Water
This protocol is based on a method for the formylation of primary amines in water without any added catalyst.[2]
Materials:
-
Primary amine
-
This compound
-
Water (as solvent)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure: Method A (Reflux):
-
Dissolve the primary amine in water in a round-bottomed flask.
-
Add this compound to the solution.
-
Heat the mixture to reflux for 24–48 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Method B (Microwave):
-
In a microwave-safe vessel, combine the primary amine, this compound, and water.
-
Irradiate the mixture in a microwave reactor at 90°C for 2–4 hours.
-
Follow steps 4-6 from Method A for workup and purification.
Visual Guides
References
Strategies to increase the rate of reaction with triethyl orthoformate
Welcome to the Technical Support Center for Triethyl Orthoformate Chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and increase reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which acid catalysts increase the rate of reaction with this compound (TEOF)?
A1: Acid catalysts, both Brønsted and Lewis acids, accelerate reactions by activating the this compound. The catalyst protonates one of the ethoxy groups, creating a good leaving group (ethanol). This facilitates the formation of a highly electrophilic diethoxycarbenium ion, which is then readily attacked by a nucleophile.[1][2] This activation is a crucial step in reactions like formylation, acetalization, and the synthesis of heterocycles.[1][3][4]
Q2: How does this compound function as a dehydrating agent to drive reactions forward?
A2: In equilibrium-limited reactions such as esterifications and acetal (B89532) formations, the presence of water can slow down the reaction or prevent it from going to completion.[5][6] this compound acts as an efficient chemical water scavenger by reacting with the byproduct water. This reaction consumes water and produces ethanol (B145695) and ethyl formate, effectively shifting the reaction equilibrium toward the product side according to Le Châtelier's principle.[5][7] This dual role as a reagent and a drying agent simplifies reaction setups by often removing the need for physical water removal methods like a Dean-Stark trap.[6][8]
Q3: What are some common catalysts used with this compound, and how do I choose the right one?
A3: The choice of catalyst depends on the specific reaction and substrate sensitivity.
-
Brønsted Acids: Camphorsulfonic acid (CSA), p-toluenesulfonic acid (TsOH), and sulfuric acid are effective for reactions like acetal formation.[9][10]
-
Lewis Acids: Titanium tetrachloride (TiCl₄), zinc chloride, and aluminum chloride are used for C-C bond formation and formylation of less reactive substrates.[2][11]
-
Mild Catalysts: For sensitive substrates, milder catalysts like ammonium (B1175870) chloride or reusable solid catalysts such as montmorillonite (B579905) KSF clay can be employed.[3]
-
Specialized Catalysts: In some modern synthetic methods, catalysts like iodine, copper oxide (CuO) nanoparticles, or various heterogeneous catalysts have been used successfully in one-pot reactions.[9]
Q4: How does temperature influence the reaction rate, and what are the typical operating ranges?
A4: Increasing the reaction temperature generally increases the reaction rate. Many reactions involving TEOF are performed at elevated temperatures, often under reflux, to ensure a reasonable reaction time. For example, esterification can be achieved by refluxing a carboxylic acid in excess TEOF.[5] Specific temperature conditions vary widely depending on the reaction, from room temperature for some catalyses to 100-150°C for others.[4][9][12] However, it is important to note that TEOF can decompose at temperatures above 150°C.[4]
Q5: Can reactions with this compound be performed under solvent-free conditions?
A5: Yes, solvent-free conditions are often viable and can be advantageous. These conditions can lead to shorter reaction times, higher yields, and a more environmentally friendly process.[9] For example, the efficient synthesis of certain quinazolines and bisphosphonates has been achieved by heating the reactants with TEOF in the absence of a solvent.[9]
Troubleshooting Guide
Problem: The reaction is slow or has stalled.
| Possible Cause | Suggested Solution |
| Insufficient Catalysis | Ensure an appropriate acid catalyst is present at a sufficient loading (typically 1-10 mol%). If the reaction is still slow, consider switching to a stronger Brønsted or Lewis acid.[2][13] |
| Presence of Water | For equilibrium reactions like acetalization or esterification, add an excess of TEOF to act as a water scavenger.[5][10] Ensure all reagents and solvents are anhydrous and the glassware is properly dried. |
| Low Temperature | Gradually increase the reaction temperature. Refluxing the reaction mixture is a common strategy to increase the rate.[5] |
| Poor Solubility | TEOF can also act as a solvent, which may improve the solubility of reactants and yields.[11][14] If reactants are not dissolving, consider a co-solvent that is inert under the reaction conditions. |
Problem: The reaction yield is low, or significant side products are forming.
| Possible Cause | Suggested Solution |
| Hydrolysis of Reactant/Product | The reaction is sensitive to moisture. Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous reagents and solvents.[15] |
| Incorrect Stoichiometry | Optimize the molar ratio of reactants. For its role as a dehydrating agent, an excess of TEOF is often required.[4] |
| Catalyst is too Harsh | A strong acid might be causing degradation of sensitive functional groups. Switch to a milder catalyst like ammonium chloride or a solid acid catalyst.[3] |
| Reaction Time | Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times (leading to side products) can lower the yield.[4] |
Quantitative Data on Reaction Rate Acceleration
The use of a catalyst can dramatically increase the rate of reactions involving this compound. The table below shows the kinetic parameters for the hydrolysis of this compound with and without a supramolecular host catalyst, demonstrating a significant rate acceleration.
| Condition | Rate Constant (k) | Rate Acceleration (k_cat / k_uncat) | Reference |
| Uncatalyzed (k_uncat) | 1.44 x 10⁻⁵ s⁻¹ | - | [16] |
| Catalyzed (k_cat) | 8.06 x 10⁻³ s⁻¹ | 560x | [16] |
Key Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of a Carbonyl Compound
This protocol describes the protection of an aldehyde or ketone using an alcohol (e.g., ethanol) or a diol (e.g., ethylene (B1197577) glycol) with TEOF as a dehydrating agent.
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add the carbonyl compound (1.0 eq.).
-
Reagents: Add the alcohol (2.2 eq.) or diol (1.1 eq.) and this compound (1.5 eq.). TEOF serves as both a reactant (in some cases) and the water scavenger.[6][13]
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) (0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC or GC. The reaction is typically complete within 1-5 hours.
-
Workup: Cool the reaction to room temperature and quench the catalyst by adding a mild base, such as triethylamine (B128534) or saturated sodium bicarbonate solution.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Esterification of a Carboxylic Acid using Excess TEOF
This protocol provides a straightforward method for converting a carboxylic acid to its corresponding ethyl ester without requiring an external catalyst.[5]
-
Setup: Place the carboxylic acid (1.0 eq.) and a stoichiometric excess of this compound (3-5 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to a gentle reflux. The byproducts of the reaction, ethanol and ethyl formate, are volatile and will distill off. Continue refluxing until the evolution of these low-boiling components ceases.[5]
-
Isolation: Cool the reaction mixture to room temperature. The excess TEOF can be removed under reduced pressure.
-
Purification: The resulting ethyl ester is often of high purity and may not require further purification. If necessary, distillation or column chromatography can be performed.
Visualizations
Reaction Mechanisms and Workflows
Caption: Acid-catalyzed mechanism for acetal formation from a carbonyl compound.
Caption: Role of TEOF as a water scavenger to drive reaction equilibrium.
Caption: Troubleshooting flowchart for a slow reaction involving TEOF.
References
- 1. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound (TEOF) | High-Purity Reagent [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
- 12. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. chemimpex.com [chemimpex.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted Triethyl Orthoformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted triethyl orthoformate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound?
Unreacted this compound can interfere with subsequent reaction steps, complicate product purification, and impact the final product's purity and yield. Its presence can also affect the accuracy of analytical characterization techniques.
Q2: What are the common methods for removing unreacted this compound?
The most common methods for removing unreacted this compound include:
-
Aqueous Workup (Hydrolysis): Exploiting its sensitivity to water, especially under acidic conditions.
-
Distillation: Utilizing its relatively high boiling point for separation.
-
Liquid-Liquid Extraction: Separating it from the desired product based on differential solubility.
-
Flash Column Chromatography: For removing trace amounts or when other methods are not suitable.
Q3: How can I monitor the removal of this compound?
The removal of this compound can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): If the product and this compound have different Rf values. A suitable stain (e.g., potassium permanganate) may be required for visualization as this compound is not UV active.
-
Gas Chromatography (GC): Provides a quantitative measure of the this compound remaining in the mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signals of this compound can be monitored to confirm its absence in the final product.
Troubleshooting Guides
Method 1: Aqueous Workup (Hydrolysis)
This compound is unstable in the presence of water and hydrolyzes to ethanol (B145695) and ethyl formate, a process that is accelerated in acidic conditions.[2][3] This method is often the simplest and most efficient for quenching and removing excess this compound.
Experimental Protocol:
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm during quenching.
-
Quenching: Slowly add a dilute aqueous acid solution (e.g., 1 M HCl) to the reaction mixture with vigorous stirring. The amount of acid should be sufficient to catalyze the hydrolysis.
-
Stirring: Allow the mixture to stir at room temperature for a period of time (typically 30 minutes to a few hours) to ensure complete hydrolysis. Monitor the reaction progress by TLC or GC.
-
Extraction: Once hydrolysis is complete, proceed with a standard liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to isolate the desired product.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble byproducts and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Incomplete Removal | Insufficient acid or water for complete hydrolysis. | Add more dilute acid and stir for a longer duration. |
| Low temperature slowing down the hydrolysis rate. | Allow the reaction to warm to room temperature after the initial quench. | |
| Product Degradation | The desired product is sensitive to acidic conditions. | Use a milder acidic solution (e.g., saturated aqueous NH₄Cl) or consider an alternative removal method. |
| Emulsion Formation | Formation of stable emulsions during extraction. | Add brine to the aqueous layer to increase its ionic strength and help break the emulsion. |
Workflow for Aqueous Workup:
Method 2: Distillation
Due to its boiling point of 146 °C, distillation is a viable method for removing this compound, especially when the desired product is significantly less volatile.[4][5]
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus. For heat-sensitive compounds, a vacuum distillation setup is recommended.
-
Distillation: Heat the reaction mixture. Collect the fractions based on their boiling points. This compound will distill at approximately 146 °C at atmospheric pressure.
-
Monitoring: Monitor the temperature at the still head closely to ensure proper separation.
-
Azeotropic Distillation: In some cases, an azeotropic distillation can be employed. For example, adding a solvent like toluene (B28343) can form a lower-boiling azeotrope with ethanol (a hydrolysis byproduct), aiding in its removal.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Separation | Boiling points of the product and this compound are too close. | Use a more efficient fractionating column or consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Product Decomposition | The desired product is thermally unstable at the required distillation temperature. | Use vacuum distillation to reduce the boiling point. |
| Foaming | The reaction mixture is prone to foaming upon heating. | Use a larger distillation flask and add boiling chips or a magnetic stir bar. Control the heating rate carefully. |
Logical Relationship for Distillation Decision:
Method 3: Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases.
Experimental Protocol:
-
Solvent Selection: Choose a solvent system where the desired product has high solubility in one phase and this compound is more soluble in the other. Typically, an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase are used.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add the chosen immiscible solvents.
-
Shaking: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely.
-
Collection: Drain the desired layer. Repeat the extraction of the other layer with fresh solvent to maximize product recovery.
-
Washing, Drying, and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Partitioning | The product and this compound have similar solubilities in the chosen solvent system. | Screen different solvent systems to find one with better selectivity. |
| Emulsion Formation | Vigorous shaking or the presence of surfactants can lead to stable emulsions. | Add brine, gently swirl instead of shaking, or filter the emulsion through a pad of celite. |
Method 4: Flash Column Chromatography
Flash column chromatography is generally used for the purification of the crude product after the bulk of the this compound has been removed by another method, such as rotary evaporation.[6]
Experimental Protocol:
-
Solvent System Selection: Determine a suitable solvent system using TLC that provides good separation between the desired product and any remaining impurities, including residual this compound.
-
Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Co-elution | The product and this compound have very similar polarities. | Optimize the solvent system by trying different solvent mixtures or using a gradient elution. |
| Product Streaking on TLC/Column | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds). |
Comparative Summary of Methods:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Hydrolysis | Simple, fast, and effective for quenching and removal. | May not be suitable for water-sensitive or acid/base-labile products. | Most general applications where the product is stable to aqueous conditions. |
| Distillation | Difference in boiling points | Effective for large quantities and when the product is non-volatile. | Requires a significant difference in boiling points; not suitable for heat-sensitive products. | Reactions where the product has a high boiling point or is a solid. |
| Extraction | Differential solubility | Mild conditions. | Can be solvent-intensive and may not provide complete separation if solubilities are similar. | When the product and this compound have significantly different polarities. |
| Chromatography | Differential adsorption | High degree of purification. | Can be time-consuming and requires larger volumes of solvent; best for small scales or final purification. | Removing trace amounts of this compound and other impurities. |
References
Technical Support Center: Troubleshooting Low Yields in Aldehyde Synthesis using Triethyl Orthoformate
Welcome to the technical support center for the synthesis of aldehydes using triethyl orthoformate, a cornerstone of the Bodroux-Chichibabin aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of aldehyde synthesis using this compound?
The synthesis is a two-step process. First, a Grignard reagent reacts with this compound in a nucleophilic attack to form a diethyl acetal (B89532).[1][2] This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final aldehyde, which is one carbon longer than the initial alkyl/aryl halide used to prepare the Grignard reagent.[1][3]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Poor Grignard Reagent Quality: The Grignard reagent is highly reactive and sensitive to moisture and air. Inadequate preparation or handling can significantly reduce its activity.
-
Suboptimal Reaction Conditions for Acetal Formation: The reaction between the Grignard reagent and this compound can be slow.[4] Insufficient reaction time or temperature can lead to incomplete conversion.
-
Inefficient Hydrolysis of the Acetal Intermediate: The hydrolysis of the diethyl acetal to the aldehyde is a reversible reaction.[5] Improper conditions, such as insufficient water or acid catalyst, can result in a low yield of the final product.
-
Side Reactions: Competing reactions, such as Wurtz coupling of the Grignard reagent or enolization if the substrate permits, can consume the starting materials and reduce the desired product yield.[6]
-
Difficulties in Product Purification: Aldehydes can be volatile and susceptible to oxidation or polymerization. Improper purification techniques can lead to product loss.
Q3: How can I improve the quality of my Grignard reagent?
To ensure a high-quality Grignard reagent, consider the following:
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Grignard reagents react readily with water.[6]
-
Magnesium Activation: The magnesium turnings used should be fresh and have a shiny surface. If the surface is dull (due to oxidation), it can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[6][7]
-
Proper Initiation: The reaction should be initiated in a small volume of solvent before adding the remaining alkyl/aryl halide solution. A gentle warming may be necessary to start the reaction.
Q4: What are the optimal conditions for the hydrolysis of the diethyl acetal?
For efficient hydrolysis, the following conditions are recommended:
-
Acid Catalysis: The hydrolysis requires an acid catalyst, such as dilute sulfuric acid or hydrochloric acid.[8]
-
Excess Water: To drive the equilibrium towards the aldehyde, a large excess of water should be used.[5]
-
Vigorous Stirring: Ensure good mixing of the organic and aqueous layers to facilitate the hydrolysis reaction.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues leading to low yields.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Formation of Acetal Intermediate | Poor quality or low concentration of the Grignard reagent. | Prepare the Grignard reagent under strictly anhydrous conditions. Use fresh, activated magnesium. Titrate the Grignard reagent to determine its exact concentration before use. |
| Insufficient reaction time or temperature for the reaction with this compound. | The initial reaction can be slow. Refluxing the reaction mixture can improve the yield.[4] For the synthesis of n-hexanal, a reflux time of six hours is recommended.[8] | |
| Side reactions of the Grignard reagent (e.g., Wurtz coupling). | Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration and minimize coupling. Ensure efficient stirring.[6] | |
| Incomplete Hydrolysis to Aldehyde | Insufficient acid catalyst or water. | Use a dilute solution of a strong acid (e.g., 6% HCl or a solution of concentrated H₂SO₄ in water) and ensure a significant excess of water is present.[5][8] |
| Hydrolysis reaction time is too short. | Allow sufficient time for the hydrolysis to complete. This can be monitored by techniques like TLC or GC. | |
| Low Isolated Yield of Aldehyde | Product loss during workup and purification. | Aldehydes can be volatile. Use appropriate cooling during workup. Purification via the formation of a sodium bisulfite adduct can be an effective method for isolating and purifying aldehydes from a crude reaction mixture.[3] |
| Product degradation. | Aldehydes are prone to oxidation to carboxylic acids. Minimize exposure to air, especially during purification. Distillation should be performed under an inert atmosphere if possible. |
Quantitative Data Summary
The yield of the Bodroux-Chichibabin aldehyde synthesis can vary depending on the substrate and reaction conditions. Below is a summary of reported yields for specific examples.
| Aldehyde Product | Grignard Reagent | Reported Yield | Reference |
| n-Hexaldehyde | n-Amylmagnesium bromide | 45-50% | [8] |
| Various 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives | Various Grignard reagents | 43-82% | [9] |
Experimental Protocols
Protocol 1: Synthesis of n-Hexaldehyde[8]
This protocol is adapted from Organic Syntheses, a reliable source for chemical preparations.
Step 1: Preparation of n-Amylmagnesium Bromide
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube, place 30 g of magnesium turnings, 50 mL of dry diethyl ether, and a small crystal of iodine.
-
Start stirring and add 5 mL of n-amyl bromide.
-
Once the reaction initiates, add 300 mL of dry ether.
-
Slowly add a solution of 183 g of n-amyl bromide in 150 mL of dry ether. The addition should be complete within 30 minutes with external cooling.
-
Gently reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Reaction with this compound
-
Cool the Grignard solution to 50°C and add 148 g of this compound over 15-20 minutes.
-
Reflux the resulting mixture for six hours.
Step 3: Hydrolysis of the Acetal
-
Cool the reaction mixture and carefully add 750 mL of chilled 6% hydrochloric acid, keeping the flask cool with an ice bath.
-
Once all the solid has dissolved, separate the upper oily layer containing the hexaldehyde diethyl acetal.
-
Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 mL of water. The aldehyde will co-distill with water.
Step 4: Purification of n-Hexaldehyde
-
The crude aldehyde can be purified by forming the bisulfite adduct. Shake the distillate vigorously with a saturated sodium bisulfite solution.
-
Separate the aqueous layer containing the adduct and steam distill it to remove any remaining amyl alcohol.
-
Cool the residual solution and add a suspension of 80 g of sodium bicarbonate in 200 mL of water to regenerate the aldehyde.
-
Steam distill the mixture to isolate the purified n-hexaldehyde.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and distill. The expected yield is 45-50 g (45-50%).
Visualizing the Process
Reaction Mechanism
Caption: General reaction scheme for aldehyde synthesis.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low aldehyde yields.
References
- 1. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 2. nbinno.com [nbinno.com]
- 3. Bodroux–Chichibabin aldehyde synthesis - Wikiwand [wikiwand.com]
- 4. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Triethyl Orthoformate and Trimethyl Orthoformate in Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups as acetals is a fundamental and widely employed strategy in organic synthesis. This transformation allows for the selective manipulation of other functional groups within a molecule by temporarily masking the reactivity of aldehydes and ketones. Among the various reagents available for acetalization, triethyl orthoformate (TEOF) and trimethyl orthoformate (TMOF) are two of the most common choices. Both serve a dual role, acting as the alcohol source and a dehydrating agent to drive the reaction equilibrium towards the acetal (B89532) product.[1]
This guide provides an objective comparison of the performance of this compound and trimethyl orthoformate in acetal formation, supported by experimental data, detailed protocols, and an examination of their reactivity.
At a Glance: Performance Comparison
While both reagents are effective for acetalization, their performance can vary depending on the substrate and reaction conditions. Steric hindrance and the nature of the alcohol produced as a byproduct can influence reaction rates and yields.
| Feature | This compound (TEOF) | Trimethyl Orthoformate (TMOF) |
| Molecular Formula | HC(OC₂H₅)₃ | HC(OCH₃)₃ |
| Boiling Point | 146 °C | 101-102 °C |
| Reactivity | Generally considered slightly less reactive than TMOF due to greater steric hindrance from the ethyl groups. | Generally considered more reactive than TEOF due to the smaller size of the methyl groups. |
| Byproducts | Ethanol | Methanol (B129727) |
| Typical Applications | Widely used for the formation of diethyl acetals. | Commonly used for the formation of dimethyl acetals. |
Quantitative Data Summary
The following table summarizes experimental data from a study comparing the acetalization of benzaldehyde (B42025) and 4-nitrobenzaldehyde (B150856) using both this compound and trimethyl orthoformate under the same catalytic conditions.
| Carbonyl Substrate | Orthoformate Reagent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | This compound | 5 | 92 |
| Benzaldehyde | Trimethyl Orthoformate | 5 | 92 |
| 4-Nitrobenzaldehyde | This compound | 5 | 91 |
| 4-Nitrobenzaldehyde | Trimethyl Orthoformate | 5 | 91 |
Reaction Conditions: Aldehyde (0.5 mmol), orthoformate (1.0 mmol), and tropylium (B1234903) tetrafluoroborate (B81430) (0.025 mmol) in dry acetonitrile (B52724) (0.6 mL) at 70°C.
Experimental Protocols
Below are detailed experimental protocols for the acetalization of benzaldehyde with both this compound and trimethyl orthoformate.
Acetalization of Benzaldehyde with this compound
Materials:
-
Benzaldehyde
-
This compound
-
Absolute ethanol
-
Ammonium (B1175870) chloride (or other acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in absolute ethanol, add this compound (1.2 equivalents).
-
Add a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude benzaldehyde diethyl acetal.
-
Purify the product by distillation or column chromatography if necessary.
Acetalization of Benzaldehyde with Trimethyl Orthoformate
Materials:
-
Benzaldehyde
-
Trimethyl orthoformate
-
Methanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzaldehyde (1 equivalent) in methanol.
-
Add trimethyl orthoformate (1.2 equivalents) to the solution.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction's progress using TLC or GC.
-
Once the reaction is complete, neutralize the catalyst by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude benzaldehyde dimethyl acetal.
-
If required, purify the product further by distillation or column chromatography.
Reaction Mechanisms and Workflow
The formation of acetals from aldehydes or ketones with orthoformates is an acid-catalyzed process. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol molecule (generated in situ from the orthoformate or added as a solvent) to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion). Finally, another alcohol molecule attacks this electrophilic species, and subsequent deprotonation yields the acetal. The orthoformate plays a crucial role by reacting with the water produced, thus driving the equilibrium towards the product side.
Caption: Acid-catalyzed acetal formation mechanism.
The choice between this compound and trimethyl orthoformate often depends on several factors, including the steric hindrance of the carbonyl compound, the desired properties of the resulting acetal, and the required reaction conditions.
Caption: Workflow for selecting between TEOF and TMOF.
Discussion on Reactivity
The primary difference in reactivity between this compound and trimethyl orthoformate stems from the steric bulk of the alkoxy groups. The smaller methyl groups of TMOF present less steric hindrance compared to the ethyl groups of TEOF. This can lead to faster reaction rates with TMOF, particularly when the carbonyl substrate is sterically congested.
Furthermore, the physical properties of the alcohol byproducts, methanol and ethanol, can also play a role. Methanol has a lower boiling point than ethanol, which may be a consideration in terms of reaction temperature and removal of byproducts.
In practice, for many simple aldehydes, both reagents provide excellent yields under similar conditions, as demonstrated in the quantitative data table. However, for more challenging substrates, such as sterically hindered ketones, the higher reactivity of trimethyl orthoformate may be advantageous. Ultimately, the choice of reagent should be made based on empirical testing and optimization for the specific substrate and desired outcome.
References
A Comparative Analysis of Triethyl Orthoformate and Dimethylformamide as N-Formylating Agents
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the introduction of a formyl group onto a nitrogen atom is a pivotal transformation, yielding formamides that are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of formylating agent is critical to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of two commonly employed formylating agents: triethyl orthoformate (TEOF) and dimethylformamide (DMF).
Performance Comparison at a Glance
Both this compound and dimethylformamide are effective for the N-formylation of a wide range of primary and secondary amines. However, they exhibit significant differences in their reactivity, the required reaction conditions, and their functional group tolerance.
This compound (TEOF) is a versatile and widely used formylating agent, valued for its stability and commercial availability.[1][2] It typically requires activation by an acid catalyst to enhance its electrophilicity.[1] The reactions can be carried out under relatively mild conditions and often provide good to excellent yields of the desired formamides.[3]
Dimethylformamide (DMF) , while a common solvent, can also serve as a potent formylating agent, particularly when activated.[4] The most common method of activation involves the use of an acid chloride, such as phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent in situ.[5] DMF can also be used in conjunction with other catalysts or under forcing conditions such as microwave irradiation to achieve N-formylation.[5][6]
The selection between TEOF and DMF often hinges on the specific substrate, the desired reaction conditions, and the other functional groups present in the molecule. For substrates sensitive to harsh acidic conditions or strong activating agents, TEOF with a milder acid catalyst may be preferable. Conversely, for less reactive amines or when rapid formylation is required, the highly reactive Vilsmeier reagent derived from DMF can be advantageous.
Quantitative Data Summary
The following table summarizes the performance of this compound and dimethylformamide in the N-formylation of representative primary amines, aniline (B41778) and benzylamine, under various reported conditions. This data is intended to provide a comparative overview of their efficacy.
| Amine | Formylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | This compound | H₂SO₄–SiO₂ (immobilized), Reflux (65 °C) | 4 min | 96 | [3] |
| Dimethylformamide | CeO₂ catalyst | - | - | [6] | |
| Dimethylformamide | PdCl₂ | - | High | [5] | |
| Benzylamine | This compound | H₂SO₄–SiO₂ (immobilized), Reflux (65 °C) | 10 min | 94 | [3] |
| Dimethylformamide | Methyl benzoate, Microwave (200 °C) | 5 min | 92 | [5] | |
| Dimethylformamide | CO₂, Phenylsilane, DUT-5-CoH catalyst, 25 °C | 20 h | 85 | [7] |
Reaction Mechanisms and Workflows
Understanding the mechanistic pathways of formylation for both reagents is crucial for optimizing reaction conditions and predicting outcomes.
This compound (Acid-Catalyzed N-Formylation)
Under acidic conditions, this compound is protonated, which increases the electrophilicity of the central carbon atom. The amine then acts as a nucleophile, attacking the activated orthoformate. This is followed by the sequential elimination of two molecules of ethanol (B145695) and subsequent hydrolysis to yield the final N-formylated product.[1]
Dimethylformamide (Vilsmeier-Haack N-Formylation)
In the Vilsmeier-Haack reaction, dimethylformamide reacts with an activating agent, such as phosphorus oxychloride (POCl₃), to form a highly electrophilic chloromethyliminium salt known as the Vilsmeier reagent. The amine then attacks this reagent, leading to the formation of an intermediate which, upon hydrolysis, yields the formamide.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the N-formylation of amines using both this compound and dimethylformamide.
Protocol 1: N-Formylation of Aniline using this compound with an Immobilized Acid Catalyst[3]
Materials:
-
Aniline (6 mmol, 0.55 mL)
-
This compound (24 mmol, 4.0 mL)
-
Immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄–SiO₂) (1.2 g)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ethyl acetate (B1210297) (for washing)
-
Standard work-up and purification equipment (filtration apparatus, rotary evaporator)
Procedure:
-
To a round-bottom flask, add aniline (6 mmol) and this compound (24 mmol).
-
Add the immobilized H₂SO₄ on silica gel (1.2 g) to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid catalyst and wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent and excess this compound under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Formylation of an Amine using the Vilsmeier Reagent (DMF/POCl₃)
Materials:
-
Amine (1.0 equivalent)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
Ice bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Calcium chloride drying tube
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous DMF.
-
Cool the flask in an ice bath.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise to the cold DMF with stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the amine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-formylated product.
-
Purify the product by column chromatography or recrystallization as required.
Conclusion
Both this compound and dimethylformamide are valuable and effective reagents for the N-formylation of amines. The choice between them should be made based on a careful consideration of the substrate's reactivity and stability, the desired reaction conditions, and the required scale of the synthesis. TEOF, often used with an acid catalyst, offers a milder alternative, while DMF, typically activated to the Vilsmeier reagent, provides a more powerful and rapid formylating agent. The experimental data and protocols provided in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Advantages of using triethyl orthoformate over other orthoesters in synthesis.
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex organic syntheses. Triethyl orthoformate (TEOF) has emerged as a versatile and highly effective reagent, often outperforming other orthoesters in a variety of critical chemical transformations. This guide provides an objective comparison of TEOF with other alternatives, supported by experimental data, to highlight its advantages in key synthetic applications.
This compound is a commercially available and stable liquid that serves as a cornerstone in the chemist's toolkit for reactions such as formylation, acetalization, and the construction of carbon frameworks. Its favorable physical properties, including a higher boiling point than its methyl counterpart, often translate to more convenient and safer handling in the laboratory.
Performance in Key Synthetic Applications
The advantages of this compound are most evident when examining its performance in specific, widely-used synthetic methodologies.
Acetalization: Protecting Carbonyl Groups with High Efficiency
The protection of aldehydes and ketones is a fundamental strategy in multi-step synthesis. This compound excels in the formation of diethyl acetals, offering high yields and straightforward reaction protocols.
A comparative study on the acetalization of various substituted benzaldehydes highlights the efficacy of this compound. While both triethyl and trimethyl orthoformate provide good to excellent yields, TEOF often allows for milder reaction conditions and easier removal of byproducts.
| Substrate | Orthoester | Catalyst | Conditions | Yield (%) |
| 4-Tolualdehyde | This compound | Tropylium (B1234903) Tetrafluoroborate (B81430) | Acetonitrile (B52724), 70°C, 5h | 92 |
| 4-Nitrobenzaldehyde | This compound | Tropylium Tetrafluoroborate | Acetonitrile, 70°C, 5h | 95 |
| 4-Nitrobenzaldehyde | Trimethyl Orthoformate | Tropylium Tetrafluoroborate | Acetonitrile, 70°C, 5h | 91[1] |
| 4-(Trifluoromethyl)benzaldehyde | This compound | Tropylium Tetrafluoroborate | Acetonitrile, 70°C, 5h | 75[1] |
N-Formylation: A Crucial Step in Amine Modification
The introduction of a formyl group to an amine is a critical transformation in the synthesis of many pharmaceutical compounds. This compound is a reliable reagent for N-formylation, demonstrating high yields, especially when catalyzed by an acid.
When compared to other formylating agents like formyl acetate, this compound offers a balance of reactivity and stability, making it a preferred reagent for many applications.
| Substrate | Reagent | Catalyst / Conditions | Time | Yield (%) |
| Aniline (B41778) | This compound | H₂SO₄–SiO₂ / Reflux (65°C) | 4 min | 96 |
| 4-Methylaniline | This compound | H₂SO₄–SiO₂ / Reflux (65°C) | 10 min | 96 |
| 4-Nitroaniline | This compound | H₂SO₄–SiO₂ / Reflux (65°C) | 20 min | 90 |
| Aniline | Formyl Acetate (in situ) | Silica (B1680970) Gel, Microwave (300 W) | 2 min | 90 |
| 4-Methylaniline | Formyl Acetate (in situ) | Silica Gel, Microwave (300 W) | 2 min | 95 |
| 4-Nitroaniline | Formyl Acetate (in situ) | Silica Gel, Microwave (300 W) | 4 min | 85 |
The Bodroux-Chichibabin Aldehyde Synthesis: Building Carbon Chains
A classic and powerful method for the one-carbon homologation of Grignard reagents is the Bodroux-Chichibabin aldehyde synthesis, where this compound is the reagent of choice.[2][3][4] This reaction proceeds via the formation of a diethyl acetal (B89532), which is subsequently hydrolyzed to yield the corresponding aldehyde. The use of this compound in this reaction is well-established and consistently provides good yields of the desired aldehyde product.[4]
For example, the synthesis of n-hexaldehyde from n-amyl bromide can be achieved in good yield using this method.[1]
Understanding the Reaction Mechanism
The reactivity of orthoesters like this compound is primarily governed by their ability to generate a highly electrophilic dialkoxycarbenium ion under acidic conditions. This intermediate is then susceptible to attack by a wide range of nucleophiles.
Caption: General mechanism of acid-catalyzed reaction of this compound with a nucleophile.
Experimental Protocols
General Procedure for Acetalization of Benzaldehydes using this compound
A mixture of the aldehyde (0.5 mmol), this compound (1.0 mmol), and a catalytic amount of tropylium tetrafluoroborate (0.025 mmol) is taken in dry acetonitrile (0.6 mL) in a vial under an argon atmosphere.[1] The reaction mixture is heated to 70°C for five hours and then cooled to room temperature. The solvent is removed under reduced pressure, and the product is purified by column chromatography on silica gel.[1]
N-Formylation of Aniline using this compound with an Immobilized Acid Catalyst
To a mixture of aniline (6 mmol) and this compound (24 mmol), immobilized sulfuric acid on silica gel (1.2 g) is added.[5] The reaction mixture is stirred under reflux conditions (65°C).[5] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure to afford the N-formylated product.
Synthesis of n-Hexaldehyde via the Bodroux-Chichibabin Reaction
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a Grignard reagent is prepared from n-amyl bromide (1.25 moles) and magnesium turnings (1.25 gram atoms) in dry ether. To this, this compound (1 mole) is added, and the mixture is refluxed for six hours. After removing the ether by distillation, the reaction mixture is cooled and treated with chilled 6% hydrochloric acid. The resulting hexaldehyde diethyl acetal is separated and hydrolyzed by distillation with a solution of concentrated sulfuric acid in water to yield n-hexaldehyde.
Conclusion
This compound consistently demonstrates significant advantages over other orthoesters and formylating agents in various synthetic applications. Its favorable physical properties, high reactivity, and the ability to drive reactions to completion make it a superior choice for researchers in organic synthesis and drug development. The provided experimental data and protocols serve as a testament to its efficacy and versatility, solidifying its position as an indispensable tool in the modern chemical laboratory.
References
A Comparative Guide to Carbonyl Protection: Triethyl Orthoformate vs. Other Acetal Protecting Groups
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of an appropriate protecting group for carbonyl functionalities is a critical decision. This guide provides an objective comparison of triethyl orthoformate as a reagent for diethyl acetal (B89532) formation against other common acetal protecting groups, namely dimethyl acetals and cyclic 1,3-dioxolanes. The information presented, supported by experimental data, aims to facilitate the strategic choice of a protecting group tailored to specific synthetic requirements.
Introduction to Acetal Protecting Groups
Acetal protecting groups are indispensable tools in organic synthesis, shielding aldehydes and ketones from a variety of reaction conditions, particularly those involving strong bases, nucleophiles, and hydrides.[1][2][3] Their stability in neutral to basic media, coupled with their facile removal under acidic conditions, allows for the selective transformation of other functional groups within a molecule.[4][5] The formation of an acetal is an acid-catalyzed equilibrium reaction between a carbonyl compound and an alcohol. To drive the equilibrium towards the acetal, water, a byproduct of the reaction, must be removed, often through the use of a Dean-Stark apparatus or a dehydrating agent like a trialkyl orthoformate.[1][2]
This compound serves a dual role in the formation of diethyl acetals; it acts as both a reactant (a source of the ethoxy group) and a dehydrating agent, reacting with the water generated during the reaction.[6] This guide will compare the diethyl acetal formed from this compound with two other widely used acetal protecting groups: the dimethyl acetal (often formed using trimethyl orthoformate) and the 1,3-dioxolane (B20135) (a cyclic acetal formed from ethylene (B1197577) glycol).
At a Glance: Comparison of Acetal Protecting Groups
The choice of an acetal protecting group is primarily dictated by its stability under various reaction conditions and the ease of its removal. Acyclic acetals, such as dimethyl and diethyl acetals, are generally less stable and therefore easier to cleave than their cyclic counterparts like 1,3-dioxolanes.[2] This difference in stability is attributed to entropic factors; the intramolecular nature of the reverse reaction (hydrolysis) is more favorable for cyclic acetals.[2]
| Protecting Group | Reagents for Formation | Typical Deprotection Conditions | Relative Stability | Key Features |
| Diethyl Acetal | This compound, Ethanol, Acid Catalyst | Aqueous Acid (e.g., HCl, TsOH) | Less Stable (Acyclic) | This compound acts as a dehydrating agent. |
| Dimethyl Acetal | Trimethyl Orthoformate, Methanol (B129727), Acid Catalyst | Aqueous Acid (e.g., HCl, PPTS) | Less Stable (Acyclic) | Trimethyl orthoformate acts as a dehydrating agent. Generally the most labile of the common acetals. |
| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst, Water Removal | Aqueous Acid (e.g., HCl, TsOH) | More Stable (Cyclic) | Increased stability is advantageous for multi-step synthesis involving harsh conditions. |
Quantitative Comparison of Acetal Formation and Deprotection
Table 1: Representative Conditions and Yields for the Protection of Benzaldehyde (B42025)
| Protecting Group | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethyl Acetal | NH₄Cl | Ethanol | Room Temp. | - | High | [7] |
| Dimethyl Acetal | 0.1 mol% HCl | Methanol | Room Temp. | 30 min | >99 (conversion) | [8] |
| 1,3-Dioxolane | o-Phosphoric acid | Toluene (B28343) | Reflux | - | High | [9] |
Table 2: Representative Conditions and Yields for the Deprotection of Benzaldehyde Acetals
| Protecting Group | Reagents and Conditions | Time | Yield (%) | Reference |
| Diethyl Acetal | To be inferred from general acetal chemistry | - | - | |
| Dimethyl Acetal | 1M HCl in Acetone | 1-2 h | High | [10] |
| 2-Phenyl-1,3-dioxolane (B1584986) | NaBArF₄ in Water | 5 min | Quantitative | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the protection and deprotection of benzaldehyde.
Protection of Benzaldehyde as Diethyl Acetal
-
Reagents: Benzaldehyde, this compound, absolute ethanol, and a catalytic amount of an acid catalyst (e.g., ammonium (B1175870) chloride).[7]
-
Procedure: To a solution of benzaldehyde (1 equivalent) in absolute ethanol, add this compound (1.2 equivalents) and a catalytic amount of the acid catalyst.[7] The reaction is stirred at room temperature and monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is purified to yield benzaldehyde diethyl acetal.[7]
Protection of Benzaldehyde as Dimethyl Acetal
-
Reagents: Benzaldehyde, methanol, and 0.1 mol% hydrochloric acid.[8]
-
Procedure: A mixture of benzaldehyde (2 mmol) and 0.1 mol% hydrochloric acid in methanol is stirred at ambient temperature for 30 minutes.[8] The reaction can be quenched by the addition of sodium bicarbonate.[8]
Protection of Benzaldehyde as 1,3-Dioxolane
-
Reagents: Benzaldehyde, ethylene glycol, toluene, and a catalytic amount of ortho-phosphoric acid.[9]
-
Procedure: A solution of benzaldehyde (10.6 g), ethylene glycol (7.5 g), and a few drops of ortho-phosphoric acid in toluene (120 mL) is refluxed with a water separator until no more water is collected.[9] The reaction mixture is then cooled, washed, dried, and distilled to yield the product.[9]
Deprotection of Benzaldehyde Dimethyl Acetal
-
Reagents: Benzaldehyde dimethyl acetal, acetone, and 1M hydrochloric acid.[10]
-
Procedure: The benzaldehyde dimethyl acetal is dissolved in acetone, and 1M hydrochloric acid is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. Upon completion, the acid is neutralized, and the product is extracted.[10]
Deprotection of 2-Phenyl-1,3-dioxolane
-
Reagents: 2-Phenyl-1,3-dioxolane, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄), and water.[11]
-
Procedure: The 2-phenyl-1,3-dioxolane is dissolved in water, and a catalytic amount of NaBArF₄ is added. The reaction is stirred at 30 °C for 5 minutes to achieve quantitative conversion to benzaldehyde.[11]
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion
The selection of an appropriate acetal protecting group is a nuanced decision that depends on the specific demands of a synthetic route. This compound offers a convenient method for the formation of diethyl acetals, acting as both a reagent and a dehydrating agent. Diethyl acetals, being acyclic, are generally less stable and thus more readily cleaved under acidic conditions compared to their cyclic counterparts, such as 1,3-dioxolanes. This lability can be advantageous when mild deprotection conditions are required to preserve other acid-sensitive functionalities in the molecule. Conversely, for synthetic pathways that involve harsh acidic or other demanding conditions, the greater stability of a cyclic acetal like a 1,3-dioxolane would be the more prudent choice. Ultimately, a thorough understanding of the relative stabilities and the conditions required for the formation and cleavage of different acetal protecting groups is paramount for the successful execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aldehyde Synthesis from Grignard Reagents: Bodroux-Chichibabin Synthesis vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of aldehydes is a critical step in the construction of complex molecules. The addition of a single carbon atom to a Grignard reagent to form an aldehyde is a common transformation with several established methods. This guide provides an objective comparison of the Bodroux-Chichibabin aldehyde synthesis with two other widely used alternatives: the Bouveault aldehyde synthesis and the reduction of Weinreb amides. The comparison is supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
Introduction to Aldehyde Synthesis from Grignard Reagents
Grignard reagents (R-MgX) are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their reaction with a formylating agent allows for the introduction of an aldehyde functional group (-CHO). The choice of method for this transformation depends on several factors, including the nature of the Grignard reagent, desired yield, substrate tolerance, and reaction conditions. This guide focuses on a comparative analysis of three prominent methods.
The Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin synthesis is a classic method for converting a Grignard reagent into an aldehyde with one additional carbon atom.[1][2] The reaction proceeds by the nucleophilic attack of the Grignard reagent on an orthoformate, typically triethyl orthoformate, to form a diethyl acetal (B89532). This intermediate is then hydrolyzed to yield the final aldehyde product.[1][2]
Reaction Mechanism
The mechanism involves two main steps:
-
Acetal Formation: The Grignard reagent adds to the electrophilic carbon of this compound, displacing one of the ethoxy groups to form a stable diethyl acetal.
-
Hydrolysis: The acetal is subsequently hydrolyzed under acidic conditions to liberate the aldehyde.
Caption: Bodroux-Chichibabin reaction mechanism.
Performance Data
The yields of the Bodroux-Chichibabin synthesis can be moderate to good, and can often be improved by refluxing the reaction mixture.[3]
| Grignard Reagent | Product Aldehyde | Yield (%) | Reference |
| n-Amylmagnesium bromide | n-Hexaldehyde | 45-50 | [4] |
| o-Tolylmagnesium bromide | o-Toluic aldehyde | 50 (74 with ethyl orthoformate) | [5] |
| m-Tolylmagnesium bromide | m-Toluic aldehyde | 33 | [5] |
| p-Tolylmagnesium bromide | p-Toluic aldehyde | 37 (73 with ethyl orthoformate) | [5] |
Experimental Protocol: Synthesis of n-Hexaldehyde[4]
Materials:
-
Magnesium turnings (30 g, 1.25 gram atoms)
-
Dry ether (350 cc)
-
Iodine (small crystal)
-
n-Amyl bromide (189 g, 1.25 moles) in dry ether (150 cc)
-
Ethyl orthoformate (148 g, 1 mole)
-
6% Hydrochloric acid (750 cc)
-
Concentrated sulfuric acid (100 g, 55 cc) in water (700 cc)
-
Sodium bisulfite (100 g) in water (300 cc)
-
Sodium bicarbonate (80 g) in water (200 cc)
-
Anhydrous sodium sulfate (B86663) (20 g)
Procedure:
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride tube, place the magnesium turnings, 50 cc of dry ether, and a crystal of iodine.
-
Start stirring and add 5 cc of n-amyl bromide to initiate the reaction.
-
Once the reaction begins, add 300 cc of dry ether, followed by the slow addition of the n-amyl bromide solution. Maintain a gentle reflux. After the addition is complete, continue refluxing for 30 minutes.
-
Cool the flask to 50°C and add the ethyl orthoformate over 15-20 minutes.
-
Reflux the mixture for six hours.
-
Arrange the condenser for distillation and remove the ether on a steam bath.
-
Cool the reaction mixture and carefully add 750 cc of chilled 6% hydrochloric acid, keeping the flask cool with ice.
-
Once all the solid has dissolved, separate the upper oily layer of hexaldehyde acetal.
-
Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 cc of water.
-
Collect the distillate in a solution of 100 g of sodium bisulfite in 300 cc of water and shake vigorously.
-
Steam-distill the bisulfite solution to remove impurities.
-
Cool the residual aldehyde-bisulfite solution to 40-50°C and add a suspension of 80 g of sodium bicarbonate in 200 cc of water.
-
Steam-distill to isolate the free aldehyde.
-
Separate the upper layer of the distillate, wash with water, dry with anhydrous sodium sulfate, and distill to obtain n-hexaldehyde.
Caption: Bodroux-Chichibabin synthesis workflow.
Alternative Methods of Aldehyde Synthesis
Bouveault Aldehyde Synthesis
The Bouveault aldehyde synthesis involves the reaction of a Grignard reagent with a N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF).[6][7] This one-pot reaction produces a hemiaminal intermediate, which is then hydrolyzed to the aldehyde.[6]
The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable and is subsequently hydrolyzed during aqueous workup to yield the aldehyde.
Caption: Bouveault aldehyde synthesis mechanism.
Yields for the Bouveault synthesis are generally in the moderate to good range.
| Grignard Reagent | Product Aldehyde | Yield (%) | Reference |
| o-Tolylmagnesium bromide | o-Toluic aldehyde | 50 | [5] |
| m-Tolylmagnesium bromide | m-Toluic aldehyde | 33 | [5] |
| p-Tolylmagnesium bromide | p-Toluic aldehyde | 37 | [5] |
| Amylmagnesium bromide | Caproic aldehyde | 42 | [5] |
Materials:
-
Magnesium turnings
-
Dry ether or THF
-
Alkyl or aryl halide
-
N,N-Dimethylformamide (DMF)
-
Aqueous acid (e.g., HCl) for workup
Procedure:
-
Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by reacting magnesium turnings with the alkyl or aryl halide in dry ether or THF.
-
Cool the Grignard solution in an ice bath.
-
Slowly add a solution of DMF in the same dry solvent to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-2 hours).
-
Pour the reaction mixture onto a mixture of crushed ice and a strong acid (e.g., concentrated HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., MgSO4).
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by distillation or chromatography.
References
- 1. Bouveault Aldehyde Synthesis - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Anhydrous Conditions: Triethyl Orthoformate vs. Molecular Sieves
In the realm of chemical synthesis, the rigorous exclusion of water is often paramount to achieving high yields and preventing unwanted side reactions. For researchers, scientists, and drug development professionals, the choice of a dehydrating agent is a critical decision that can significantly impact the outcome of a moisture-sensitive reaction. This guide provides a comprehensive comparison of two commonly employed dehydrating agents: the reactive chemical scavenger, triethyl orthoformate (TEOF), and the physical adsorbent, molecular sieves. We delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for their application.
Mechanism of Dehydration: Chemical Reaction vs. Physical Adsorption
The fundamental difference between this compound and molecular sieves lies in their method of water removal.
This compound: As an orthoester, TEOF chemically reacts with water in an irreversible reaction to form stable and relatively inert byproducts: ethyl formate (B1220265) and ethanol. This reaction is acid-catalyzed and effectively removes water from the reaction medium, driving equilibrium-limited reactions, such as esterifications and ketalizations, towards the desired product.[1][2]
Molecular Sieves: These are crystalline aluminosilicates with a uniform network of pores.[3][4] Their mechanism is based on physical adsorption, where water molecules, being small and polar, are trapped within the pores.[3] The size of the pores is crucial for selectivity. For drying organic solvents, 3Å (angstrom) molecular sieves are most commonly used as their pore size is small enough to exclude most solvent molecules while effectively capturing water.[5][6]
Quantitative Comparison of Dehydrating Efficacy
Direct comparative studies providing quantitative data on the efficacy of this compound versus molecular sieves under identical reaction conditions are scarce in publicly available literature. However, we can infer their respective efficiencies from their properties and data from individual studies.
Water Removal Capacity:
| Dehydrating Agent | Theoretical Water Removal Capacity | Final Water Content Achievable |
| This compound | 1 mole of TEOF reacts with 1 mole of water. | Dependent on reaction stoichiometry and conditions. |
| Molecular Sieves (3Å) | Can adsorb up to 20-22% of their own weight in water.[5] | Can reduce water content in solvents to <10 ppm.[7] |
Performance Characteristics:
| Feature | This compound | Molecular Sieves |
| Mechanism | Chemical Reaction | Physical Adsorption |
| Byproducts | Ethyl formate, Ethanol | None (water is adsorbed) |
| Regeneration | Not applicable | Yes (by heating)[5] |
| Compatibility | Reactive with acidic/basic functional groups | Generally inert, but can be acidic/basic. Not suitable for drying ketones or esters due to potential side reactions.[8][9] |
| Ease of Removal | Distillation | Filtration |
| Cost | Generally higher per mole of water removed | Lower, especially when regenerated and reused |
Experimental Protocols
Below are representative experimental protocols for the use of this compound and molecular sieves as dehydrating agents.
Protocol 1: Ketalization of a Ketone using this compound
This protocol describes the protection of a ketone as a ketal, a reaction that produces water and is therefore driven to completion by TEOF.
Materials:
-
Ketone (e.g., cyclohexanone): 1.0 eq
-
Ethylene (B1197577) glycol: 1.2 eq
-
This compound: 1.5 eq
-
Acid catalyst (e.g., p-toluenesulfonic acid): 0.01 eq
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, ethylene glycol, and anhydrous toluene.
-
Add the acid catalyst to the mixture.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Drying an Organic Solvent using 3Å Molecular Sieves
This protocol outlines the standard procedure for drying a solvent prior to its use in a moisture-sensitive reaction.
Materials:
-
Solvent to be dried (e.g., tetrahydrofuran, THF)
-
Activated 3Å molecular sieves
Procedure for Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a flask.
-
Heat the sieves in a drying oven at 200-300°C for at least 3 hours under a stream of inert gas or under vacuum.[5]
-
Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.
Procedure for Drying the Solvent:
-
To a flask containing the solvent to be dried, add the activated 3Å molecular sieves (approximately 10-20% of the solvent volume).
-
Seal the flask and allow it to stand for at least 24 hours.[7] Occasional swirling can improve the drying efficiency.
-
For highly sensitive applications, the solvent can be distilled from the molecular sieves under an inert atmosphere. Alternatively, the dry solvent can be carefully decanted or cannulated for use.
Visualizing the Workflow and Comparison
To better illustrate the processes and a comparative logic, the following diagrams are provided.
Conclusion
The choice between this compound and molecular sieves as a dehydrating agent is contingent on the specific requirements of the chemical transformation.
This compound is the superior choice for driving equilibrium-limited reactions where water is a byproduct. Its in-situ and irreversible reaction with water makes it highly effective in maximizing product yields in processes like esterification and ketalization. However, its reactivity and the introduction of byproducts necessitate careful consideration of substrate compatibility and purification strategies.
Molecular sieves , particularly the 3Å type, are the workhorse for general-purpose drying of solvents and reaction mixtures where the simple removal of water is required.[3] They are highly efficient at achieving very low water content, are easy to handle, and can be regenerated and reused, making them a cost-effective option.[5] Their primary limitation lies in their incompatibility with certain classes of compounds, such as ketones and esters, where they can promote side reactions.
Ultimately, a thorough understanding of the reaction mechanism, substrate sensitivities, and desired level of dryness will guide the prudent chemist to the most appropriate and effective dehydrating agent for their specific application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Pure Reagent for Synthesis by PENPET [penpet.com]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. ac-group.in.ua [ac-group.in.ua]
- 5. redriver.team [redriver.team]
- 6. How does 3a molecular sieve in alcohol dehydration?-OIM Chemical [oimchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of Triethyl Orthoformate and Triethyl Orthoacetate in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triethyl orthoformate (TEOF) and triethyl orthoacetate (TEOA) in esterification reactions, supported by available experimental data and mechanistic insights. The choice of orthoester can significantly impact reaction efficiency, yield, and substrate scope, making a clear understanding of their reactivity differences crucial for synthetic chemists.
Reactivity and Performance Comparison
Triethyl orthoacetate is generally a more reactive and effective reagent for the esterification of carboxylic acids under mild conditions compared to this compound. This enhanced reactivity is particularly evident in more challenging transformations, such as the concurrent esterification and N-acetylation of amino acids, where TEOA provides good yields while TEOF is largely ineffective.
The primary role of orthoesters in esterification is to act as a water scavenger. By reacting with the water produced during the reaction, they drive the equilibrium towards the formation of the ester product.
Data Presentation
The following table summarizes the available quantitative data comparing the performance of TEOA and TEOF in the simultaneous esterification and N-acetylation of amino acids.
| Substrate | Reagent | Equivalents | Solvent | Conditions | Product | Yield (%) |
| L-Phenylalanine | TEOA | 1 | Toluene | Reflux | N-acetyl-L-phenylalanine ethyl ester | 87 |
| L-Proline | TEOA | 1 | Toluene | Reflux | N-acetyl-L-proline ethyl ester | 84 |
| L-Proline Methyl Ester HCl | TEOA | 1 | Toluene | Room Temp, 24h | N-acetyl-L-proline methyl ester | 73 |
| L-Proline Methyl Ester HCl | TEOF | 1 | Toluene | Room Temp, 24h | No reaction | 0 |
Experimental Protocols
The following are representative protocols for the esterification of a generic carboxylic acid using this compound and triethyl orthoacetate. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific substrates.
Protocol 1: Esterification of Benzoic Acid with this compound
Materials:
-
Benzoic acid (1.0 eq)
-
Ethanol (B145695) (large excess, e.g., 10 eq)
-
This compound (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid and ethanol.
-
Stir the mixture and add this compound.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in anhydrous diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl benzoate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Esterification of Benzoic Acid with Triethyl Orthoacetate
Materials:
-
Benzoic acid (1.0 eq)
-
Ethanol (large excess, e.g., 10 eq)
-
Triethyl orthoacetate (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting this compound with triethyl orthoacetate.
-
Due to the higher reactivity of triethyl orthoacetate, the reaction time is expected to be shorter. Monitor the reaction closely by TLC.
Reaction Mechanisms and Reactivity Differences
The esterification of a carboxylic acid using an alcohol and an orthoester under acidic conditions follows the general principles of Fischer esterification, with the orthoester serving as a dehydrating agent to drive the reaction to completion.
General Mechanism:
-
Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.
Role of the Orthoester: The orthoester reacts with the water generated in the esterification equilibrium, thus shifting the equilibrium towards the product side. This reaction is also acid-catalyzed.
Reactivity Difference between TEOF and TEOA:
The higher reactivity of triethyl orthoacetate compared to this compound can be attributed to electronic effects. The central carbon atom of the orthoester is the reactive center. In triethyl orthoacetate, this carbon is attached to a methyl group in addition to the three ethoxy groups. The methyl group is an electron-donating group, which increases the electron density at the central carbon. This increased electron density makes the oxygen atoms of the ethoxy groups more basic and thus more readily protonated by the acid catalyst. Protonation is the initial step in the activation of the orthoester to act as a water scavenger. A more easily protonated orthoester will be a more effective dehydrating agent, leading to a faster overall esterification rate.
In contrast, the central carbon of this compound is attached to a hydrogen atom, which is less electron-donating than a methyl group. Consequently, this compound is less readily protonated and therefore less reactive as a water scavenger in this context.
Visualization of the Comparison
Caption: Logical flow comparing the reactivity of TEOF and TEOA.
A Comparative Guide to Product Purity Validation: NMR vs. GC-MS in Triethyl Orthoformate Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step. In reactions utilizing triethyl orthoformate, a common reagent for the formation of acetals and other functional groups, robust analytical techniques are paramount for validating the purity of the final product. This guide provides an objective comparison of two stalwart methods in the analytical chemist's toolkit: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective performances, supported by experimental data, and provide detailed methodologies to aid in the selection of the most appropriate technique for your specific needs.
Performance Comparison: NMR and GC-MS at a Glance
Both NMR and GC-MS offer powerful capabilities for the qualitative and quantitative analysis of reaction products. However, they operate on different principles, leading to distinct advantages and limitations in the context of purity validation.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an inherently quantitative primary method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of concentration and purity without the need for identical reference standards.[1][2] In contrast, GC-MS is a separative technique that excels at identifying and quantifying volatile and semi-volatile compounds, often with exceptional sensitivity.[3]
The choice between these techniques often depends on the specific requirements of the analysis, such as the nature of the product and potential impurities, the required level of sensitivity, and the availability of reference standards.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Intrinsic quantitative relationship between signal area and molar concentration.[1] | Separation by chromatography followed by detection and identification by mass spectrometry. |
| Primary Use | Structure elucidation, absolute and relative quantification of major components and known impurities.[4][5] | Identification and quantification of volatile and semi-volatile components, including trace impurities.[3] |
| Sample Type | Soluble compounds in a deuterated solvent. | Volatile and thermally stable compounds, or those that can be derivatized.[6] |
| Quantification | Absolute or relative quantification without a calibration curve (using an internal standard).[7] | Typically requires a calibration curve with a reference standard for accurate quantification. |
| LOD/LOQ | Generally in the millimolar (mM) to micromolar (µM) range. An SNR of ≥3 is used for LOD and ≥150 for LOQ for precise measurements.[8] | Typically lower, in the parts-per-million (ppm) to parts-per-billion (ppb) range.[9] |
| Precision (%RSD) | Can be <1% with optimized parameters.[8] | Typically in the range of 1-5%.[9] |
| **Linearity (R²) ** | Excellent linearity over a wide dynamic range. | Generally excellent ( >0.99) within the calibrated range.[9] |
| Throughput | Can be lower due to longer acquisition times for high sensitivity. | Generally higher, especially with an autosampler. |
| Data Interpretation | Can be complex for mixtures due to signal overlap.[1] | Simplified by chromatographic separation, but library matching is required for identification.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for analyzing the purity of a product from a reaction involving this compound using both qNMR and GC-MS.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol outlines the steps for determining the purity of a synthesized acetal (B89532) using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified reaction product into a clean NMR tube.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known chemical structure, be stable, non-volatile, and have at least one signal that does not overlap with the analyte signals.[7]
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are completely dissolved.
2. NMR Data Acquisition:
-
The instrument used could be a 400 MHz or 600 MHz NMR spectrometer.[10]
-
Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.
-
Key acquisition parameters to ensure accurate quantification include:[11]
-
Pulse Angle: 90° pulse to maximize signal intensity.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for full signal recovery.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[2]
-
Acquisition Time (at): Sufficient to ensure good digital resolution.
-
Spinning: Turn off sample spinning to avoid spinning sidebands which can interfere with integration.[11]
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:[1]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
GC-MS Protocol for Impurity Profiling
This protocol describes a general method for identifying and quantifying residual this compound and other volatile byproducts.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction product into a GC vial.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, prepare a series of calibration standards of this compound and any other expected impurities in the same solvent.
2. GC-MS Instrument Parameters:
-
An Agilent GC coupled to a mass spectrometer or similar system can be used.[10] A validated method for this compound impurity used a DB-624 column.[9]
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: e.g., 20:1
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Scan Rate: Sufficient to obtain at least 10-15 data points across each chromatographic peak.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each peak and compare it to a reference library (e.g., NIST) for identification.
-
For quantification, create a calibration curve by plotting the peak area of the target impurity against its concentration from the prepared standards.
-
Determine the concentration of the impurity in the sample by interpolating its peak area on the calibration curve.
Logical Workflow for Product Purity Validation
The validation of product purity is a systematic process that begins with the chemical reaction and culminates in the final analytical report. The following diagram illustrates a typical workflow.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Triethyl Orthoformate: Laboratory vs. Industrial Scale
For Researchers, Scientists, and Drug Development Professionals
Triethyl orthoformate (TEOF), a key reagent in organic synthesis, serves as a versatile building block in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, presents distinct challenges and considerations when scaling from a laboratory setting to industrial production. This guide provides an objective comparison of the common laboratory and industrial synthesis routes for this compound, supported by experimental data and detailed protocols, to inform researchers and chemical engineers in their process development endeavors.
At a Glance: Key Performance Indicators
The choice between different synthetic routes for this compound often hinges on a trade-off between starting material cost, operational complexity, yield, and purity. The following table summarizes the key quantitative data for common laboratory and industrial synthesis methods.
| Parameter | Laboratory Synthesis (Williamson Ether Synthesis) | Industrial Synthesis (Pinner Reaction) | Industrial Synthesis (From Chloroform (B151607) & NaOH) | Industrial Synthesis (From Ethyl Formate) |
| Starting Materials | Chloroform, Sodium, Absolute Ethanol (B145695) | Hydrogen Cyanide, Ethanol, Hydrogen Bromide | Chloroform, Sodium Hydroxide (B78521), Ethanol | Ethyl Formate (B1220265), Sodium Ethoxide, Bromoethane (B45996) |
| Reported Yield | 27% - 45% | 76.4% - 82.3% | 65% - 75% | 85% - 88% |
| Product Purity | High after fractional distillation | 98.64% - 99.05% | 98% - 99% | 98.5% - 98.7% |
| Reaction Time | ~2 hours for initial reaction | 24 - 72 hours | 1 - 3 hours | 8 - 19 hours |
| Key Byproducts | Sodium Chloride, Hydrogen Gas | Ammonium Bromide | Sodium Chloride, Water | Sodium Bromide |
| Safety Concerns | Handling of metallic sodium, hydrogen gas evolution | High toxicity of hydrogen cyanide | Caustic nature of sodium hydroxide | Flammable and volatile reactants |
Experimental Protocols
Laboratory Synthesis: From Chloroform and Sodium Ethoxide
This classic laboratory preparation is a variation of the Williamson ether synthesis.[1] A detailed procedure is provided by Organic Syntheses.[2]
Reaction: CHCl₃ + 3 NaOC₂H₅ → HC(OC₂H₅)₃ + 3 NaCl
Procedure:
-
In a 5-liter round-bottom flask equipped with a reflux condenser, 3 liters of absolute ethanol and 490 g of chloroform are combined.
-
The flask is cooled in a water bath, and 207 g of clean sodium is added in pieces over approximately two hours.
-
After the sodium has completely reacted, the mixture is distilled to recover the excess chloroform and ethanol.
-
The remaining liquid is decanted from the precipitated sodium chloride and fractionally distilled.
-
The fraction boiling between 140-146°C is collected as this compound.
Note: The yield can be improved to ~45% by recycling the recovered chloroform-ethanol mixture and the intermediate fraction from the distillation in subsequent batches.[2]
Industrial Synthesis Method 1: The Pinner Reaction from Hydrogen Cyanide
A primary industrial route involves the Pinner reaction of hydrogen cyanide with ethanol.[3][4] The following protocol is based on a patented industrial process.[5]
Reaction: HCN + 3 C₂H₅OH + HBr → HC(OC₂H₅)₃ + NH₄Br
Procedure:
-
218.18 kg of hydrogen cyanide and 480.8 kg of anhydrous ethanol are charged into a reactor and cooled to -10°C.
-
810.0 kg of hydrogen bromide gas is introduced while maintaining the temperature between -15°C and -10°C.
-
After the formation of the imine salt is complete, an additional 998.5 kg of anhydrous ethanol is added.
-
The reaction mixture is maintained at 40-50°C for 48 hours.
-
The resulting this compound is purified by distillation.
Industrial Synthesis Method 2: From Chloroform and Sodium Hydroxide
This method offers a scalable alternative to the use of metallic sodium. The following is based on a patented industrial process that reports high yields and purity.[6][7]
Reaction: CHCl₃ + 3 C₂H₅OH + 3 NaOH → HC(OC₂H₅)₃ + 3 NaCl + 3 H₂O
Procedure:
-
To a mixture of 170 g of chloroform and 400 g of a mixed solvent (recovered from previous batches), 125 g of sodium hydroxide is added.
-
126 g of hot ethanol is gradually added over 30 minutes.
-
The mixture is refluxed for 2 hours.
-
The reaction mixture is then washed with water to remove the sodium chloride.
-
The organic layer is concentrated and then rectified to yield this compound with a purity of over 98%.
Industrial Synthesis Method 3: "One-Pot" Synthesis from Ethyl Formate
This modern industrial process boasts high efficiency and mild reaction conditions.[8][9]
Reaction: HCOOC₂H₅ + NaOC₂H₅ + C₂H₅Br → HC(OC₂H₅)₃ + NaBr
Procedure:
-
Under a nitrogen atmosphere, 500 mL of dichloromethane, 100 mL of ethanol, and 121 mL of ethyl formate are added to a 1000 mL three-neck flask at 20°C.
-
With stirring, 68.0 g of sodium ethoxide and a phase transfer catalyst (e.g., 2.04 g of polyethylene (B3416737) glycol 800) are added, and the mixture is reacted for 3 hours.
-
71.5 mL of bromoethane is then added, and the reaction continues for another 5 hours at 20°C.
-
After the reaction is complete, the mixture is filtered to remove the precipitated salt.
-
The filtrate is distilled to recover the solvents, and the fraction at 143.5-146.0°C is collected to obtain this compound.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis protocols.
Caption: Laboratory Synthesis Workflow
Caption: Industrial Pinner Reaction Workflow
Caption: Industrial NaOH-based Workflow
Scalability and Safety Considerations
Laboratory Scale:
-
Equipment: Standard laboratory glassware such as round-bottom flasks, reflux condensers, and distillation apparatus are sufficient.[2]
-
Safety: The primary hazards involve the handling of metallic sodium, which is highly reactive with water and can cause fires, and the evolution of flammable hydrogen gas. The reaction should be conducted in a well-ventilated fume hood.
Industrial Scale:
-
Equipment: Industrial-scale synthesis requires large, corrosion-resistant reactors, often glass-lined or stainless steel, capable of handling large volumes and controlling exothermic reactions. Automated systems for reactant addition, temperature control, and monitoring are essential. Specialized equipment for handling highly toxic materials like hydrogen cyanide is necessary for the Pinner process.
-
Safety: Industrial production magnifies the inherent risks.
-
Flammability: this compound is a flammable liquid.[10][11] Industrial facilities must be equipped with explosion-proof electrical equipment, grounding to prevent static discharge, and robust fire suppression systems.[10][12]
-
Toxicity: The use of hydrogen cyanide in the Pinner reaction presents a significant toxicological hazard, requiring stringent containment and emergency response protocols.
-
Corrosivity: The use of strong acids (HBr) or bases (NaOH) necessitates careful material selection for reactors and piping to prevent corrosion.
-
Personal Protective Equipment (PPE): Comprehensive PPE, including chemical-resistant gloves, safety goggles or face shields, and protective clothing, is mandatory.[10] In areas with potential for vapor exposure, respiratory protection is crucial.[11]
-
Concluding Remarks
The synthesis of this compound provides a clear example of the differing priorities between laboratory and industrial chemistry. While the laboratory synthesis prioritizes simplicity and the use of readily available, small-scale reagents, industrial processes are optimized for yield, cost-effectiveness, and safety on a large scale. The higher yields and milder conditions of the more modern industrial methods, such as the "one-pot" synthesis from ethyl formate, highlight the continuous innovation in chemical manufacturing. For researchers and process chemists, a thorough understanding of these different approaches is crucial for the successful and safe scale-up of chemical syntheses from the bench to production.
References
- 1. grokipedia.com [grokipedia.com]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN1340495A - Process for preparing orthoformate from hydrocyanic acid as waste gas of acrylonitrile plant - Google Patents [patents.google.com]
- 6. CN1106375A - Synthetic process of this compound - Google Patents [patents.google.com]
- 7. CN1033854C - Synthetic process of this compound - Google Patents [patents.google.com]
- 8. CN109180441B - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. CN109180441A - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sdfine.com [sdfine.com]
Safety Operating Guide
Proper Disposal of Triethyl Orthoformate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Triethyl orthoformate, a flammable liquid and common reagent in organic synthesis, requires specific procedures for its safe disposal. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is a flammable liquid and vapor, and it is sensitive to moisture.[1]
Personal Protective Equipment (PPE):
-
Gloves: Handle with impervious gloves, which must be inspected before use.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Protective Clothing: Wear flame-retardant and antistatic protective clothing.[1]
Handling and Storage:
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2][3]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][2][3]
-
Take measures to prevent the buildup of electrostatic charge.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with national and local regulations.[2][3][4] It is imperative to engage a licensed professional waste disposal service for this purpose.[1][2]
-
Waste Identification and Segregation:
-
Container Management:
-
Accidental Spill Management:
-
Final Disposal:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and regulatory information for this compound.
| Parameter | Value |
| UN Number | 2524 |
| Transport Hazard Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Flash Point | 30°C (86°F) - closed cup |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Triethyl Orthoformate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triethyl orthoformate, a flammable and potentially irritating chemical. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Essential Safety Information
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or splash hazards.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Always inspect gloves for integrity before use.[3][5] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron.[3][5] For significant handling, flame-retardant antistatic protective clothing is recommended.[3] | Protects against splashes and potential ignition of flammable vapors. |
| Respiratory Protection | Typically not required with adequate ventilation. If vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3][5] | Prevents inhalation of vapors, which may cause respiratory tract irritation.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent accidents and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[3][4][8]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[2][7]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully open the container, avoiding splashing or generating vapors.
-
Use only non-sparking tools for all operations.[7]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][4][8]
-
Keep containers tightly sealed to prevent moisture contamination and leakage.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Steps |
| Skin Contact | Immediately remove contaminated clothing.[9] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[6] |
| Spill | Evacuate the area and remove all ignition sources.[8][9] Ventilate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[2][8] For large spills, contain the spill and prevent it from entering drains.[8] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: this compound should be disposed of as hazardous waste.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[3][8] Do not mix with other waste.[5][8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[3]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[5][8] Do not reuse empty containers.[11]
References
- 1. utsi.edu [utsi.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sdfine.com [sdfine.com]
- 10. lobachemie.com [lobachemie.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
